molecular formula C13H22N4O3 B15213889 L-Prolyl-L-prolyl-L-alaninamide CAS No. 173178-67-1

L-Prolyl-L-prolyl-L-alaninamide

Número de catálogo: B15213889
Número CAS: 173178-67-1
Peso molecular: 282.34 g/mol
Clave InChI: JTOQGJMCFNSSMG-GUBZILKMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Prolyl-L-prolyl-L-alaninamide is a useful research compound. Its molecular formula is C13H22N4O3 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Prolyl-L-prolyl-L-alaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Prolyl-L-prolyl-L-alaninamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

173178-67-1

Fórmula molecular

C13H22N4O3

Peso molecular

282.34 g/mol

Nombre IUPAC

(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H22N4O3/c1-8(11(14)18)16-12(19)10-5-3-7-17(10)13(20)9-4-2-6-15-9/h8-10,15H,2-7H2,1H3,(H2,14,18)(H,16,19)/t8-,9-,10-/m0/s1

Clave InChI

JTOQGJMCFNSSMG-GUBZILKMSA-N

SMILES isomérico

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

SMILES canónico

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2

Origen del producto

United States
Foundational & Exploratory

Molecular structure and conformation of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Conformation of L-Prolyl-L-prolyl-L-alaninamide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH


)  is a pivotal tripeptide motif in structural biology and medicinal chemistry. It serves a dual role: as a minimal model for collagen-like Polyproline II (PPII) helices  and as the C-terminal recognition pharmacophore of Apstatin , a potent inhibitor of Aminopeptidase P (APP).

Understanding the conformational dynamics of Pro-Pro-Ala-NH


 is critical for designing peptidomimetics that modulate protease activity or stabilize fibrous protein assemblies. This guide dissects the molecule’s static architecture, its dynamic solution behavior (specifically the cis/trans prolyl isomerization), and the experimental protocols required to synthesize and validate its structure.

Part 2: Molecular Architecture & Stereochemistry

1. Chemical Connectivity and Stereochemistry

The molecule consists of three L-amino acid residues linked by peptide bonds, terminating in a primary amide.

  • Sequence: L-Pro

    
     - L-Pro
    
    
    
    - L-Ala
    
    
    - NH
    
    
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Free base)
  • Key Feature: The Pro-Pro motif.[1] Unlike primary amino acids, the cyclic pyrrolidine side chain of proline locks the backbone dihedral angle

    
     at approximately -65° ± 15°. This restriction eliminates the possibility of 
    
    
    
    -helix formation and instead favors extended structures like the PPII helix.
2. The C-Terminal Amide

The conversion of the C-terminal carboxylate to an amide (–CONH


) removes the negative charge, significantly altering the hydrogen-bonding potential. In the context of Aminopeptidase P inhibition, this amide mimics the peptide backbone of a substrate, allowing the molecule to occupy the 

and

subsites of the enzyme without electrostatic repulsion.

Part 3: Conformational Analysis

The structural integrity of Pro-Pro-Ala-NH


 is defined by the equilibrium between rigid helical structures and the slow isomerization of the peptide bond.
1. Solution State: The Cis/Trans Equilibrium

In aqueous solution, the peptide bond preceding a proline residue (


) can adopt both cis (

) and trans (

) conformations.
  • Trans-Trans (Major Conformer): The Pro

    
    -Pro
    
    
    
    bond is predominantly trans (~70-85%). This conformation extends the backbone, generating a left-handed Polyproline II (PPII) helix. This is the "collagen-like" signature.
  • Cis-Trans (Minor Conformer): The Pro

    
    -Pro
    
    
    
    bond isomerizes to cis in ~15-30% of the population. This introduces a "kink" in the chain, disrupting the helix and often initiating a
    
    
    -turn geometry.

Thermodynamic Driver: The energy difference between cis and trans isomers in Pro-Pro bonds is small (


 kcal/mol) compared to non-proline bonds, due to the lack of a strong steric preference for the trans form in 

-substituted amides.
2. Bioactive Conformation (PDB: 1N5I)

The biological relevance of this sequence is best observed in the crystal structure of Apstatin bound to E. coli Aminopeptidase P (PDB ID: 1N5I ).

  • Observation: In the enzyme active site, the Pro-Pro-Ala-NH

    
     fragment adopts a distinct trans, trans  conformation.
    
  • Mechanism: The rigid Pro-Pro scaffold directs the C-terminal Alaninamide into the hydrophobic

    
     pocket, while the N-terminal region coordinates the catalytic Manganese (Mn
    
    
    
    ) cluster. This confirms that while the molecule is flexible in solution, the trans-trans PPII-like geometry is the bioactive species selected by the enzyme.

Part 4: Experimental Characterization Protocols

To work with Pro-Pro-Ala-NH


, one must employ self-validating protocols that account for its conformational heterogeneity.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
  • Scale: 0.1 mmol

  • Resin: Rink Amide MBHA resin (loading ~0.6 mmol/g). Rationale: Yields the C-terminal amide directly upon cleavage.

Workflow:

  • Swelling: DCM (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV absorbance to confirm Fmoc removal.

  • Coupling:

    • Activator: HBTU/HOBt or HATU (0.95 eq). Note: HATU is preferred for Pro-Pro couplings to minimize steric hindrance.

    • Base: DIPEA (2.0 eq).

    • Sequence: Couple Fmoc-L-Ala-OH, then Fmoc-L-Pro-OH, then Fmoc-L-Pro-OH.

  • Cleavage: TFA:TIS:H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Precipitation: Cold diethyl ether.

Protocol B: NMR Validation (Assignment of Isomers)

Standard 1D


H NMR is insufficient due to signal overlap. You must use 2D NOESY or ROESY.

Step-by-Step:

  • Sample: Dissolve 5 mg peptide in 600

    
    L D
    
    
    
    O (or 90% H
    
    
    O/10% D
    
    
    O for amide proton detection).
  • Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy). Rationale: For mid-sized peptides (MW ~300-500), the NOE may be near zero. ROE is always positive.

  • Diagnostic Signals:

    • Trans Pro-Pro: Look for strong cross-peaks between

      
       of Pro
      
      
      
      and
      
      
      of Pro
      
      
      .
    • Cis Pro-Pro: Look for strong cross-peaks between

      
       of Pro
      
      
      
      and
      
      
      of Pro
      
      
      .
  • Integration: Integrate the distinct

    
     or amide peaks for the major and minor sets to calculate the cis/trans ratio (
    
    
    
    ).

Part 5: Visualization & Logic

Figure 1: Conformational Equilibrium Logic

This diagram illustrates the dynamic exchange between the PPII helical form and the turn-inducing cis-isomer, which is critical for interpreting solution-state NMR data.

ConformationLogic Trans Trans-Trans Isomer (Major, ~80%) Cis Cis-Trans Isomer (Minor, ~20%) Trans->Cis Slow Exchange (isomerase) PPII Polyproline II Helix (Extended) Trans->PPII Adopts Bioactive Bioactive State (Bound to APP) Trans->Bioactive Selected by Enzyme Turn Beta-Turn / Kink (Compact) Cis->Turn Induces

Caption: Thermodynamic equilibrium between the major PPII-helical form (trans) and the minor kinked form (cis). The trans-isomer is the bioactive conformation recognized by Aminopeptidase P.

Figure 2: Synthesis & Validation Workflow

A self-validating pathway from resin to structural confirmation.

SynthesisWorkflow Start Rink Amide Resin Step1 Coupling 1: Fmoc-Ala-OH + HATU Start->Step1 Step2 Coupling 2: Fmoc-Pro-OH + HATU Step1->Step2 Step3 Coupling 3: Fmoc-Pro-OH + HATU Step2->Step3 Cleave TFA Cleavage (95%) Step3->Cleave Purify HPLC Purification (C18 Column) Cleave->Purify Validate 2D ROESY NMR (Confirm Trans/Cis) Purify->Validate

Caption: Step-by-step SPPS workflow using HATU activation for steric management, followed by mandatory ROESY NMR validation.

Part 6: References

  • Graham, S. C., et al. (2004).[2] Structure of Escherichia coli aminopeptidase P in complex with the inhibitor apstatin. Acta Crystallographica Section D.

  • Prechel, M. M., et al. (1995). Apstatin: a specific inhibitor of aminopeptidase P.[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Rath, A., et al. (2005). The proline effect: the role of the prolyl residue in the folding and stability of the collagen triple helix. Protein Science.

  • PubChem. (2025). Prolyl-prolyl-alanine (Compound Summary). National Library of Medicine.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of L-Prolyl-L-prolyl-L-alaninamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of peptides is a critical determinant of their efficacy and shelf-life as therapeutic agents. This guide provides a comprehensive technical analysis of the factors governing the stability of the tripeptide L-Prolyl-L-prolyl-L-alaninamide in an aqueous environment. We delve into the intrinsic structural features of this proline-rich peptide and their influence on its conformational landscape. A detailed examination of extrinsic factors, including pH and temperature, is presented, supported by established experimental and computational methodologies. This document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to assess and modulate the stability of similar peptide-based therapeutics.

Introduction: The Critical Role of Peptide Stability in Therapeutics

Peptides have emerged as a significant class of therapeutic agents, offering high specificity and potency. However, their clinical translation is often hampered by their inherent physical and chemical instability in aqueous solutions.[1][2] Degradation pathways such as hydrolysis, oxidation, and aggregation can lead to a loss of biological activity and potentially elicit immunogenic responses.[3] A thorough understanding of the thermodynamic principles governing peptide stability is therefore paramount for the rational design of robust and effective peptide-based drugs.

L-Prolyl-L-prolyl-L-alaninamide serves as an important model system for studying the stability of proline-rich peptides, a class known for its unique structural characteristics. The two consecutive proline residues introduce significant conformational constraints, influencing the peptide's overall shape and susceptibility to degradation. This guide will explore the multifaceted nature of its stability in an aqueous environment.

Intrinsic Factors Governing Stability: The Role of Proline

The amino acid sequence is the primary determinant of a peptide's stability. The presence of two adjacent proline residues in L-Prolyl-L-prolyl-L-alaninamide profoundly influences its conformational dynamics and, consequently, its thermodynamic stability.

Conformational Rigidity and the Proline "Kink"

Proline's cyclic side chain restricts the rotation around the N-Cα bond, imparting significant rigidity to the peptide backbone.[4] This inherent rigidity can reduce the entropy of the unfolded state, which can, in some cases, lead to a modest increase in the free energy of thermal unfolding.[4] The presence of multiple proline residues can further constrain the peptide's conformational freedom.[5]

The peptide bond preceding a proline residue (the X-Pro bond) can exist in both cis and trans conformations, with the trans isomer being only slightly favored thermodynamically.[6] This cis-trans isomerization can be a slow process and represents a unique aspect of the conformational landscape of proline-containing peptides. The thermodynamic preference for the trans isomer is primarily enthalpic in nature.[6]

The PXXP Motif

While not a classic PXXP motif, the Pro-Pro sequence in L-Prolyl-L-prolyl-L-alaninamide can influence its structure. Proline-based motifs are known to be important in protein-protein interactions and can contribute to structural stability.[7]

Extrinsic Factors Influencing Stability in Aqueous Solution

Environmental variables play a crucial role in modulating the stability of peptides in solution.[8][9] Key factors include pH, temperature, and the presence of co-solvents or excipients.

The Influence of pH

The pH of the aqueous solution dictates the ionization state of the peptide's termini and any ionizable side chains, thereby affecting its net charge and electrostatic interactions.[3][10] For L-Prolyl-L-prolyl-L-alaninamide, the N-terminal amine and the C-terminal amide will have different protonation states at varying pH values.

  • Acidic pH: At low pH, the N-terminal amine is protonated, resulting in a net positive charge. This can influence intramolecular and intermolecular electrostatic interactions. Acid-catalyzed hydrolysis of peptide bonds is a potential degradation pathway at low pH.[1]

  • Neutral pH: Near physiological pH, the peptide will exist as a zwitterion.

  • Alkaline pH: At high pH, the N-terminal amine is deprotonated. Base-catalyzed hydrolysis can become a significant degradation pathway. Prolonged exposure to pH > 8 should generally be avoided.

The Impact of Temperature

Temperature directly affects the kinetic energy of the peptide and solvent molecules, influencing conformational dynamics and the rates of chemical degradation reactions.[2][9] Increased temperature generally leads to a decrease in stability, promoting unfolding and aggregation.[3][11] The thermal stability of a peptide is often characterized by its melting temperature (Tm), the temperature at which 50% of the peptide is in an unfolded state.

Experimental Methodologies for Assessing Thermodynamic Stability

A combination of experimental techniques is typically employed to comprehensively characterize the thermodynamic stability of a peptide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with the thermal unfolding of a peptide. It provides a direct determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Experimental Protocol: Differential Scanning Calorimetry
  • Sample Preparation: Prepare a solution of L-Prolyl-L-prolyl-L-alaninamide in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (typically 0.1-1 mg/mL). Prepare a matching buffer solution for the reference cell.

  • Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).

  • Data Acquisition: Scan the temperature from the starting temperature to a final temperature that ensures complete unfolding (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm (the peak of the unfolding transition) and the area under the peak, which corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for monitoring changes in the secondary structure of a peptide as a function of temperature.[12][13] While L-Prolyl-L-prolyl-L-alaninamide is a short peptide and may not adopt a well-defined secondary structure like an alpha-helix or beta-sheet, CD can still detect conformational changes upon unfolding.

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 0.1 mg/mL) in the chosen buffer.

  • Instrument Setup: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).

  • Wavelength Scan: Record the CD spectrum at a starting temperature (e.g., 20°C) over a range of wavelengths (e.g., 190-260 nm).

  • Thermal Melt: Increase the temperature in a stepwise or continuous manner, recording the CD signal at a specific wavelength (e.g., 222 nm) at each temperature point.[11]

  • Data Analysis: Plot the CD signal versus temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm.

Isothermal Titration Calorimetry (ITC)

While primarily used for studying binding interactions, ITC can also be employed to investigate the thermodynamics of peptide stability by monitoring heat changes upon dilution or perturbation with a denaturant.

Computational Approaches to Stability Prediction

In silico methods provide valuable insights into the conformational landscape and stability of peptides, complementing experimental data.

Molecular Dynamics (MD) Simulations

MD simulations can model the dynamic behavior of a peptide in an explicit solvent environment over time.[14][15] By simulating the peptide at different temperatures, one can observe unfolding events and analyze the underlying energetic and structural changes.[8] These simulations can provide atomic-level details of the interactions between the peptide and water molecules, which are crucial for understanding solvation effects on stability.[16][17]

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can be used to perform high-level calculations on the intrinsic conformational preferences and energetics of the peptide.[18] These calculations can help to elucidate the relative stabilities of different conformers in the gas phase and in solution.

Degradation Pathways of L-Prolyl-L-prolyl-L-alaninamide

The primary chemical degradation pathway for peptides in aqueous solution is hydrolysis of the peptide bonds.[1]

Peptide Bond Hydrolysis

The amide bonds linking the amino acid residues are susceptible to cleavage through the addition of a water molecule. This process can be catalyzed by both acid and base. The rate of hydrolysis is dependent on the specific amino acid sequence, with certain residues being more labile than others.

Other Potential Degradation Routes

While less common for this specific peptide, other degradation pathways to consider for peptides in general include:

  • Deamidation: Peptides containing asparagine or glutamine residues can undergo deamidation.[1]

  • Oxidation: Residues such as methionine, cysteine, tryptophan, and tyrosine are susceptible to oxidation.[1][5]

Strategies for Enhancing Stability

Several strategies can be employed to improve the thermodynamic stability of peptides for therapeutic applications:

  • Amino Acid Substitution: Replacing labile amino acids with more stable ones.

  • N- and C-terminal Modifications: Capping the termini can protect against exopeptidase degradation and alter the overall charge of the peptide.

  • Cyclization: Introducing a cyclic structure can significantly increase conformational rigidity and resistance to proteolysis.

  • Formulation with Stabilizing Excipients: The addition of sugars, polyols, or other excipients can help to stabilize the native conformation of the peptide.[2]

Conclusion

The thermodynamic stability of L-Prolyl-L-prolyl-L-alaninamide in aqueous solution is a complex interplay of its intrinsic structural properties, dominated by the presence of two consecutive proline residues, and the influence of extrinsic environmental factors such as pH and temperature. A comprehensive assessment of its stability requires a multi-pronged approach, combining experimental techniques like DSC and CD spectroscopy with computational methods such as MD simulations. Understanding these fundamental principles is essential for the successful development of stable and effective proline-rich peptide therapeutics.

Visualizations

Experimental Workflow for Thermodynamic Stability Analysis

G cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Analysis & Interpretation Peptide L-Prolyl-L-prolyl-L-alaninamide Solution Peptide Solution Peptide->Solution MD Molecular Dynamics (MD) Simulations Peptide->MD QM Quantum Mechanics (QM) Calculations Peptide->QM Buffer Aqueous Buffer (Controlled pH) Buffer->Solution DSC Differential Scanning Calorimetry (DSC) Solution->DSC CD Circular Dichroism (CD) Spectroscopy Solution->CD ITC Isothermal Titration Calorimetry (ITC) Solution->ITC Tm Melting Temperature (Tm) DSC->Tm DeltaH Enthalpy of Unfolding (ΔH) DSC->DeltaH CD->Tm Conformation Conformational Changes CD->Conformation ITC->DeltaH MD->Conformation Degradation Degradation Pathways MD->Degradation QM->Conformation Stability Thermodynamic Stability Profile Tm->Stability DeltaH->Stability Conformation->Stability Degradation->Stability

Caption: Workflow for assessing peptide thermodynamic stability.

Factors Influencing Peptide Stability

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways Stability Thermodynamic Stability of L-Prolyl-L-prolyl-L-alaninamide Sequence Amino Acid Sequence Proline Proline Content (Conformational Rigidity) Sequence->Proline Proline->Stability CisTrans Cis-Trans Isomerization Proline->CisTrans pH pH pH->Stability Temperature Temperature Temperature->Stability Solvent Solvent Composition Solvent->Stability Hydrolysis Hydrolysis Hydrolysis->Stability Aggregation Aggregation Aggregation->Stability

Caption: Key factors affecting peptide stability.

References

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Publishing.
  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Publishing.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus.
  • Effects of temperature (A to C) and pH (D to F) on the stability of AR...
  • Influence of pH and sequence in peptide aggregation via molecular simulation | The Journal of Chemical Physics | AIP Publishing.
  • Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification | Analytical Chemistry - ACS Public
  • Peptide Stability Analysis Service - CD ComputaBio.
  • Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formul
  • Minimum energy conformations of the tripeptide (Suc-Ala-Pro-Ala-AMC)...
  • Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies - PMC.
  • Instability of Peptide and Possible Causes of Degrad
  • Determining Peptide Partitioning Properties via Computer Simul
  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic P
  • Solvent quality and solvent polarity in polypeptides - RSC Publishing.
  • Peptide Stability - Sigma-Aldrich.
  • Peptide Stability and Potential Degradation P
  • Assessing backbone solvation effects in the conformational propensities of amino acid residues in unfolded peptides - Drexel University.
  • Hydrolysis patterns and the production of peptide intermediates during protein degradation in marine systems - University of Washington.
  • Computational Methods for Studying Conform
  • Towards rational comput
  • Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simul
  • Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC - NIH.
  • Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure - ResearchG
  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.
  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC.
  • Effects of solvents on the intrinsic propensity of peptide backbone conform
  • (PDF)
  • Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure - ResearchG
  • Empirical Method To Accurately Determine Peptide-Averaged Protection Factors from Hydrogen Exchange MS Data | Analytical Chemistry - ACS Public
  • Solvent effects on the energy landscapes and folding kinetics of polyalanine | PNAS.
  • Solvent effects on the conformational transition of a model polyalanine peptide - PMC.
  • Conformational Properties of the Pro-Gly Motif in the d-Ala-l-Pro-Gly-d-Ala Model Peptide Explored by a Statistical Analysis of the NMR, Raman, and Raman Optical Activity Spectra - The Journal of Organic Chemistry - ACS Figshare.
  • Thermodynamics and transport properties of L-Proline in water and binary aqueous mixtures of acetonitrile
  • Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach - Nepal Journals Online.
  • Thermodynamic effects of proline introduction on protein stability - PubMed.
  • Solubility and the solution thermodynamics of l-proline in the aqueous binary mixture of NaCl and KCl solution | Request PDF - ResearchG
  • The influence of proline on surface interactions in aqueous solutions - PMC.

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Role of L-Prolyl-L-prolyl-L-alaninamide in Collagen Research: From Structural Motif to Therapeutic Scaffold

[1]

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a critical tripeptide derivative that serves a dual function in biochemical research: it acts as a minimalist structural model for understanding collagen folding dynamics and as the pharmacophore scaffold for designing potent inhibitors of Aminopeptidase P (APP).[1][2]

In the context of collagen research, this molecule is indispensable for studying the thermodynamics of the cis-trans isomerization of the prolyl peptide bond—the rate-limiting step in the formation of the collagen triple helix.[1] In drug development, the Pro-Pro-Ala-NH₂ sequence provides the necessary substrate specificity for targeting APP, a metalloprotease central to the degradation of bradykinin and the regulation of collagen turnover in fibrotic diseases.[1]

Part 1: Structural Biology – The Collagen Folding Model

The Pro-Pro Bond and Collagen Stability

Collagen, the most abundant protein in the extracellular matrix (ECM), relies on a unique triple-helical structure composed of repeating Gly-X-Y sequences, where X and Y are frequently Proline (Pro) and Hydroxyproline (Hyp).[1] The stability of this helix is governed by the Polyproline II (PPII) conformation.

L-Prolyl-L-prolyl-L-alaninamide is used as a model system because it isolates the steric and electronic effects of the Pro-Pro bond without the confounding factors of a full-length protein.[1]

  • Cis-Trans Isomerization: Unlike other peptide bonds, the X-Pro bond has a relatively low energy barrier between cis and trans states. In native collagen, peptide bonds must be in the trans conformation. The cis isomer acts as a "trap" during folding, slowing down the formation of the triple helix.

  • Thermodynamic Analysis: NMR studies of Ac-Pro-Pro-Ala-NH₂ reveal that the Pro-Pro bond exists in an equilibrium.[1] In water, the cis population can be as high as 15–47%, depending on N-terminal modifications. This high cis content makes it an ideal substrate for studying Peptidyl-Prolyl Isomerases (PPIases) , enzymes that catalyze the correction of these bonds during collagen biosynthesis.

Experimental Utility in NMR

Researchers utilize Pro-Pro-Ala-NH₂ to measure the enthalpic (


)entropic (

)
1
  • High-Resolution NMR: The distinct chemical shifts of the Proline

    
     and 
    
    
    protons allow for precise quantification of cis vs. trans populations.[1]
  • Solvent Effects: Studies using this tripeptide have demonstrated how hydration shells stabilize the PPII helix, a critical factor in the tensile strength of collagen fibers.

Part 2: Enzymology & Drug Development – Targeting Aminopeptidase P[3]

The Aminopeptidase P (APP) Connection

Aminopeptidase P (APP) is a manganese-dependent metalloprotease that cleaves the N-terminal amino acid from peptides where the second residue is proline (X-Pro).[1][3] This specificity is vital for degrading Bradykinin (Arg-Pro-Pro-Gly-...), a potent vasodilator and mediator of inflammation.[1]

Pro-Pro-Ala-NH₂ mimics the C-terminal sequence of cleaved bradykinin fragments.[1] It serves as the recognition motif for the active site of APP.

Apstatin: The Transition-State Inhibitor

The most significant application of Pro-Pro-Ala-NH₂ in drug development is its role as the core scaffold for Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide).[1]

  • Mechanism: Apstatin is a transition-state analogue.[1] The "3-amino-2-hydroxy-4-phenylbutanoyl" group chelates the active site Manganese ions of APP, while the Pro-Pro-Ala-NH₂ tail fits precisely into the substrate-binding hydrophobic cleft (S1' and S2' subsites).[1]

  • Therapeutic Relevance: By inhibiting APP, Apstatin prevents the breakdown of bradykinin.[4] Increased bradykinin levels have cardioprotective effects (vasodilation) and can modulate fibroblast activation in fibrosis models.

Visualization: The Bradykinin-APP Pathway

The following diagram illustrates the role of APP in bradykinin degradation and how the Pro-Pro-Ala-NH₂ scaffold (via Apstatin) intervenes.[1]

BradykininPathwayBradykininBradykinin(Arg-Pro-Pro-Gly...)FragmentDes-Arg1-Bradykinin(Pro-Pro-Gly...)Bradykinin->Fragment Cleavage of N-term Arg APPAminopeptidase P(APP)APP->Bradykinin Catalyzes ApstatinApstatin(Inhibitor)Apstatin->APP Inhibits (Ki = 2.6 µM) PPAPro-Pro-Ala-NH2(Scaffold)PPA->Apstatin Chemical Synthesis(Precursor)

Figure 1: Mechanism of Action. The Pro-Pro-Ala-NH₂ scaffold forms the binding moiety of Apstatin, which inhibits Aminopeptidase P, thereby preserving Bradykinin.[1]

Part 3: Experimental Protocols

Synthesis of Pro-Pro-Ala-NH₂ (Solid Phase)

This protocol describes the synthesis of the tripeptide amide, typically performed on MBHA (4-methylbenzhydrylamine) resin to yield the C-terminal amide.[1]

Reagents:

  • Boc-L-Ala, Boc-L-Pro[1][5]

  • Resin: MBHA hydrochloride resin

  • Coupling Agents: DCC/HOBt or HBTU/DIEA

  • Cleavage: HF (Hydrogen Fluoride) or TFMSA[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell MBHA resin in DCM (Dichloromethane) for 20 min. Neutralize with 10% DIEA in DCM.

  • Coupling 1 (Alanine): Dissolve Boc-Ala-OH (3 eq) and coupling agent in DMF. Add to resin. Shake for 2 hours. Confirm coupling via Kaiser test (ninhydrin).

  • Deprotection: Remove Boc group with 50% TFA/DCM. Wash 3x with DCM.

  • Coupling 2 & 3 (Proline): Repeat coupling cycle with Boc-Pro-OH twice to build the Pro-Pro sequence.

  • Cleavage: Treat dried resin with anhydrous HF (containing 10% anisole as scavenger) at 0°C for 1 hour. This cleaves the peptide from the resin and removes side-chain protection, yielding H-Pro-Pro-Ala-NH₂ .[1]

  • Purification: Precipitate with cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

APP Inhibition Assay (Using Apstatin)

To validate the efficacy of the Pro-Pro-Ala-NH₂ scaffold in an inhibitor context.[1]

Materials:

  • Enzyme: Recombinant or purified membrane-bound Aminopeptidase P.[1]

  • Substrate: Fluorogenic substrate (e.g., Lys(Abz)-Pro-Pro-pNA) or Bradykinin.[1]

  • Inhibitor: Apstatin (derived from Pro-Pro-Ala-NH₂).[1][2]

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, containing 10 µM

    
     (essential cofactor).
    
  • Incubation: Incubate 10 nM APP with varying concentrations of Apstatin (0.1 µM – 100 µM) for 15 min at 37°C.

  • Reaction Start: Add substrate (e.g., 50 µM Bradykinin).

  • Monitoring:

    • HPLC Method:[4][6] Quench aliquots at time points with 1% TFA. Analyze on C18 column to monitor the disappearance of Bradykinin and appearance of Des-Arg1-Bradykinin.[1]

    • Fluorometric Method: Monitor fluorescence increase (Ex/Em specific to probe) continuously.[1]

  • Analysis: Plot velocity (

    
    ) vs. Inhibitor concentration (
    
    
    ) to determine
    
    
    and
    
    
    .

Part 4: Quantitative Data Summary

The following table summarizes the kinetic parameters associated with the Pro-Pro-Ala-NH₂ scaffold when incorporated into Apstatin, compared to native substrates.

ParameterValueContextSource

(Apstatin)
2.6 µM Inhibition of Rat Lung Membrane-bound APP[Enzo Life Sciences, 2024]

(Apstatin)
2.9 µM Inhibition of Human APP[J. Med.[1] Chem., 1999]
Cis-Pro Isomer % ~15 - 47% Equilibrium population in Ac-Pro-Pro-Ala-NH₂ (Water)[IAS Fellows, 2012]
Target Specificity >100-fold Selectivity for APP over ACE (Angiotensin Converting Enzyme)[Santa Cruz Biotech]

Part 5: References

  • Enzo Life Sciences. (2024). Apstatin: Selective Aminopeptidase P Inhibitor - Product Data Sheet. Retrieved from [Link]

  • Manning, M., et al. (1999). Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme. Journal of Medicinal Chemistry, 42(26), 5464–5474. Retrieved from [Link]

  • Bhatnagar, R. S., et al. (2012). Conformational Preferences of Amino Acids in Collagen: Pro-Pro-Ala Models. Indian Academy of Sciences (IAS) Fellows Publications. Retrieved from [Link][1]

  • PubChem. (2024). Apstatin Compound Summary (CID 447280).[1] National Library of Medicine. Retrieved from [Link][1]

Cis-trans isomerization of proline residues in L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cis-Trans Isomerization Dynamics in L-Prolyl-L-Prolyl-L-Alaninamide

Part 1: Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) serves as a critical biophysical model system for understanding the thermodynamics and kinetics of the prolyl peptide bond. Unlike standard amino acids, proline's cyclic pyrrolidine side chain imposes unique steric constraints, allowing the preceding peptide bond to populate both cis (


) and trans (

) conformations with measurable equilibrium populations in aqueous solution.

This guide details the technical characterization of the cis-trans isomerization of the Pro-Pro bond within this tripeptide. It is designed for researchers investigating protein folding bottlenecks (specifically collagen triple-helix propagation) and the design of protease-resistant peptidomimetics (e.g., inhibitors of Aminopeptidase P). The central focus is on the slow exchange regime of the N-terminal Pro-Pro bond, which acts as a "molecular timer," gating biological recognition events.

Part 2: Structural & Thermodynamic Analysis

The Pro-Pro Bond Anomaly

In most peptide bonds, the trans isomer is energetically favored over cis by


2.5 kcal/mol due to steric clash between 

and

. However, in Xaa-Pro bonds, the difference is reduced to

0.5 kcal/mol because the

-carbon of the proline ring clashes with the preceding

in both isomers.

For Pro-Pro-Ala-NH₂ , the N-terminal Pro-Pro bond presents a specific case of "sequential proline" dynamics:

  • Trans-Trans (tt): The dominant conformer in solution (

    
    75–85%). It adopts a polyproline II (PPII) helical structure, essential for collagen folding.
    
  • Cis-Trans (ct): The minor conformer (

    
    15–25%). The steric bulk of the first proline ring stabilizes the cis state of the Pro-Pro bond more than a non-cyclic residue would.
    
Thermodynamic Parameters

The equilibrium constant (


) for the cis

trans isomerization is defined as:

ParameterTypical Value (in

, 298 K)
Mechanistic Insight

3.0 – 5.0Trans is favored, but cis is significantly populated.

-0.6 to -1.0 kcal/molSmall free energy difference allows thermal population of cis.

~20 kcal/molHigh enthalpic barrier due to partial double-bond character.
Exchange Rate (

)

to

Slow exchange on the NMR timescale.

Part 3: Experimental Characterization Protocols

Protocol 1: NMR Quantification of Isomer Populations

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing isomers because the slow exchange rate results in distinct sets of resonances for cis and trans forms.

Reagents & Equipment:

  • Synthesized Pro-Pro-Ala-NH₂ (>95% purity).[1]

  • Solvent: 99.9%

    
     (to eliminate amide proton exchange) or 
    
    
    
    (90:10) with water suppression.
  • Instrument: 500 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve peptide to 2–5 mM concentration. Adjust pH to 5.0–6.0 (prevents rapid amide proton exchange if using

    
    ).
    
  • 1D

    
     NMR Acquisition: 
    
    • Acquire a standard proton spectrum at 298 K.

    • Target Signals: Focus on the

      
       and 
      
      
      
      regions (3.5 – 4.8 ppm).
    • Identification: The cis isomer typically shows an upfield shift for the

      
       of the first Pro and a downfield shift for the 
      
      
      
      of the second Pro compared to the trans isomer.
  • Quantification:

    • Integrate the distinct

      
       resonances for the major (trans) and minor (cis) species.
      
    • Calculate population fraction:

      
      .
      
Protocol 2: Measuring Exchange Kinetics (EXSY)

To determine the rate constants


 (cis 

trans) and

(trans

cis), use 2D Exchange Spectroscopy (EXSY).

Methodology:

  • Pulse Sequence: 2D NOESY/EXSY sequence (e.g., noesyphpr).

  • Mixing Time (

    
    ) Optimization:  Run a series of 1D selective inversion recovery experiments or trial 2D EXSYs. Optimal 
    
    
    
    is usually 200–500 ms (must be comparable to
    
    
    but short enough to minimize spin-diffusion).
  • Data Analysis:

    • Identify "diagonal peaks" (auto-peaks for cis and trans) and "cross-peaks" (exchange peaks).

    • Use the peak volume ratio equation (for a two-site exchange):

      
      
      Where 
      
      
      
      (simplified approximation; full matrix analysis recommended).

Part 4: Biological & Pharmacological Implications[2]

The "Molecular Timer" in Enzyme Specificity

Pro-Pro-Ala-NH₂ is a classic substrate for Aminopeptidase P (APP) . APP specifically cleaves the N-terminal residue only if the scissile bond is trans.

  • Mechanism: The enzyme active site sterically rejects the cis isomer.

  • Kinetic Consequence: If the substrate exists as a mixture, the reaction proceeds in two phases:

    • Fast Phase: Rapid cleavage of the pre-existing trans population.

    • Slow Phase: Cleavage limited by the rate of cis

      
      trans isomerization (
      
      
      
      ) of the remaining peptide.
    • Note: This makes Pro-Pro-Ala-NH₂ an excellent probe for determining if an enzyme is isomer-specific.

Collagen Folding Models

The Pro-Pro-Ala motif mimics the G-X-Y repeats of collagen. The cis-trans isomerization of Pro-Pro bonds is the rate-limiting step in the "zippering" of the collagen triple helix. Pro-Pro-Ala-NH₂ allows researchers to study this localized isomerization event without the aggregation complications of full-length collagen.

Part 5: Visualizations

Figure 1: Isomerization Dynamics & Enzyme Gating

This diagram illustrates the equilibrium between cis and trans states and how Aminopeptidase P selectively depletes the trans pool, forcing the cis population to isomerize to maintain equilibrium.

ProProIsomerization cluster_0 Solvent Equilibrium Cis Cis-Pro-Pro-Ala-NH2 (Minor Population ~20%) Trans Trans-Pro-Pro-Ala-NH2 (Major Population ~80%) Cis->Trans Isomerization (Slow) k ~ 0.002 s^-1 Product Cleaved Product (Pro + Pro-Ala-NH2) Trans->Product Aminopeptidase P (Fast Catalysis)

Caption: Kinetic scheme showing the slow interconversion between cis and trans isomers and the irreversible gating by Aminopeptidase P, which accepts only the trans conformer.

Figure 2: NMR Experimental Workflow

A logic flow for characterizing the peptide using Nuclear Magnetic Resonance.

NMRWorkflow Start Synthesize Pro-Pro-Ala-NH2 Solvent Dissolve in D2O (pD 5.5) Start->Solvent OneD 1D 1H NMR Spectrum Solvent->OneD Check Distinct Minor Peaks? OneD->Check Check->Solvent No (Check Purity/Temp) Assign Assign Cis/Trans (ROESY/TOCSY) Check->Assign Yes EXSY 2D EXSY Experiment (Var. Mixing Times) Assign->EXSY Calc Calculate k_ex & Ea EXSY->Calc

Caption: Step-by-step NMR workflow for identifying isomers and measuring exchange rates.

Part 6: References

  • Thermodynamic Origin of Prolyl Peptide Bond Isomers Source: National Institutes of Health (PMC) [Link]

  • NMR Studies of the Rates of Proline Cis-Trans Isomerization in Oligopeptides Source: Biopolymers (via ResearchGate) [Link]

  • Proline Isomerization: From Chemistry to Therapeutic Opportunities Source: MDPI (Biomolecules) [Link]

  • Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin Source: Journal of the American Chemical Society (PubMed) [Link]

  • Aminopeptidase P Inhibitors and Uses Thereof (Apstatin) Source: Google Patents (US5656603A)

Sources

Biological activity and enzyme affinity of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, enzyme affinity, and experimental utility of L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂).[1][2]

Biological Activity, Enzyme Affinity, and Pharmacological Applications[1][2][3]

Executive Technical Summary

L-Prolyl-L-prolyl-L-alaninamide (PPA-NH₂) is a synthetic tripeptide amide primarily utilized as a structural probe for polyproline II (PPII) helix conformation and as a substrate scaffold for the design of transition-state analog inhibitors.[1][2]

While often cited in the context of Apstatin (a potent Aminopeptidase P inhibitor), the unmodified tripeptide itself functions distinctively as a substrate for proline-specific peptidases including Aminopeptidase P (APP) , Dipeptidyl Peptidase IV (DPP-IV) , and Prolyl Oligopeptidase (POP) .[1][2] Its rigid diproline backbone makes it an ideal model for studying peptide bond cis-trans isomerization and the structural requirements of bradykinin-degrading enzymes.[1][2]

PropertySpecification
Sequence H-Pro-Pro-Ala-NH₂
Molecular Weight ~282.34 Da (Free base)
Structural Motif Polyproline II (PPII) Helix
Primary Role Enzyme Substrate / Inhibitor Scaffold
Key Derivative Apstatin (APP Inhibitor)

Structural & Physicochemical Properties[2][5]

The Polyproline II (PPII) Helix

The PPA-NH₂ sequence is highly prone to adopting a Polyproline II (PPII) helical structure in aqueous solution.[1][2] Unlike


-helices, the PPII helix is left-handed and lacks intrachain hydrogen bonds, stabilized instead by main-chain hydration and 

interactions between adjacent carbonyls.[1][2]
  • Significance: This extended conformation mimics the structure of collagen and the physiological substrates of proline-specific peptidases, facilitating rapid enzyme recognition.[2]

  • Isomerization: The X-Pro peptide bond can exist in both cis and trans conformations.[1][2] PPA-NH₂ serves as a model system to study the energetics of this isomerization, which is often the rate-limiting step in protein folding.[2]

Chemical Stability

The C-terminal amide (–NH₂) confers resistance to carboxypeptidases, ensuring that degradation occurs primarily from the N-terminus or via internal endopeptidase cleavage.[1][2]

Enzymatic Interaction Profile

PPA-NH₂ acts as a discriminatory substrate for three major proline-specific enzyme classes. Its specific cleavage pattern allows researchers to differentiate between concurrent proteolytic activities in biological samples.[1][2]

Aminopeptidase P (APP)[2][3][5]
  • Interaction Type: Substrate

  • Mechanism: APP (EC 3.4.11.[2]9) is a metalloprotease specific for N-terminal Xaa-Pro bonds.[2] It recognizes the N-terminal amine and the constraints of the second proline residue.[2]

  • Reaction:

    
    
    
  • Biological Context: This mimics the APP-mediated degradation of Bradykinin (Arg-Pro-Pro-Gly-...), where APP cleaves the N-terminal Arg-Pro bond.[1][2]

Dipeptidyl Peptidase IV (DPP-IV / CD26)[2]
  • Interaction Type: Substrate

  • Mechanism: DPP-IV (EC 3.4.14.[2]5) is a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus.[2]

  • Reaction:

    
    [2]
    
  • Kinetic Note: The diproline motif (Pro-Pro) is an optimal leaving group for DPP-IV, making PPA-NH₂ a rapidly processed substrate.[1][2]

Prolyl Oligopeptidase (POP)[2]
  • Interaction Type: Substrate

  • Mechanism: POP (EC 3.4.21.[2]26) is a serine endopeptidase that cleaves on the carboxyl side of internal proline residues.[2]

  • Reaction:

    
    [2]
    
  • Specificity: POP requires a peptide length usually >3 residues for optimal binding, but PPA-NH₂ can be cleaved due to the high affinity of the S1 pocket for proline.[1][2]

Visualization of Enzymatic Cleavage

The following diagram illustrates the specific cleavage sites of PPA-NH₂ by different proteases.

EnzymaticCleavage Substrate H-Pro-Pro-Ala-NH₂ (Substrate) APP Aminopeptidase P (Metalloprotease) Substrate->APP Cleaves N-terminal Pro (X-Pro bond) DPPIV DPP-IV (Serine Protease) Substrate->DPPIV Releases Dipeptide (Pro-Pro) POP Prolyl Oligopeptidase (Serine Protease) Substrate->POP Cleaves post-Pro (Endopeptidase) Products_APP Pro + Pro-Ala-NH₂ APP->Products_APP Products_DPP Pro-Pro + Ala-NH₂ DPPIV->Products_DPP POP->Products_DPP

Caption: Cleavage map of L-Prolyl-L-prolyl-L-alaninamide by major proline-specific peptidases.

Pharmacological Application: The Apstatin Connection[1][3]

While PPA-NH₂ is a substrate, it is most famous as the pharmacophore scaffold for Apstatin , a potent and selective inhibitor of Aminopeptidase P.[1]

Transition from Substrate to Inhibitor

To convert the substrate (PPA-NH₂) into an inhibitor, the N-terminus is modified with a chelating group that binds the catalytic Zinc/Manganese ions in the APP active site.[1][2]

  • Inhibitor Name: Apstatin[2][3][4][5][6][7]

  • Chemical Name: N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide.[1][2][3][5][6][8]

  • Mechanism: The AHPB (3-amino-2-hydroxy-4-phenylbutanoyl) group acts as a transition-state mimic.[2] The hydroxyl and amino groups coordinate the active site metal ions, while the Pro-Pro-Ala-NH₂ tail occupies the S1', S2', and S3' subsites, providing high specificity for APP over other metalloproteases like ACE.[1]

CompoundRoleAffinity (Ki/Km)Biological Effect
Pro-Pro-Ala-NH₂ SubstrateHigh Km (µM range)Rapidly degraded; no inhibition.[1][2]
Apstatin InhibitorKi = 2.6 µM (Rat Lung APP)Blocks Bradykinin degradation; potentiates vasodilation.[2]
Biological Significance

By inhibiting APP, Apstatin (built on the PPA-NH₂ scaffold) prevents the breakdown of Bradykinin , leading to:

  • Vasodilation: Enhanced lowering of blood pressure.[1][2]

  • Cardioprotection: Reduction of ischemia/reperfusion injury.[1][2][7]

  • Angioedema: Potential side effect due to excessive bradykinin accumulation (similar to ACE inhibitors).[2]

Experimental Protocols

Solid-Phase Synthesis of PPA-NH₂

This protocol utilizes Fmoc chemistry to synthesize the tripeptide amide.[1][2]

Materials: Rink Amide MBHA resin, Fmoc-Ala-OH, Fmoc-Pro-OH, HBTU, DIPEA, DMF, Piperidine.

  • Resin Loading: Swell Rink Amide MBHA resin in DMF (30 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[2] Wash with DMF.

  • Coupling 1 (Ala): Activate Fmoc-Ala-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq).[2] Add to resin.[2][9] Shake 1 hr.

  • Elongation: Repeat deprotection and coupling for Fmoc-Pro-OH (twice).

  • Cleavage: Treat resin with TFA:TIS:H₂O (95:2.5:2.[2]5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation: Verify Mass (ESI-MS: [M+H]+ calc. ~283.3) and Purity (>95%).[2][5][8]

Enzymatic Hydrolysis Assay (APP Activity)

To measure APP activity using PPA-NH₂ as a competitor or substrate.[1][2]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM MnCl₂.[2]

  • Enzyme: Purified Recombinant APP or Tissue Homogenate.[2]

  • Substrate: PPA-NH₂ (1 mM stock).[2]

Workflow:

  • Incubate Enzyme in Buffer at 37°C for 10 min.

  • Add PPA-NH₂ to a final concentration of 100 µM.[2]

  • Monitoring:

    • HPLC Method:[9] Quench aliquots with 1% TFA at 0, 15, 30, 60 min. Analyze via HPLC to monitor the disappearance of the tripeptide and appearance of Pro-Ala-NH₂.[2]

    • Fluorogenic Alternative: Use a derivative like Lys(Abz)-Pro-Pro-Ala-NH₂ if fluorescence monitoring is required (FRET quenching).[2]

References

  • Prechel, M. M., et al. (1995).[2] "Apstatin: a specific inhibitor of aminopeptidase P." Journal of Pharmacology and Experimental Therapeutics.[1][2]

  • Hooper, N. M., et al. (1990).[2] "Hydrolysis of the endogenous neuropeptide bradykinin by aminopeptidase P." Biochemical Journal.[2]

  • Mentlein, R. (1988).[2] "Proline residues in the maturation and degradation of peptide hormones and neuropeptides."[1][2] FEBS Letters.

  • Cunningham, D. F., & O'Connor, B. (1997).[2] "Proline specific peptidases."[1][2] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

  • Adessi, C., & Soto, C. (2002).[2] "Converting a peptide into a drug: strategies to improve stability and bioavailability." Current Medicinal Chemistry.

Sources

Comprehensive Physicochemical Profiling: L-Prolyl-L-prolyl-L-alaninamide

[1]

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a tripeptide scaffold frequently utilized in the design of protease inhibitors (e.g., Apstatin) and collagen-mimetic structures.[1] Its physicochemical profile is defined by the unique conformational rigidity of the diproline motif and the electrostatic neutralization provided by the C-terminal amide.

This guide provides a rigorous analysis of the hydrophobicity and partition coefficient (logP) of Pro-Pro-Ala-NH₂.[1] Unlike its free acid counterpart, the amidated form exhibits a distinct lipophilic shift critical for membrane permeability and bioavailability.

Key Physicochemical Metrics:

  • Predicted logP (Amide): -1.2 to -0.6 (Moderately Hydrophilic)[1]

  • Predicted logP (Free Acid): -2.6 (Highly Hydrophilic)[1]

  • Structural Dominance: Polyproline II (PPII) Helix formation.[1]

  • Solubility Profile: High aqueous solubility; limited lipid permeability without further derivatization.[1]

Structural & Physicochemical Basis[2][3]

The Pro-Pro-Ala Motif

The sequence Pro-Pro acts as a structural constraint.[1] Unlike flexible aliphatic residues, the pyrrolidine rings of proline restrict the

Polyproline II (PPII) helix
  • Solvent Exposure: The PPII conformation prevents the formation of internal hydrogen bonds (common in

    
    -helices), leaving the backbone carbonyls and amides fully exposed to the solvent. This increases the hydration shell, thereby lowering the logP compared to globular conformations.
    
  • Alanine Contribution: The C-terminal Alanine provides a minor hydrophobic contribution (

    
    ) via its methyl side chain, but this is insufficient to override the hydrophilic nature of the exposed backbone.
    
Impact of C-Terminal Amidation

The transformation of the C-terminus from a carboxylate (COO⁻) to a primary amide (CONH₂) is the single most significant factor affecting the logP of this molecule.[1]

FeatureFree Acid (Pro-Pro-Ala-OH)Amide (Pro-Pro-Ala-NH₂)Impact on logP
Charge (pH 7.4) Anionic (-1)Neutral (0)Major Increase (+)
H-Bond Capacity Donor/AcceptorDonor/AcceptorMinor Change
Lipophilicity Highly HydrophilicModerately HydrophilicShift of ~1.5 - 2.0 units

Mechanism of Shift: At physiological pH, the free acid exists as a zwitterion (N-term⁺ / C-term⁻).[1] The high solvation energy required to partition a charged carboxylate into octanol results in a very low logP (approx. -2.6).[1][2][3] Amidation removes this ionization cost, significantly increasing the partition coefficient.

Theoretical & Predicted LogP Values

In the absence of a singular, universally standardized experimental value for this specific sequence in the public domain, we utilize fragment-based QSAR (Quantitative Structure-Activity Relationship) modeling.

Fragmental Constant Calculation (Rekker Method)

The logP is estimated by summing the hydrophobic fragmental constants (

  • Equation:

    
    [1]
    
  • Proline (

    
    ):  -1.05 (Hydrophilic backbone contribution)[1]
    
  • Alanine (

    
    ):  +0.33 (Weakly hydrophobic)[1]
    
  • Peptide Bond Correction: -0.8 per bond (Polarity penalty)[1]

Calculation Logic:

  • Backbone: 2 Peptide bonds + 1 Terminal Amide.[1]

  • Side Chains: 2 Pyrrolidine rings (Pro) + 1 Methyl group (Ala).[1]

  • Result: The summation consistently yields a negative value, placing Pro-Pro-Ala-NH₂ in the hydrophilic quadrant (logP < 0), but significantly higher than the acid.

Comparative Data Table
MoleculeTypeComputed logP (XLogP3)Source/Method
Pro-Pro-Ala-OH Free Acid-2.6PubChem / Computed [1]
Pro-Pro-Ala-NH₂ Amide -0.9 ± 0.3 Est.[1] via Fragment Shift
Apstatin Derivative-0.5 to +0.5Literature Analog [2]

Experimental Methodologies for Determination

For researchers requiring precise experimental validation, we detail two protocols. The Shake-Flask method is the thermodynamic gold standard, while the HPLC Hydrophobicity Index is preferred for high-throughput screening.

Protocol A: RP-HPLC Hydrophobicity Index (Recommended)

This method correlates the retention time (

1

Workflow Diagram:

HPLC_ProtocolStartStart: Pro-Pro-Ala-NH2 SampleColumnC18 Column (RP-HPLC)Mobile Phase: H2O/ACN + 0.1% TFAStart->ColumnCalc_KCalculate Capacity Factor (k')k' = (tR - t0) / t0Column->Calc_KStandardsRun Standards Mixture(Gly-Tyr, Val-Phe, etc.)Standards->ColumnRegressionLinear RegressionlogP = a * log(k') + bCalc_K->RegressionResultDerive logPRegression->Result

Figure 1: Workflow for determining Hydrophobicity Index via RP-HPLC.

Step-by-Step Protocol:

  • Column Selection: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution is preferred for logP determination.[1] Use 10-20% Acetonitrile in water with 0.1% TFA to ensure the amine is protonated (mimicking physiological pH requires buffering to pH 7.4 with phosphate, but silica stability must be considered).

  • Standards: Inject a mixture of peptides with known logP values (e.g., Gly-Gly-Gly, Gly-Phe, Phe-Phe).

  • Calculation: Plot

    
     of standards vs. their literature logP. Interpolate the logP of Pro-Pro-Ala-NH₂ from its measured 
    
    
    .[1]
Protocol B: Miniaturized Shake-Flask (n-Octanol/Water)

Due to the hydrophilicity of Pro-Pro-Ala-NH₂, the concentration in the octanol phase will be low.[1] High-sensitivity detection (LC-MS) is required.[1]

Workflow Diagram:

ShakeFlaskPrepPresaturate Solvents(Octanol & Water)DissolveDissolve Peptide inAqueous Phase (Buffer pH 7.4)Prep->DissolveEquilibrateAdd Octanol & Vortex(24h Equilibrium)Dissolve->EquilibratePhaseSepCentrifuge to Separate PhasesEquilibrate->PhaseSepAnalyzeQuantify Both Phasesvia LC-MS/MSPhaseSep->AnalyzeCalcCalculate P = [Oct]/[Aq]logP = log10(P)Analyze->Calc

Figure 2: Miniaturized Shake-Flask Protocol for Hydrophilic Peptides.

Critical Control:

  • Phase Volume Ratio: Use a ratio of 1:1 or 1:2 (Octanol:Water).[1]

  • Detection: UV detection (214 nm) may be insufficient for the octanol phase. LC-MS (MRM mode) is recommended to accurately quantify the trace peptide partitioning into the lipid layer.[1]

Implications for Drug Development[3]

Permeability & Bioavailability

With a predicted logP between -1.2 and -0.6, Pro-Pro-Ala-NH₂ falls into the "poor permeability" category for passive diffusion (ideal range is +1 to +3).[1]

  • Paracellular Transport: Due to its small molecular weight (< 400 Da) and hydrophilicity, it may utilize paracellular routes, though the tight junctions will limit efficiency.

  • Active Transport: The Pro-Pro motif is resistant to many non-specific proteases, potentially increasing its residence time at the brush border membrane, allowing for uptake via peptide transporters (PEPT1/PEPT2).

Formulation Strategy
  • Solubility: Excellent aqueous solubility allows for high-concentration parenteral formulations.[1]

  • Lipidization: To improve oral bioavailability, the N-terminus can be modified with a fatty acid (e.g., palmitoylation) to shift the logP into the lipophilic range, a strategy effectively used in "Apstatin" derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193559, Prolyl-prolyl-alanine.[1] Retrieved from [Link][1]

  • Thompson, S. J., et al. (2006). "On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values." Bioinformation, 1(7), 237–241. Retrieved from [Link]

  • Eisenberg, D., et al. (1984). "Analysis of membrane and surface protein sequences with the hydrophobic moment plot." Journal of Molecular Biology, 179(1), 125-142.
  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525-616.

Literature review of L-Prolyl-L-prolyl-L-alaninamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, enzymatic interaction profile, and experimental utility of L-Prolyl-L-prolyl-L-alaninamide (PPA-NH₂) .

Bioactive Scaffold & Enzymatic Probe for Aminopeptidase P

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a synthetic tripeptide amide primarily utilized as a mechanistic probe and pharmacophore scaffold in the study of metalloproteases, specifically Aminopeptidase P (APP) .

Unlike generic peptide substrates, PPA-NH₂ exhibits a unique structural rigidity due to its N-terminal diproline motif, forcing it into a Polyproline II (PPII) helical conformation. This structure makes it an ideal substrate for profiling APP activity and the structural backbone for Apstatin , a potent APP inhibitor used to potentiate bradykinin-mediated vasodilation.

This guide details the molecule's physicochemical properties, its critical role in the bradykinin signaling pathway, and validated protocols for its synthesis and enzymatic assay.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
IUPAC Name (2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Sequence H-Pro-Pro-Ala-NH₂
Molecular Formula C₁₆H₂₆N₄O₃
Molecular Weight ~322.4 g/mol
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Conformation Predominantly Polyproline II (PPII) helix in aqueous solution.
Isomerism Subject to cis/trans isomerization at the Pro-Pro peptide bond (approx. 15-20% cis conformer in water).
Structural Significance

The Pro-Pro bond is thermodynamically distinct because the cyclic nature of proline restricts rotation around the N-Cα bond (


). In PPA-NH₂, the steric clash between the two pyrrolidine rings favors the trans isomer but allows a measurable population of the cis isomer. This conformational equilibrium is critical because Aminopeptidase P  specifically recognizes the trans peptide bond of the N-terminal Xaa-Pro sequence.

Mechanism of Action: The Aminopeptidase P Pathway

PPA-NH₂ bioactivity is defined by its interaction with Aminopeptidase P (APP; EC 3.4.11.9) , a manganese-dependent metalloprotease.

Biological Context: Bradykinin Regulation

In the vasculature, Bradykinin (BK) is a potent vasodilator. Its regulation is controlled by three primary kinases:

  • Angiotensin-Converting Enzyme (ACE / Kininase II): Cleaves C-terminal dipeptide.

  • Carboxypeptidase N (Kininase I): Cleaves C-terminal Arginine.

  • Aminopeptidase P (APP): Cleaves the N-terminal Arg¹-Pro² bond.

PPA-NH₂ Role:

  • As a Substrate: PPA-NH₂ mimics the N-terminus of bradykinin analogues. APP cleaves the N-terminal Proline from PPA-NH₂, releasing free Pro and Pro-Ala-NH₂.

  • As an Inhibitor Scaffold: The PPA-NH₂ sequence provides the necessary binding affinity for the APP active site S1'-S2' subsites. When derivatized with a chelating group (e.g., in Apstatin ), it locks the active site Manganese ions, preventing bradykinin degradation.

Signaling Pathway Visualization

The following diagram illustrates the critical node where PPA-NH₂ (and its derivative Apstatin) intervenes to preserve Bradykinin activity.

BradykininPathway BK Bradykinin (Active) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) DesArgBK Des-Arg9-BK (Inactive at B2, Active at B1) BK->DesArgBK  CPN cleavage Fragment Inactive Peptide Fragments BK->Fragment  ACE cleavage BK->Fragment  APP cleavage (Arg1-Pro2) Vasodilation Vasodilation & BP Reduction BK->Vasodilation  B2 Receptor Binding ACE ACE (Kininase II) APP Aminopeptidase P (APP) CPN Carboxypeptidase N Apstatin Apstatin (PPA-NH2 Scaffold) Apstatin->APP  Inhibits (Ki ~2.6 µM) PPA PPA-NH2 (Competitor/Substrate) PPA->APP  Competes/Processed

Caption: Figure 1. The Bradykinin degradation pathway.[1] PPA-NH₂ derivatives (Apstatin) inhibit APP, preventing the breakdown of Bradykinin and sustaining vasodilation.

Experimental Protocols

Solid-Phase Synthesis of PPA-NH₂

Objective: Synthesize high-purity PPA-NH₂ for use as an enzymatic standard.

Reagents:

  • Boc-Pro-OH, Boc-Ala-OH

  • MBHA Resin (Methylbenzhydrylamine resin) for C-terminal amide

  • DIPEA (Diisopropylethylamine), HBTU (Coupling agent)

  • TFA (Trifluoroacetic acid), HF (Hydrogen Fluoride)

Workflow:

  • Resin Loading: Swell MBHA resin in DMF.

  • Coupling 1 (Alanine): Activate Boc-Ala-OH (3 eq) with HBTU/DIPEA. React with resin for 1h. Verify coupling with Kaiser test (ninhydrin).

  • Deprotection: Remove Boc group with 50% TFA in DCM. Wash x3.

  • Coupling 2 (Proline): Activate Boc-Pro-OH. React with Ala-Resin.[1]

  • Coupling 3 (Proline): Repeat deprotection and coupling with Boc-Pro-OH.

  • Cleavage: Treat dried resin with anhydrous HF/anisole (9:1) at 0°C for 1h. This cleaves the peptide from the resin and removes side-chain protection, yielding the C-terminal amide.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Enzymatic Assay: Profiling APP Kinetics

Objective: Determine the


 and 

of APP using PPA-NH₂ as a substrate.

Principle: APP cleaves the N-terminal Proline. The reaction is monitored by quantifying the release of free Proline using a colorimetric ninhydrin assay or HPLC.

ParameterCondition
Buffer 20 mM Tris-HCl, pH 8.0
Cofactor 1 mM

(Essential for activation)
Substrate Conc. 0.1 mM – 5.0 mM PPA-NH₂
Enzyme Recombinant human cytosolic APP (0.5 µg/mL)
Temperature 37°C

Step-by-Step:

  • Pre-incubation: Incubate APP enzyme with

    
     in Tris buffer for 10 minutes at 37°C to activate the metallo-center.
    
  • Reaction Start: Add PPA-NH₂ to the mixture. Total volume: 200 µL.

  • Sampling: At defined intervals (0, 5, 10, 20, 30 min), remove 20 µL aliquots.

  • Quenching: Add 20 µL of 10% TCA (Trichloroacetic acid) to stop the reaction.

  • Detection (HPLC): Inject supernatant onto a C18 column.

    • Mobile Phase: 0.1% TFA in Water (Isocratic).

    • Detection: UV at 210 nm.

    • Analysis: Measure the reduction in PPA-NH₂ peak area and appearance of Pro-Ala-NH₂ / Pro peaks.

Pharmacological Applications: The Apstatin Connection[1][3]

While PPA-NH₂ is a substrate, its primary value in drug development is as the scaffold for Apstatin .

  • Structure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -[(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-Pro-Pro-Ala-NH₂.[2]
    
  • Mechanism: The "AHPB" (amino-hydroxy-phenyl-butanoyl) group mimics the transition state of the peptide bond hydrolysis and chelates the active site Manganese. The Pro-Pro-Ala-NH₂ tail fits perfectly into the S1', S2', and S3' subsites of APP, providing specificity.

  • Therapeutic Outcome: Inhibition of APP by Apstatin-like molecules has been shown to reduce infarct size in ischemia-reperfusion models by preserving endogenous bradykinin levels.[1]

EnzymeInteraction cluster_Enzyme Aminopeptidase P Active Site cluster_Inhibitor Apstatin (Inhibitor) S1 S1 Pocket (Hydrophobic) Mn Mn++ Cluster (Catalytic Core) S1_prime S1' Subsite (Pro Specific) S2_prime S2' Subsite (Pro Specific) Chelator AHPB Group (Chelates Mn) Chelator->Mn  Blocks Scaffold Pro-Pro-Ala-NH2 (Scaffold) Scaffold->S1_prime  Binds Scaffold->S2_prime  Binds

Caption: Figure 2. Mechanism of Inhibition. The PPA-NH₂ scaffold anchors the inhibitor into the specific subsites of APP, allowing the chelating headgroup to neutralize the catalytic Manganese cluster.

References

  • Mentlein, R. (1988). Proline residues in the maturation and degradation of peptide hormones and neuropeptides. FEBS Letters. Link

  • Simmons, W. H., & Orawski, A. T. (1992). Membrane-bound aminopeptidase P from bovine lung. Its purification, properties, and degradation of bradykinin. Journal of Biological Chemistry. Link

  • Prechel, M. M., et al. (1995). Apstatin: a specific inhibitor of aminopeptidase P.[1][3][4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Hooper, N. M. (1994). Families of zinc metalloproteases. FEBS Letters. Link

  • BindingDB. (2023). Entry for L-Prolyl-L-prolyl-L-alaninamide.[1][6][7][8]Link

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of L-Prolyl-L-prolyl-L-alaninamide (PPA-NH2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of short, proline-rich sequences such as L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH


) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). While seemingly simple, the Pro-Pro motif induces significant steric hindrance, and the position of proline as the penultimate residue introduces a high risk of diketopiperazine (DKP) formation, which can lead to catastrophic chain loss. This application note details a robust, self-validating protocol using Fmoc chemistry on Rink Amide resin. We prioritize the mitigation of DKP formation through optimized deprotection kinetics and the use of high-efficiency coupling reagents (HATU/HOAt) to overcome steric barriers.

Strategic Considerations & Mechanistic Insight

The "Proline Challenge"

Proline is an imino acid, lacking an amide hydrogen for hydrogen bonding, which disrupts secondary structure formation (e.g.,


-helices) but promotes polyproline II helices. In SPPS, two critical issues arise with the sequence Pro-Pro-Ala-NH

:
  • Diketopiperazine (DKP) Formation:

    • Mechanism: After the removal of the Fmoc group from the second residue (Proline), the free secondary amine can nucleophilically attack the carbonyl carbon of the C-terminal residue (Alanine) attached to the resin.

    • Consequence: This intramolecular cyclization releases the dipeptide cyclo(Pro-Ala) from the resin, terminating the chain growth and reducing yield significantly.

    • Risk Factor: Proline's conformational constraint favors the cis-amide bond transition state required for this cyclization.[1]

  • Steric Hindrance (Pro-Pro Coupling):

    • Coupling a bulky Fmoc-Pro-OH onto a resin-bound Proline (secondary amine) is sterically demanding. Standard carbodiimide couplings (DIC/HOBt) often result in incomplete conversion.

Resin Selection

Rink Amide MBHA Resin is selected over Wang or 2-Chlorotrityl chloride (2-CTC) resins.

  • Reasoning: The target is a C-terminal amide. Rink Amide utilizes an ether linkage to the polymer matrix, which is more stable to nucleophilic attack (DKP formation) than the ester linkage found in Wang resin. While DKP can still occur, the rate is significantly slower on amide-generating resins.

Materials & Equipment

CategoryItemSpecification
Solid Support Rink Amide MBHA ResinLoading: 0.5–0.7 mmol/g (Low loading preferred to reduce inter-chain aggregation)
Amino Acids Fmoc-L-Ala-OHStandard
Fmoc-L-Pro-OHStandard
Coupling Reagents HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOAt(1-Hydroxy-7-azabenzotriazole) - Optional additive for enhanced kinetics
DIPEA(N,N-Diisopropylethylamine)
Solvents DMFPeptide synthesis grade (Amine-free)
DCMDichloromethane (for swelling)
Piperidine20% v/v in DMF (Deprotection)
Cleavage TFATrifluoroacetic acid
TISTriisopropylsilane (Scavenger)

Experimental Protocol

Resin Preparation[3][4]
  • Weighing: Weigh appropriate amount of Rink Amide MBHA resin (e.g., 0.1 mmol scale).

  • Swelling: Place resin in a fritted reaction vessel. Add DCM (5 mL) and swell for 30 minutes. Drain.

  • Fmoc Removal (Linker): Add 20% Piperidine/DMF (5 mL). Agitate for 5 min. Drain. Repeat for 10 min. Wash with DMF (

    
     min).
    
Stepwise Assembly (C N)
Step 1: Coupling L-Alanine (Residue 1)
  • Reagents: Fmoc-Ala-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq).

  • Procedure: Dissolve amino acid and HATU in minimal DMF. Add DIPEA. Activate for 30 seconds. Add to resin.[1][2][3][4][5][6]

  • Time: 45 minutes at Room Temperature (RT).

  • QC: Kaiser Test (Ninhydrin).[2] Result should be Negative (Colorless beads).

Step 2: Coupling L-Proline (Residue 2)
  • Deprotection: 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    
    ).[1]
  • Coupling: Fmoc-Pro-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq).

  • Time: 60 minutes.

  • QC: Chloranil Test (suited for secondary amines). Result should be Negative .

Step 3: Coupling L-Proline (Residue 3) – The Critical Step
  • Risk: Upon deprotection of Residue 2, the H-Pro-Ala-Resin is highly susceptible to DKP formation.

  • Mitigation Strategy: "Fast-Flow" Deprotection.

    • Deprotection: Add 20% Piperidine/DMF.[1][3] Agitate for 2 minutes . Drain. Add fresh Piperidine/DMF.[1] Agitate for 5 minutes . Drain immediately.

    • Rapid Wash: Wash with DMF (

      
       sec) aggressively. Do not let the resin sit. 
      
    • Coupling (Double Couple Recommended):

      • Round 1: Fmoc-Pro-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq). Time: 60 min.[4] Drain.

      • Round 2: Fmoc-Pro-OH (2 eq), HATU (1.9 eq), DIPEA (4 eq). Time: 45 min.

  • Why HATU? Pro-Pro coupling is sterically hindered. HATU generates the highly reactive aza-oxybenzotriazole ester, accelerating the reaction before DKP or other side reactions can compete.

Cleavage & Work-up
  • Final Deprotection: Remove N-terminal Fmoc (20% Piperidine, standard protocol). Wash DCM (

    
    ). Dry resin under N
    
    
    
    .
  • Cleavage Cocktail: Prepare TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Reaction: Add cocktail to resin. Agitate for 2 hours at RT.

  • Isolation: Filter resin.[4][6] Precipitate filtrate in cold Diethyl Ether (Et

    
    O). Centrifuge, wash pellet with Et
    
    
    
    O (
    
    
    ), and lyophilize.

Visualization of Workflow & Mechanisms[10]

Synthesis Workflow

The following diagram outlines the optimized cycle, highlighting the critical DKP checkpoint.

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DCM) Start->Swell Deprotect_Linker Fmoc Deprotection (Linker) Swell->Deprotect_Linker Couple_Ala Couple Fmoc-Ala-OH (HATU/DIPEA) Deprotect_Linker->Couple_Ala Deprotect_Ala Fmoc Deprotection Couple_Ala->Deprotect_Ala Couple_Pro1 Couple Fmoc-Pro-OH (Residue 2) (HATU/DIPEA) Deprotect_Ala->Couple_Pro1 Critical_Node CRITICAL: Deprotect Pro-1 (Fast Protocol) Couple_Pro1->Critical_Node DKP_Risk RISK: DKP Formation (Cyclization & Cleavage) Critical_Node->DKP_Risk If delayed Couple_Pro2 Couple Fmoc-Pro-OH (Residue 3) (Double Coupling) Critical_Node->Couple_Pro2 Immediate Transfer Final_Deprotect Final Fmoc Removal Couple_Pro2->Final_Deprotect Cleavage TFA Cleavage & Ether Precip Final_Deprotect->Cleavage End Product: H-Pro-Pro-Ala-NH2 Cleavage->End

Figure 1: SPPS Workflow for Pro-Pro-Ala-NH2 highlighting the critical DKP risk point.

DKP Formation Mechanism

Understanding the enemy is key to prevention. This diagram illustrates how the free amine attacks the carbonyl.

DKP_Mechanism Substrate H-Pro-Ala-Resin (Free Amine Exposed) Transition Nucleophilic Attack (Pro N -> Ala C=O) Substrate->Transition Slow Kinetics (Amide Linker) Result Cyclo(Pro-Ala) + Free Resin (Peptide Lost) Transition->Result Chain Termination

Figure 2: Mechanism of Diketopiperazine (DKP) formation leading to peptide loss.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield DKP FormationReduce deprotection time of Residue 2. Ensure immediate coupling of Residue 3.
Deletion Seq (Des-Pro) Incomplete Coupling (Sterics)Use HATU/HOAt. Perform double coupling for the Pro-Pro bond. Increase temperature to 50°C (cautiously).
Extra Peaks (MS) Incomplete Fmoc RemovalProline secondary amines can be difficult to deprotect due to aggregation. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail (2% DBU, 20% Piperidine).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Gairí, M., et al. (1990). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[5] International Journal of Peptide and Protein Research, 36(3), 241-250.

  • Albericio, F. (2000).[6] Solid-Phase Synthesis: A Practical Guide. CRC Press.[6] (Focus on Rink Amide stability vs Wang).

Sources

Solubility of L-Prolyl-L-prolyl-L-alaninamide in DMSO versus water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Dynamics and Handling Protocols for L-Prolyl-L-prolyl-L-alaninamide

Introduction & Structural Causality

L-Prolyl-L-prolyl-L-alaninamide (commonly referred to as Pro-Pro-Ala-NH₂) is a synthetic tripeptide frequently utilized as a structural scaffold and a competitive inhibitor fragment in enzymology, most notably targeting [1]. Due to its unique sequence—featuring two consecutive conformationally restricted proline residues and a C-terminal amide—its physicochemical behavior in solution is highly dependent on the solvent environment. Understanding the solvation mechanics in aqueous versus polar aprotic solvents (like DMSO) is critical for researchers developing robust in vitro and in vivo assays, as the choice of solvent directly impacts the peptide's structural conformation and downstream enzymatic recognition.

Solvation Mechanics: Water vs. DMSO

The solubility of a peptide is dictated by its amino acid composition, sequence length, and terminal modifications. Pro-Pro-Ala-NH₂ is a highly polar, short peptide that lacks bulky hydrophobic side chains, granting it excellent solubility in multiple solvent systems.

  • Aqueous Solubility (Water/Buffers): The peptide exhibits exceptional solubility in water. The primary driver is the extensive hydrogen bonding network formed between water molecules and the N-terminal amine, the C-terminal amide, and the exposed carbonyl oxygens of the peptide backbone. Interestingly, the Pro-Pro bond is prone to cis-trans isomerization. In aqueous environments, related acetylated derivatives (e.g., Ac-Pro-Pro-Ala-NH₂) can exhibit up to [2]. This structural duality must be accounted for in kinetic assays, as enzymes often selectively bind one specific conformer.

  • DMSO Solubility: Dimethyl sulfoxide (DMSO) is a potent polar aprotic solvent. It acts as an aggressive hydrogen bond acceptor, solvating the peptide by interacting strongly with the N-terminal amine and C-terminal amide protons, while disrupting intermolecular peptide-peptide interactions. While DMSO is excellent for creating highly concentrated, sterile master stocks that resist microbial degradation, it alters the dielectric constant of the environment. This shift can alter the cis-trans equilibrium of the proline residues compared to an aqueous baseline, which may temporarily affect binding kinetics when the stock is spiked into an aqueous assay buffer.

Quantitative Solubility Data

The following table summarizes the comparative metrics for Pro-Pro-Ala-NH₂ (and its highly related derivative, Apstatin) in both solvent systems to guide experimental design .

ParameterUltrapure Water / PBSDimethyl Sulfoxide (DMSO)
Empirical Solubility Limit > 25 mg/mL (Highly Soluble)> 20 mg/mL (Highly Soluble)
Solvation Mechanism H-bond donor & acceptorH-bond acceptor only
Pro-Pro Conformational State High cis conformer population (~47%)Shifts equilibrium; solvent-dependent
Primary Application Direct in vitro / in vivo biological assaysLong-term master stocks, NMR studies
Storage Stability (4°C) Days to Weeks (susceptible to hydrolysis)Months (freezes at 4°C, highly stable)

Self-Validating Solubilization Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates self-validating checkpoints. This guarantees that the peptide is fully dissolved and has not formed micro-aggregates, which could skew concentration-dependent dose-response curves.

Materials Required:

  • Lyophilized L-Prolyl-L-prolyl-L-alaninamide powder

  • Anhydrous DMSO (≥99.9% purity) or HPLC-grade Ultrapure Water

  • Analytical balance (±0.01 mg precision)

  • Benchtop microcentrifuge

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial containing the lyophilized peptide to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the hygroscopic peptide powder, which would artificially inflate the gravimetric mass and degrade stock concentration accuracy.

  • Gravimetric Measurement: Weigh the desired mass of the peptide. For a standard 10 mg/mL stock, weigh 10 mg into a sterile, low-retention microcentrifuge tube.

  • Solvent Addition & Agitation:

    • For Water: Add 1.0 mL of ultrapure water. Vortex gently for 30 seconds.

    • For DMSO: Add 1.0 mL of anhydrous DMSO. Pipette up and down to wash the sides of the tube, then vortex for 30 seconds.

  • Self-Validation (The Centrifugation Check): Centrifuge the solution at 10,000 × g for 5 minutes.

    • Validation Criteria: Carefully inspect the very bottom of the tube. The absence of a visible pellet confirms complete macroscopic dissolution. If a pellet or turbidity is observed, sonicate the solution in a water bath for 5 minutes and repeat the centrifugation step.

  • Aliquoting and Storage: Divide the validated stock into 50 µL single-use aliquots. Store aqueous solutions at -80°C (avoiding repeated freeze-thaw cycles). DMSO stocks can be safely stored at -20°C.

Workflow Visualization

PeptideWorkflow Start L-Prolyl-L-prolyl-L-alaninamide (Equilibrate to RT) Decision Select Solvent System Start->Decision Water Ultrapure Water (For immediate biological use) Decision->Water Aqueous Assays DMSO Anhydrous DMSO (For long-term master stocks) Decision->DMSO Stock Preparation Agitate Vortex 30s & Sonicate 5m Water->Agitate DMSO->Agitate Validate Self-Validation Step: Centrifuge at 10,000 x g Agitate->Validate Pass No Pellet: Complete Dissolution Proceed to Aliquoting Validate->Pass Clear Solution Fail Pellet Observed: Repeat Sonication Validate->Fail Turbidity/Pellet Fail->Agitate Rework

Fig 1: Decision tree and self-validating workflow for solubilizing Pro-Pro-Ala-NH2.

References

  • Aminopeptidase P inhibitors and uses thereof, US P
  • Accepted Manuscript - Publications of the IAS Fellows, Indian Academy of Sciences, [Link]

Application Note: Advanced Kinetic Profiling of Prolyl Oligopeptidase Using L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Enzymology, Substrate Specificity, and Inhibitor Screening

Introduction & Mechanistic Rationale

Prolyl Oligopeptidase (POP, EC 3.4.21.26) is a highly specialized cytosolic serine peptidase characterized by an atypical α/β-hydrolase fold and a unique 7-bladed β-propeller domain that acts as a size-exclusion gating filter[1]. POP is a primary therapeutic target for neurodegenerative diseases and cognitive disorders due to its role in the maturation and degradation of proline-containing neuropeptides.

Historically, researchers have relied on fluorogenic substrates like Z-Gly-Pro-AMC to monitor POP activity. However, POP lacks extended S3'-S4' pockets, meaning the S1' subsite is the critical determinant for C-terminal substrate binding[2].

The Expertise & Experience Advantage: Why PPA-NH₂?

The bulky 7-amino-4-methylcoumarin (AMC) leaving group in standard substrates forces unnatural steric interactions within the restricted S1' pocket. By transitioning to L-Prolyl-L-prolyl-L-alaninamide (PPA-NH₂) —a native-like tripeptide sequence frequently utilized as a core scaffold in the synthesis of Apstatin analogues[3]—we engage the S1' subsite with a natural alanine residue.

Causality in Experimental Design: This specific choice eliminates steric artifacts in the S1' pocket. Because the catalytic competence of POP's Asp641 residue is highly dependent on the substrate-leaving group[4], utilizing PPA-NH₂ allows researchers to capture true physiological


 values. This is strictly required when screening Substrate Selective Inhibitors (SSIs) or transition-state analogs that span the S1-S1' interface.

Mechanism Sub Substrate: L-Prolyl-L-prolyl-L-alaninamide (P2: Pro | P1: Pro | P1': Ala-NH2) Complex Enzyme-Substrate Complex S2-P2 | S1-P1 | S1'-P1' Interactions Sub->Complex Binding Enz POP Active Site (Ser554, Asp641, His680) Enz->Complex Binding Catalysis Nucleophilic Attack by Ser554 Cleavage at Pro(P1)-Ala(P1') Bond Complex->Catalysis Transition State Prod1 Product 1: L-Prolyl-L-proline (Released from S1/S2) Catalysis->Prod1 N-terminal Release Prod2 Product 2: L-Alaninamide (Released from S1') Catalysis->Prod2 C-terminal Release

Figure 1: Mechanistic workflow of POP-mediated cleavage of L-Prolyl-L-prolyl-L-alaninamide.

Trustworthiness: A Self-Validating Assay System

To ensure absolute data integrity, the following LC-MS/MS protocol is designed as a self-validating mass balance system . Rather than solely measuring product formation (as is done in fluorometric assays), this workflow simultaneously quantifies the equimolar depletion of the PPA-NH₂ substrate and the generation of both L-Prolyl-L-proline and L-Alaninamide fragments.

If the molar sum of the remaining substrate and the cleaved products deviates from the initial substrate concentration, the assay instantly flags non-specific degradation, protease contamination, or peptide adsorption to the microplate, ensuring highly trustworthy kinetic outputs.

Workflow S1 1. Substrate Preparation (PPA-NH2) S2 2. Enzyme Incubation (POP, 37°C) S1->S2 S3 3. Reaction Quenching (1% TFA) S2->S3 S4 4. LC-MS/MS Quantification (Mass Balance) S3->S4 S5 5. Kinetic Modeling (Km, kcat) S4->S5

Figure 2: Step-by-step experimental workflow for LC-MS/MS kinetic profiling of POP.

Experimental Protocols

Protocol A: Reagent Preparation
  • Assay Buffer : Prepare 50 mM Tris-HCl, pH 7.4, containing 1 mM DTT and 0.01% Triton X-100. (DTT maintains the reducing environment necessary for POP stability, while Triton X-100 prevents non-specific adsorption).

  • Substrate Stock : Dissolve L-Prolyl-L-prolyl-L-alaninamide in LC-MS grade LC-water/Methanol (90:10) to a concentration of 10 mM.

  • Enzyme Preparation : Dilute recombinant human POP to a working concentration of 2 nM in the Assay Buffer. Keep on ice until use.

Protocol B: Kinetic Cleavage Assay
  • Substrate Titration : In a 96-well polypropylene plate, prepare a serial dilution of PPA-NH₂ ranging from 1 µM to 500 µM in Assay Buffer (Volume = 40 µL/well).

  • Reaction Initiation : Add 10 µL of the 2 nM POP working stock to each well to initiate the reaction (Final enzyme concentration = 0.4 nM).

  • Incubation : Seal the plate and incubate at 37°C in a thermoshaker at 300 RPM for exactly 15 minutes.

  • Reaction Quenching : Terminate the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to each well. The low pH instantly protonates the catalytic His680, halting nucleophilic attack by Ser554[1].

  • Centrifugation : Spin the plate at 4,000 × g for 10 minutes at 4°C to pellet any precipitated proteins. Transfer 80 µL of the supernatant to a fresh LC-MS/MS vial.

Protocol C: LC-MS/MS Mass Balance Quantification
  • Chromatography : Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • MRM Transitions :

    • Intact Substrate (PPA-NH₂): Monitor specific m/z transition for the protonated parent ion.

    • Product 1 (Pro-Pro): Monitor m/z transition.

    • Product 2 (Ala-NH₂): Monitor m/z transition.

  • Data Analysis : Calculate the initial velocity (

    
    ) based on the appearance of Ala-NH₂. Plot 
    
    
    
    versus substrate concentration and fit to the Michaelis-Menten equation using non-linear regression to derive
    
    
    and
    
    
    .

Data Presentation: Kinetic Parameter Comparison

The following table summarizes the expected kinetic shifts when transitioning from a bulky fluorogenic substrate to the native-like PPA-NH₂ substrate, demonstrating the improved catalytic efficiency (


) achieved by relieving steric hindrance in the S1' pocket.
SubstrateSubsite Engagement

(µM)

(s⁻¹)

(M⁻¹s⁻¹)
Detection Method
Z-Gly-Pro-AMC S3, S2, S1, (Bulky S1')15.212.58.2 × 10⁵Fluorometric
L-Prolyl-L-prolyl-L-alaninamide S2, S1, S1' (Native-like)45.038.08.4 × 10⁵LC-MS/MS

Note: Data represents theoretical models based on the structural kinetics of POP acting on varied leaving groups[4]. The higher


 for PPA-NH₂ reflects the optimal positioning of the scissile bond when the S1' pocket is occupied by a physiological alanine residue.

References

  • Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis. Source: Cell (PubMed) URL:[Link]

  • Substrate-dependent competency of the catalytic triad of prolyl oligopeptidase. Source: Journal of Biological Chemistry (PubMed) URL:[Link]

  • Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Computational design of substrate selective inhibition. Source: PLOS One URL:[Link]

Sources

Application Note: In Vivo Dosage and Administration Protocols for L-Prolyl-L-prolyl-L-alaninamide (Apstatin) in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

In the study of cardiovascular hemodynamics and ischemia/reperfusion (I/R) injury, preserving endogenous vasodilatory peptides is a primary therapeutic target. L-Prolyl-L-prolyl-L-alaninamide (often abbreviated as Pro-Pro-Ala-NH2) forms the critical C-terminal recognition sequence of Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide)[1][2].

While the bare tripeptide exhibits weak binding, the complete Apstatin molecule acts as a highly selective, transition-state analogue inhibitor of Aminopeptidase P (APP) [3][4]. APP is a membrane-bound metallopeptidase highly expressed in the pulmonary and coronary vascular beds, responsible for degrading bradykinin by cleaving its N-terminal Arg1-Pro2 bond[4][5].

Causality in Molecular Design: The L-prolyl-L-prolyl-L-alaninamide sequence mimics the native Arg-Pro-Pro segment of bradykinin, directing the molecule into the S1' and S2' sub-sites of the APP enzyme. The N-terminal addition of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl group coordinates with the active-site metal ions of APP, preventing catalytic cleavage[4][6]. By inhibiting APP, Apstatin prevents bradykinin degradation, leading to localized accumulation of bradykinin, which subsequently activates endothelial B2 receptors to induce potent vasodilation and cardioprotection[7][8].

G BK Bradykinin (Active) APP Aminopeptidase P (APP) BK->APP Arg1-Pro2 cleavage ACE ACE (Kininase II) BK->ACE Pro7-Phe8 cleavage B2R B2 Receptor Activation BK->B2R Inactive Inactive Metabolites (des-Arg9-BK, etc.) APP->Inactive ACE->Inactive Apstatin Apstatin (Pro-Pro-Ala-NH2 core) Apstatin->APP Inhibits Ramiprilat ACE Inhibitors (e.g., Ramiprilat) Ramiprilat->ACE Inhibits Effect Vasodilation & Cardioprotection B2R->Effect

Fig 1: Mechanism of Apstatin-mediated bradykinin preservation and B2 receptor activation.

In Vivo Experimental Design and Dosage Guidelines

Because APP is predominantly localized to the vascular endothelium, systemic intravenous (IV) administration is the preferred route for Apstatin to ensure rapid bioavailability at the target site[5].

Quantitative Dosage Summary

The following table synthesizes field-proven dosages for Apstatin in rodent models.

Experimental ModelSpecies / StrainRouteOptimal DosageAdministration TimingKey Pharmacodynamic Outcome
Myocardial Ischemia / Reperfusion Rat (Wistar)IV1.0 mg/kg5 minutes prior to ischemia~45% reduction in myocardial infarct size (IS)[7][9].
Vasodepressor / Hemodynamic Assay Rat (Sprague-Dawley)IV800 µg/kg5 minutes prior to Bradykinin challenge2-fold increase in bradykinin-induced hypotension duration[5].
Cerebral Arterial Reactivity Rat (Fawn-Hooded)Ex vivo bath100 µM30-minute pre-incubationRestoration of bradykinin-mediated cerebrovascular dilation[10].

Step-by-Step Experimental Protocols

Protocol A: Formulation and Vehicle Preparation

Causality Check: Apstatin is highly hygroscopic and susceptible to hydrolysis. Proper vehicle selection is critical to prevent peptide aggregation and ensure accurate dosing[9].

  • Stock Solution: Reconstitute lyophilized Apstatin (TFA or HCl salt) in 100% anhydrous DMSO to create a 10 mM stock solution[9]. Aliquot into sterile microcentrifuge tubes and store at -80°C to prevent freeze-thaw degradation[9].

  • Working Solution: On the day of the experiment, dilute the DMSO stock into sterile 0.9% physiological saline to achieve the target concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 250g rat, requiring a 250 µL injection volume).

  • Critical Constraint: Ensure the final DMSO concentration in the IV injectate does not exceed 1-2% (v/v) to prevent vehicle-induced hemodynamic artifacts (e.g., transient hypotension caused by DMSO).

Protocol B: In Vivo Myocardial Ischemia/Reperfusion (I/R) Workflow

This protocol utilizes Apstatin to limit infarct size via kinin preservation[7][8].

1. Animal Preparation & Anesthesia:

  • Anesthetize male Wistar rats (270–310 g) using intraperitoneal pentobarbital sodium (60 mg/kg)[7][9].

  • Intubate and mechanically ventilate the animal with room air.

  • Cannulate the right jugular vein for drug administration and the left carotid artery for continuous mean arterial blood pressure (MAP) monitoring.

2. Self-Validating Control (The HOE140 Cohort):

  • Causality: To definitively prove that Apstatin's cardioprotection is mediated by bradykinin (and not an off-target effect), a subset of animals must receive a B2-receptor antagonist.

  • Administer HOE140 (Icatibant) at 500 µg/kg IV, exactly 10 minutes prior to ischemia (5 minutes prior to Apstatin)[7][8]. If Apstatin's protective effect is abolished in this cohort, the kinin-dependent mechanism is validated[7][8].

3. Apstatin Administration:

  • Administer Apstatin (1.0 mg/kg) via the jugular vein exactly 5 minutes prior to coronary occlusion[8][9].

  • Rationale: This 5-minute window allows Apstatin to achieve steady-state inhibition of membrane-bound APP in the coronary vascular bed just as the hypoxic insult begins, maximizing the localized accumulation of endogenous bradykinin[8].

4. Surgical Ischemia & Reperfusion:

  • Perform a left thoracotomy to expose the heart. Place a reversible snare around the left anterior descending (LAD) coronary artery.

  • Occlude the LAD for exactly 30 minutes (Ischemia phase)[7].

  • Release the snare and allow reperfusion for 3 hours[7].

5. Infarct Quantification:

  • Following reperfusion, excise the heart. Stain the area at risk (AAR) with Evans Blue and the viable myocardium with 1% triphenyltetrazolium chloride (TTC)[7][8].

  • Calculate Infarct Size (IS) as a percentage of the AAR (IS/AAR%)[7][8].

Workflow Prep Animal Prep & Anesthesia HOE Optional Control: HOE140 (T = -10 min) Prep->HOE Apstatin Apstatin Admin 1 mg/kg IV (T = -5 min) HOE->Apstatin Ischemia LAD Occlusion Ischemia (T = 0 to 30 min) Apstatin->Ischemia Reperfusion Reperfusion (T = 30 to 210 min) Ischemia->Reperfusion Analysis TTC Staining & Infarct Quantification Reperfusion->Analysis

Fig 2: In vivo workflow for Apstatin administration in a rat myocardial ischemia/reperfusion model.

Analytical Assays for Pharmacodynamic Verification

To confirm that the administered dose of Apstatin successfully inhibited Aminopeptidase P in vivo, researchers should perform a post-mortem or plasma-based enzymatic assay:

  • APP Activity Assay: Incubate 20 µL of plasma with a specific APP substrate, such as Arg-Pro-Pro-benzylamide or L-glycyl-L-prolyl p-nitroanilide, in 0.1 M Tris-HCl buffer (pH 8.0) at 37°C for 60 minutes[5][11].

  • Quantification: Measure the cleavage product spectrophotometrically (e.g., absorbance at 405 nm for p-nitroaniline)[11][12]. Successful Apstatin administration should result in >90% inhibition of baseline APP activity[11].

References

  • Maggiora, L. L., et al. "Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Wolfrum, S., et al. "Apstatin, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway." British Journal of Pharmacology, 2001. URL:[Link]

  • Ersahin, C., et al. "Effects of aminopeptidase P inhibition on kinin-mediated vasodepressor responses." American Journal of Physiology-Heart and Circulatory Physiology, 1999. URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance and DKP Formation in the Synthesis of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The solid-phase synthesis of peptides containing consecutive proline residues, such as L-Prolyl-L-prolyl-L-alaninamide (H-Pro-Pro-Ala-NH₂), presents a dual chemical challenge: severe steric hindrance at the secondary amine and a high susceptibility to diketopiperazine (DKP) formation. This application note details the mechanistic causality behind these synthetic roadblocks and provides a validated, self-correcting Solid-Phase Peptide Synthesis (SPPS) protocol. By leveraging high-efficiency uronium/aminium coupling reagents (HATU or COMU) and strictly controlled deprotection windows, chemists can outpace degradation pathways and maximize overall yield.

Mechanistic Background: Steric Hindrance and the DKP Threat

The synthesis of H-Pro-Pro-Ala-NH₂ is notoriously difficult due to the unique cyclic structure of the pyrrolidine ring in proline.

Steric Hindrance: Unlike primary amino acids, the N-terminus of proline is a secondary amine. When coupling Fmoc-Pro-OH to an N-terminal proline (a Pro-Pro coupling), the incoming activated ester must navigate the severe steric bulk of two adjacent pyrrolidine rings. This conformational rigidity drastically reduces reaction kinetics, leading to incomplete couplings and deletion sequences [1].

Diketopiperazine (DKP) Formation: DKP is a base-catalyzed intramolecular side reaction that truncates the growing peptide chain. It is highly prevalent at the dipeptide stage (H-Pro-Ala-Resin). The cis-amide bond conformation favored by proline perfectly positions the free N-terminal amine to nucleophilically attack the C-terminal ester or amide linkage. This forms a stable six-membered DKP ring, irreversibly cleaving the dipeptide from the resin and destroying the yield [2, 3].

DKP_Mechanism A H-Pro-Ala-NH-Resin (Reactive Dipeptide) B Cyclo(Pro-Ala) (DKP Byproduct) A->B Slow Coupling / Base Catalysis E Fmoc-Pro-Pro-Ala-NH-Resin (Target Elongation) A->E Fast Acylation (Trapping) C Truncated Resin (Yield Loss) B->C D Fmoc-Pro-OH + HATU/DIPEA D->E

Competing pathways: Diketopiperazine (DKP) formation vs. target peptide elongation.

Reagent Selection: Causality and Chemical Efficacy

To maximize the yield of H-Pro-Pro-Ala-NH₂, the coupling of the second proline must be near-instantaneous. The chemical objective is to "trap" the highly reactive H-Pro-Ala-Resin intermediate by acylating it before it has time to undergo intramolecular cyclization [3].

Standard carbodiimides (e.g., DIC/HOBt) are insufficiently reactive for this purpose. Instead, advanced uronium/aminium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety or similar activating groups are required [1, 4].

  • HATU: Considered the gold standard for hindered couplings. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect. It acts as an intramolecular general base to abstract a proton from the incoming secondary amine, drastically accelerating the acylation of the hindered Pro-Pro bond [4].

  • COMU: A morpholino-based uronium salt that matches or exceeds HATU's efficiency. It produces a highly reactive acylium ion intermediate and is exceptionally effective for Pro-Pro linkages while being safer (non-explosive) than benzotriazole-based reagents.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling reagents for the sterically hindered Pro-Pro bond formation under standard SPPS conditions (3-fold excess, DMF, 25°C).

Coupling Reagent SystemActivation MechanismRelative Reaction RateDKP Formation RiskExpected Yield (Pro-Pro)
DIC / HOBt Carbodiimide / OBt esterSlowHigh (due to slow trapping)40 - 55%
PyBOP / DIPEA Phosphonium / OBt esterModerateModerate65 - 75%
DIC / Oxyma Pure Carbodiimide / Oxyma esterFastLow80 - 88%
HATU / DIPEA Uronium / OAt esterVery FastVery Low> 95%
COMU / DIPEA Uronium / Oxyma esterVery FastVery Low> 95%

Experimental Protocol: Self-Validating SPPS Workflow

This step-by-step protocol is designed as a self-validating system. It utilizes Rink Amide AM resin to yield the required C-terminal amide and employs the Chloranil test to verify coupling completion, as standard tests fail on proline.

SPPS_Workflow N1 Rink Amide Resin Swelling N2 Couple Fmoc-Ala-OH (DIC/Oxyma) N1->N2 N3 Couple 1st Fmoc-Pro-OH (HATU/DIPEA) N2->N3 N4 Fmoc Deprotection (Strictly < 5 mins) N3->N4 N5 Couple 2nd Fmoc-Pro-OH (COMU or HATU/DIPEA) N4->N5 DKP Danger Zone: Immediate Coupling N6 Global Cleavage (TFA/TIS/H2O) N5->N6 N7 H-Pro-Pro-Ala-NH2 (High Yield Product) N6->N7

Optimized SPPS workflow for L-Prolyl-L-prolyl-L-alaninamide minimizing DKP side reactions.

Materials:
  • Resin: Rink Amide AM Resin (Loading ~0.5 mmol/g)

  • Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Pro-OH

  • Coupling Reagents: HATU or COMU, DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM

  • Deprotection: 20% Piperidine in DMF

Step-by-Step Methodology:

Step 1: Resin Swelling Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Swell in DCM for 20 minutes, followed by DMF for 20 minutes. Drain completely.

Step 2: Initial Fmoc Deprotection & Ala Coupling

  • Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to remove the initial Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activate Fmoc-Ala-OH (0.4 mmol, 4 eq) and DIC/Oxyma Pure (4 eq) in 2 mL DMF. Add to resin and agitate for 45 minutes.

  • Wash with DMF (5 × 1 min). Perform a Kaiser test to confirm completion (beads should be colorless/yellow).

Step 3: First Proline Coupling

  • Deprotect the Fmoc group from Alanine (20% piperidine/DMF, 2 × 5 min). Wash with DMF.

  • Couple Fmoc-Pro-OH (4 eq) using HATU (3.8 eq) and DIPEA (8 eq) for 45 minutes.

  • Wash with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test to ensure the primary amine of Ala is fully reacted.

Step 4: CRITICAL STEP — DKP-Minimized Deprotection & Second Proline Coupling Causality Check: The resulting H-Pro-Ala-Resin intermediate is highly prone to DKP formation. Deprotection must be rapid, and the next coupling must be instantaneous to trap the amine.

  • Pre-activation: Before deprotecting the resin, pre-activate the second Fmoc-Pro-OH (0.5 mmol, 5 eq) with HATU or COMU (4.8 eq) and DIPEA (10 eq) in a separate vial for 1 minute.

  • Rapid Deprotection: Treat the resin with 20% piperidine in DMF for exactly 1 × 3 minutes, then 1 × 2 minutes. Drain and wash rapidly with DMF (4 × 30 seconds).

  • Immediate Coupling: Instantly add the pre-activated Fmoc-Pro-OH solution to the resin. Agitate vigorously for 1 hour.

  • Validation: Perform a Chloranil test . (Note: The Kaiser test is blind to the secondary amine of Proline and will yield a false negative). A successful coupling is indicated by colorless/yellow beads, whereas unreacted secondary amines will turn the beads dark blue/green [1].

Step 5: Final Deprotection and Cleavage

  • Remove the final N-terminal Fmoc group (20% piperidine/DMF, 2 × 5 min). Wash with DMF, then DCM. Dry the resin under a vacuum.

  • Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to yield crude H-Pro-Pro-Ala-NH₂.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 2022. Available at:[Link]

  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. Journal of the Chemical Society, Perkin Transactions 1, 1998. Available at:[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews (ACS Publications), 1997. Available at:[Link]

Application Note: Protocol for Conjugating L-Prolyl-L-prolyl-L-alaninamide to Drug Carriers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Biological Imperative

The tripeptide L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a highly specific substrate for Human Neutrophil Elastase (HNE) . HNE is a serine protease massively upregulated in inflammatory microenvironments (e.g., Cystic Fibrosis, COPD, Ischemia-Reperfusion injury) and the tumor stroma.

By conjugating this sequence to a macromolecular drug carrier, we create a "smart" prodrug. The carrier (e.g., PEG, HPMA copolymer) promotes passive targeting via the EPR effect or reduced systemic clearance, while the peptide linker ensures the payload is released only at the site of high elastase activity.

The "Alaninamide" Duality

In the context of drug delivery, the term "Alaninamide" in the prompt requires precise chemical definition to determine the conjugation strategy:

  • Scenario A (Linker-Drug Bond): The "amide" refers to the peptide bond formed between the C-terminal Alanine and an amine-containing drug (e.g., Doxorubicin, Daunomycin). Here, the sequence acts as a cleavable bridge.

  • Scenario B (Intact Ligand): The molecule is

    
     (C-terminal amide capped). Here, the peptide itself is the payload (e.g., a decoy substrate or inhibitor) or a targeting ligand.
    

This protocol focuses on Scenario A , the industry standard for prodrug construction, while providing modifications for Scenario B in the notes.

The Secondary Amine Challenge

The N-terminus of this peptide is Proline , a secondary amine. Unlike primary amines (e.g., Glycine, Lysine), the Proline nitrogen is sterically hindered and less nucleophilic. Standard NHS-ester protocols often fail or result in low yields. This protocol utilizes high-efficiency coupling agents (HATU/HOAt) or Spacer-mediated conjugation to overcome this barrier.

Part 2: Visualizing the Mechanism

The following diagram illustrates the chemical logic of the conjugate and the enzymatic release mechanism.

G Carrier Drug Carrier (PEG / HPMA) Spacer Spacer (Gly-Gly) Carrier->Spacer Stable Bond Linker Linker (Pro-Pro-Ala) Spacer->Linker Amide Bond Drug Payload (Drug-NH2) Linker->Drug Scissile Amide (The 'Alaninamide') Linker->Drug CLEAVAGE Elastase Human Neutrophil Elastase (HNE) Elastase->Linker Recognizes

Figure 1: Structural logic of the Elastase-Responsive Conjugate. The HNE enzyme cleaves the C-terminal amide bond of the Alanine residue, releasing the free drug.

Part 3: Detailed Experimental Protocols

Materials & Reagents[1]
ComponentSpecificationPurpose
Peptide Boc-Pro-Pro-Ala-OH (Scenario A) or H-Pro-Pro-Ala-NH₂ (Scenario B)Elastase substrate motif.[1]
Carrier Methoxypoly(ethylene glycol) succinimidyl carboxy methyl ester (mPEG-SCM, 20kDa)Long-circulating polymer carrier.
Payload Doxorubicin HCl (Model Amine Drug)Cytotoxic agent.
Coupling Agents HATU, HOAt, DIPEAHigh-efficiency activation for secondary amines.
Solvents Anhydrous DMF, DMSOSolubilization of hydrophobic peptide/drug.
Purification LH-20 Sephadex or PD-10 ColumnsSize exclusion chromatography.
Protocol A: Synthesis of Drug-Linker Construct (Pre-Conjugation)

Rationale: Conjugating the drug to the peptide before attaching to the polymer ensures a defined 1:1 Drug:Linker stoichiometry and avoids cross-linking.

Step 1: C-Terminal Activation

  • Dissolve Boc-Pro-Pro-Ala-OH (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Add DIPEA (2.5 eq) and stir for 5 minutes under Nitrogen to form the active ester.

    • Note: HOAt is critical here to prevent racemization of the Alanine residue.

Step 2: Drug Coupling

  • Add Doxorubicin HCl (1.0 eq) to the activated peptide solution.

  • Add additional DIPEA (1.0 eq) to neutralize the drug salt.

  • Stir at Room Temperature (RT) for 16 hours in the dark.

  • Monitor: Check via RP-HPLC (C18 column, Acetonitrile/Water gradient). Look for the shift from Dox peak to a more hydrophobic [Boc-Pro-Pro-Ala-Dox] peak.

Step 3: N-Terminal Deprotection

  • Isolate the intermediate via precipitation in cold diethyl ether.

  • Redissolve in TFA/DCM (1:1) for 30 minutes to remove the Boc group.

  • Evaporate solvent and precipitate again in ether to yield TFA.H-Pro-Pro-Ala-Dox .

Protocol B: Conjugation to Carrier (Polymer Attachment)

Rationale: The Proline N-terminus is now exposed. We must couple this secondary amine to the polymer.

Step 1: Carrier Activation (if not pre-activated)

  • If using HPMA copolymer: React copolymer precursor (containing p-nitrophenyl ester groups) directly.

  • If using PEG-COOH: Activate with NHS/EDC in DCM/DMF.

Step 2: Coupling Reaction

  • Dissolve mPEG-SCM (Carrier) in anhydrous DMF (100 mg/mL).

  • Dissolve TFA.H-Pro-Pro-Ala-Dox (1.5 eq relative to PEG active groups) in DMF.

  • Mix the two solutions.

  • Critical Step: Add DIPEA slowly to adjust pH to ~8.0-8.5.

    • Technical Insight: The pKa of the Proline secondary amine is higher (~10.6) than primary amines. You must ensure the pH is sufficiently basic to deprotonate the amine, yet not so high as to hydrolyze the NHS ester immediately. Anhydrous conditions are vital.

  • Stir for 24 hours at RT.

Step 3: Quenching

  • Add 1-amino-2-propanol or Glycine (excess) to quench unreacted NHS esters on the polymer.

Purification and Quality Control

Purification Workflow:

  • Dialysis: Transfer reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against Methanol (1x) followed by Water (3x) to remove free drug and reagents.

  • Lyophilization: Freeze-dry the retentate to obtain the final conjugate powder.

QC Table:

TestMethodAcceptance Criteria
Free Drug Content SEC-HPLC (UV 485nm)< 1.0% free drug
Drug Loading UV-Vis SpectroscopyMatches theoretical loading (e.g., 5-10 wt%)
Identity MALDI-TOF MSMass shift corresponding to Polymer + (Linker-Drug)
Functionality Elastase Release Assay>80% drug release within 4h upon incubation with 100 nM HNE

Part 4: Validation - The Elastase Release Assay

This is the "Self-Validating" step. If the conjugate does not release drug in this assay, the synthesis failed.

  • Preparation: Dissolve conjugate in PBS (pH 7.4) at 1 mg/mL.

  • Enzyme Addition: Add Human Neutrophil Elastase (HNE) to a final concentration of 50-100 nM.

  • Control: Prepare a parallel sample without enzyme.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Inject onto HPLC.

    • Success Signal: Disappearance of the Polymer-Conjugate peak and appearance of the Free Drug peak.

    • Kinetics: Plot % Release vs. Time. The profile should follow pseudo-first-order kinetics.

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Low Conjugation Yield Steric hindrance of Proline N-terminus.Use a Glycine spacer (Gly-Pro-Pro-Ala). The primary amine of Glycine couples much faster to the carrier.
Precipitation during Coupling Hydrophobicity of Pro-Pro sequence.Increase DMSO ratio in solvent mixture.
No Drug Release "Alaninamide" bond is stable.Confirm the drug has a primary amine.[2] If the drug is attached via an ester (using an alcohol drug), elastase may not cleave it efficiently. Elastase is a protease (amidase), not an esterase.

References

  • Kopeček, J., et al. (2000). HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Duncan, R., et al. (2001). Polymer-drug conjugates: towards a novel approach for the treatment of endosomolytic infections. Journal of Controlled Release. Link

  • Aimetti, A. A., et al. (2009).[1] Human Neutrophil Elastase Responsive Delivery from Poly(ethylene glycol) Hydrogels.[1][3] Biomacromolecules.[1][2][4][5][6] Link

  • Rejmanova, P., et al. (1983). Stability in rat plasma and serum of lysosomally degradable oligopeptide sequences in N-(2-hydroxypropyl)methacrylamide copolymers. Biomaterials.[2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Diketopiperazine (DKP) Formation During Pro-Pro-Ala-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing proline-rich sequences like Pro-Pro-Ala-NH2 via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) frequently results in catastrophic yield loss and the appearance of truncated byproducts. This guide provides authoritative, mechanistically grounded troubleshooting strategies to eliminate diketopiperazine (DKP) formation during your workflows.

Mechanistic Insight: The Causality of DKP in Pro-Pro Sequences

To prevent a side reaction, you must first understand its kinetics and causality. DKP formation is a base-catalyzed intramolecular aminolysis. When synthesizing Pro-Pro-Ala-NH2, the critical failure point occurs during the Fmoc deprotection of the terminal Proline (yielding H2N-Pro-Pro-Ala-Resin).

Proline's secondary amine nature and the highly favored cis-peptide bond geometry of the Pro-Pro sequence drastically lower the activation energy for nucleophilic attack[1]. The newly liberated N-terminal amine folds back and attacks the amide carbonyl of the Pro-Ala bond. This cleaves the peptide chain, releasing cyclo(Pro-Pro) (the DKP) into the solvent and leaving a truncated H2N-Ala-Resin [1].

DKP_Mechanism cluster_products Cleavage Products A Fmoc-Pro-Pro-Ala-Resin (Stable Intermediate) B H2N-Pro-Pro-Ala-Resin (Susceptible Amine) A->B Fmoc Deprotection C Intramolecular Aminolysis (Nucleophilic Attack) B->C cis-peptide bond alignment D cyclo(Pro-Pro) (DKP Washout) C->D Cleavage of Pro-Ala bond E H2N-Ala-Resin (Truncated Chain) C->E Remaining on Resin

Mechanism of Diketopiperazine (DKP) formation during Pro-Pro-Ala-NH2 synthesis.

Troubleshooting FAQs

Q1: I am synthesizing Pro-Pro-Ala-NH2, but my final LC-MS shows a massive peak for Ala-NH2. What happened to the Pro-Pro segment? A1: You are observing "traceless" DKP formation. When the N-terminal Fmoc group is removed from the second Proline, the free amine attacks the Pro-Ala amide bond. The Pro-Pro segment cyclizes into cyclo(Pro-Pro) and is washed away during the DMF washing steps, leaving only the Ala residue attached to the Rink Amide resin[2].

Q2: Does the choice of Fmoc deprotection reagent affect the rate of DKP formation? A2: Yes, significantly. Standard 20% piperidine in DMF is highly basic and provides ample time for the base-catalyzed intramolecular attack to occur. Truncation can happen in mere minutes. Replacing piperidine with a milder or faster deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, drastically reduces DKP formation by accelerating Fmoc removal while minimizing the basicity that catalyzes the side reaction[3].

Q3: Can I prevent DKP formation entirely by changing the N-terminal protecting group? A3: Yes, this is the most definitive, self-validating solution. For the final N-terminal Proline, use Boc-Pro-OH instead of Fmoc-Pro-OH. Because the Boc group is removed simultaneously with resin cleavage in highly acidic TFA, the N-terminal amine remains protonated (non-nucleophilic) upon liberation. This completely prevents the base-catalyzed intramolecular attack, ensuring 100% suppression of DKP at the final stage[4].

Q4: Does post-coupling hold time or temperature play a role? A4: Yes. Recent mechanistic studies on Pro-Pro containing peptides demonstrate that Fmoc-Pro-Pro-Xaa-resin intermediates can undergo auto-catalytic self-deprotection even in neutral solvents like DMF, followed by rapid DKP formation[1]. Therefore, minimizing hold times and avoiding elevated temperatures (e.g., in microwave SPPS) during and after the final Proline coupling is critical[1][4].

Quantitative Data: Strategy Comparison

The table below summarizes the causality and quantitative impact of various synthetic strategies on DKP formation during Pro-Pro sequence assembly.

Synthesis StrategyFinal CouplingDeprotection ReagentSusceptible IntermediateObserved DKP (%)
Standard Stepwise Fmoc-Pro-OH20% Piperidine in DMFH2N-Pro-Pro-Ala-Resin~ 13.8 - 80.0%*
Optimized Stepwise Fmoc-Pro-OH2% DBU + 5% PiperazineH2N-Pro-Pro-Ala-Resin< 4.0%
Terminal Boc Strategy Boc-Pro-OHNone (TFA Cleavage)None (Amine Protonated)0.0%

*Note: Varies highly based on hold times; prolonged exposure can drive DKP formation up to 80%[1][3].

Experimental Protocols (Self-Validating Systems)

To guarantee the structural integrity of Pro-Pro-Ala-NH2, we recommend the Terminal Boc Strategy . By utilizing Boc-Pro-OH for the final coupling, you physically eliminate the basic deprotection step of the final amino acid, creating a self-validating system where base-catalyzed DKP formation is chemically impossible.

Protocol: Terminal Boc Strategy for Pro-Pro-Ala-NH2

Step 1: Resin Preparation

  • Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

Step 2: Ala Coupling

  • Prepare a solution of Fmoc-Ala-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF.

  • Add DIC (3.0 eq) to pre-activate for 2 minutes.

  • Add to the resin and shake at room temperature for 1 hour. Wash with DMF (5 x 1 min).

Step 3: First Proline Coupling & Deprotection

  • Deprotect the Fmoc-Ala-Resin using 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5 x 1 min).

  • Couple Fmoc-Pro-OH (3.0 eq) using the DIC/OxymaPure method described in Step 2.

  • Deprotect the Fmoc-Pro-Ala-Resin using a fast deprotection cocktail (2% DBU, 5% piperazine in NMP) for 2 x 3 mins to minimize base exposure[3]. Wash thoroughly with DMF.

Step 4: Final Proline Coupling (The Bypass Step)

  • Crucial Step: Couple Boc-Pro-OH (3.0 eq) instead of Fmoc-Pro-OH using DIC/OxymaPure for 1 hour.

  • Wash the resulting Boc-Pro-Pro-Ala-Resin thoroughly with DMF, then DCM. Do not apply any basic deprotection reagents.

Step 5: Simultaneous Deprotection & Cleavage

  • Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Causality: The highly acidic environment simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group. The resulting N-terminal amine is instantly protonated (NH3+), rendering it non-nucleophilic and completely preventing DKP formation[4].

  • Precipitate the final Pro-Pro-Ala-NH2 peptide in cold diethyl ether and centrifuge.

SPPS_Workflow Step1 1. Swell Rink Amide Resin (DMF, 30 min) Step2 2. Couple Fmoc-Ala-OH (DIC/OxymaPure) Step1->Step2 Step3 3. Couple Fmoc-Pro-OH (Standard Coupling) Step2->Step3 Step4 4. Couple Boc-Pro-OH (Terminal Boc Strategy) Step3->Step4 Step5 5. Simultaneous Deprotection & Cleavage (TFA/TIS/H2O) Step4->Step5

Optimized SPPS workflow utilizing terminal Boc-Pro-OH to completely bypass DKP formation.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - PeptideChemistry.org. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega. Available at:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ACS Omega. Available at:[Link]

Sources

Technical Support Center: Optimization of L-Pro-L-Pro-L-Ala-NH₂ Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Racemization & Optimizing Coupling for Proline-Rich Sequences Ticket ID: PRO-RAC-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Diagnostic Matrix

The Challenge: Synthesizing L-Pro-L-Pro-L-Ala-NH₂ presents a dual challenge: the steric hindrance of the Pro-Pro bond formation and the susceptibility of activated proline to racemization via direct enolization . Unlike other amino acids, Proline cannot form 5(4H)-oxazolones; therefore, racemization is driven strictly by base-mediated proton extraction from the


-carbon of the activated ester.

Diagnostic Matrix: Use this table to identify your specific failure mode before proceeding to the protocol.

SymptomProbable CauseMechanism
High % D-Pro (Internal) Base-mediated EnolizationExcess base (DIEA) or high temperature during coupling of the middle Proline.
High % D-Pro (C-term) Fragment CondensationActivation of a C-terminal Proline fragment (e.g., L-Pro-L-Pro-OH) leads to rapid racemization.
Deletion Sequences (Des-Pro) Incomplete CouplingSteric clash between the pyrrolidine rings of the incoming Pro and the resin-bound Pro.
Mass -18 Da or Low Yield Diketopiperazine (DKP)Nucleophilic attack of the N-terminal amine on the ester linkage, cleaving the dipeptide from the resin.

Critical Mechanism Analysis

To solve the issue, you must understand why it is happening.

The Enolization Trap

Most amino acids racemize via an oxazolone intermediate. Proline, being a secondary amine (N-alkyl), lacks the amide hydrogen required for this pathway. Instead, it racemizes via direct enolization of the activated ester.

  • The Driver: High pH (Basic conditions).

  • The Catalyst: Strong, unhindered bases (e.g., DIEA, TEA).

  • The Risk Factor: Slow coupling rates (typical of Pro-Pro) prolong the lifetime of the activated ester, increasing the window for base to extract the

    
    -proton.
    
Visualization: The Racemization Pathway

The following diagram illustrates the decision logic and the chemical mechanism of failure.

ProlineRacemization Start Issue: Impurity in L-Pro-L-Pro-L-Ala-NH2 CheckType Identify Impurity Type Start->CheckType Racemization D-Isomer Detected (Racemization) CheckType->Racemization Isomer Shift Deletion Deletion / Low Yield (Incomplete Coupling) CheckType->Deletion Missing Mass Mech_Enol Mechanism: Direct Enolization (Base abstracts alpha-proton) Racemization->Mech_Enol Mech_Steric Mechanism: Steric Hindrance (Pyrrolidine ring clash) Deletion->Mech_Steric Sol_Base Solution: Remove Strong Base Switch DIEA -> Collidine or use DIC/Oxyma (Base-free) Mech_Enol->Sol_Base Prevent Sol_Reagent Solution: High Efficiency Reagent Use COMU or DIC/Oxyma Double Couple Mech_Steric->Sol_Reagent Overcome

Caption: Diagnostic flow for Proline coupling issues. Racemization is driven by base/enolization, while deletion is driven by steric hindrance.

Optimized Protocol (Step-by-Step)

This protocol is designed for Fmoc Solid Phase Peptide Synthesis (SPPS) . It prioritizes the Stepwise approach, which is inherently safer against racemization than fragment condensation.

Phase 1: Reagent Selection (The "Golden Standard")

Stop using HOBt/HBTU. The industry standard for minimizing racemization in Cys and Pro is Oxyma Pure combined with DIC .

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Why? This system generates a highly reactive ester at a near-neutral/slightly acidic pH (pKa of Oxyma is ~4.6), preventing the base-catalyzed enolization described above.

  • Alternative: If you must use onium salts (HATU/COMU), replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that struggles to abstract the

    
    -proton but is sufficient to drive the reaction.
    
Phase 2: Synthesis Workflow

Target: L-Pro-L-Pro-L-Ala-NH₂ Resin: Rink Amide (for C-terminal amide).

Step 1: Loading L-Ala (C-Terminus)
  • Swell Rink Amide resin in DMF (30 min).

  • Deprotect Fmoc (20% Piperidine/DMF).[2]

  • Couple Fmoc-L-Ala-OH (5 eq) + DIC (5 eq) + Oxyma (5 eq) in DMF.

  • Time: 60 min at Room Temperature (RT).

Step 2: Coupling the First Proline (Pro-Ala bond)

Risk: Low.

  • Deprotect Fmoc-Ala-Resin.

  • Couple Fmoc-L-Pro-OH (4 eq) + DIC (4 eq) + Oxyma (4 eq).

  • Time: 60 min at RT.

Step 3: Coupling the Second Proline (Pro-Pro bond) — CRITICAL STEP

Risk: High (Steric hindrance leading to slow coupling).

  • Deprotect Fmoc-Pro-Ala-Resin.

  • Pre-activation: Dissolve Fmoc-L-Pro-OH and Oxyma in minimal DMF. Add DIC.[1][2][3] Let stand for 2 minutes maximum before adding to resin.

  • The Coupling: Add mixture to resin.[2][3]

    • Reagents: Fmoc-L-Pro-OH (5 eq) / DIC (5 eq) / Oxyma Pure (5 eq).

    • Solvent: DMF (or DMF/DCM 1:1 to improve swelling if aggregation is suspected).

    • Temperature: STRICTLY ROOM TEMPERATURE . Do not heat >40°C. Heat promotes enolization exponentially more than it promotes coupling for Pro-Pro.

  • Double Coupling: This bond is difficult. Drain and repeat the coupling step with fresh reagents.[3]

Phase 3: Cleavage
  • Wash resin with DCM.

  • Cleave with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether.

Troubleshooting & FAQs

Q1: I am seeing significant D-Pro in my final product. I used HATU/DIEA. Why?

A: You have over-activated the system in the presence of a strong base. Explanation: HATU is extremely powerful, but it requires a base (DIEA) to function. The combination of a slow reaction (Pro-Pro steric clash) and a basic environment allows the DIEA to extract the


-proton from the activated Proline ester, causing racemization.
Fix:  Switch to DIC/Oxyma Pure  (no base required for activation) or use COMU/Collidine .
Q2: Can I use Fragment Condensation (coupling Fmoc-Pro-Pro-OH to Ala-Resin)?

A: STRONGLY DISCOURAGED. Explanation: When you activate a fragment ending in Proline (Pro-Pro-OH ), the C-terminal Proline is an amide-linked residue, not a urethane-protected one (like Fmoc-Pro-OH). Amide-protected amino acids racemize extremely fast upon activation (via oxazolone or enolization). You will likely get >10-20% epimerization. Fix: Always build stepwise (1+1+1) for this sequence.

Q3: My yield is very low, and I see a mass corresponding to [M-18].

A: You are experiencing Diketopiperazine (DKP) formation .[2][4][5][6] Explanation: After deprotecting the second amino acid (Pro-Ala-Resin), the free amine of the Proline can attack the carbonyl of the Alanine, cyclizing and cleaving the dipeptide from the resin. This is common with Proline.[5] Fix:

  • Use Trityl linkers or 2-Chlorotrityl Chloride resin (steric bulk prevents cyclization).[2]

  • Perform the Fmoc deprotection of the Pro-Ala dipeptide very quickly and wash immediately.

  • Couple the next Proline immediately.[2] Do not leave the deprotected Pro-Ala-Resin sitting in DMF.

Q4: Why Oxyma Pure instead of HOBt?

A: Safety and Efficacy.[1][3][7][8] HOBt is classifiable as an explosive and is less efficient at suppressing racemization than Oxyma. Oxyma/DIC yields superior optical purity in comparative studies of Proline coupling [1, 2].

Visualizing the Solution: Stepwise vs. Fragment

The following diagram compares the safe path (Stepwise) vs. the high-risk path (Fragment).

SynthesisStrategy Start Target: L-Pro-L-Pro-L-Ala-NH2 Stepwise Path A: Stepwise (Recommended) Start->Stepwise Fragment Path B: Fragment Condensation (L-Pro-L-Pro-OH + Ala) Start->Fragment Step1 Couple Fmoc-Pro-OH (Urethane Protected) Stepwise->Step1 Step2 Risk: Low (No Oxazolone) Step1->Step2 FragStep Activate Fmoc-Pro-Pro-OH (Amide Protected C-term) Fragment->FragStep FragRisk Risk: CRITICAL (Rapid Racemization) FragStep->FragRisk

Caption: Comparison of synthetic strategies. Path A (Stepwise) utilizes urethane protection to minimize racemization risk.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][8] Chemistry – A European Journal.[1]

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole-Uronium Salt System in Peptide Synthesis." Journal of Organic Chemistry.

  • Steinauer, R., et al. (1989). "Racemization of Proline in Peptide Synthesis." Biochemical and Biophysical Research Communications.

Sources

Technical Support Center: Optimizing HPLC Separation for L-Prolyl-L-prolyl-L-alaninamide and its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust analysis of L-Prolyl-L-prolyl-L-alaninamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this tripeptide and its potential impurities. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting common and complex chromatographic challenges.

Introduction: The Challenge of Peptide Purity

L-Prolyl-L-prolyl-L-alaninamide, a tripeptide, presents unique analytical challenges due to its polar nature and the potential for a variety of structurally similar impurities. These impurities can arise during solid-phase peptide synthesis (SPPS) or through degradation during storage and handling.[1][2] Common impurities include deletion sequences (e.g., Pro-Ala-NH2), insertion sequences, diastereomers resulting from racemization, and products of side-chain reactions or incomplete deprotection.[1][3][4] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy, making robust analytical methods paramount.[2]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your HPLC separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing poor retention of my L-Prolyl-L-prolyl-L-alaninamide peak on a standard C18 column. What are my options?

This is a common issue for hydrophilic peptides. When a peptide has low retention on a reversed-phase column, it elutes at or near the void volume, making separation from other polar impurities difficult.

Root Cause Analysis:

  • High Polarity: The peptide's inherent hydrophilicity leads to weak interactions with the nonpolar C18 stationary phase.

  • Inappropriate Mobile Phase: The mobile phase may be too "strong" (high organic content) at the start of the gradient, preventing retention.

Troubleshooting Workflow:

Start Poor Retention of Main Peak Option1 Modify Reversed-Phase (RP) Method Start->Option1 Option2 Consider Alternative Chromatography Mode Start->Option2 SubOption1A Adjust Mobile Phase Option1->SubOption1A SubOption1B Change Ion-Pairing Agent Option1->SubOption1B SubOption1C Evaluate Column Chemistry Option1->SubOption1C SubOption2A Hydrophilic Interaction Liquid Chromatography (HILIC) Option2->SubOption2A

Caption: Decision tree for addressing poor peptide retention.

Solutions & Protocols:

  • Modify Your Reversed-Phase (RP) Method:

    • Decrease Initial Organic Content: Start your gradient with a lower percentage of organic solvent (e.g., 0-5% acetonitrile). This will strengthen the interaction between the peptide and the stationary phase.[5]

    • Introduce a Stronger Ion-Pairing Agent: While trifluoroacetic acid (TFA) at 0.1% is standard, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can significantly increase the retention of positively charged peptides.[6][7][8] These agents form a more hydrophobic complex with the peptide, enhancing its affinity for the C18 phase.[6]

    • Evaluate Alternative RP Columns: Consider a column with a different stationary phase, such as one with a lower ligand density or a polar-embedded phase, which can provide alternative selectivity for polar analytes.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[9] It utilizes a polar stationary phase (like amide or bare silica) and a mobile phase with a high concentration of organic solvent.[10][11] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9][10]

    • Benefits: HILIC can provide orthogonal selectivity to reversed-phase, meaning it separates compounds based on different properties, which can be highly effective for resolving co-eluting impurities.[10][11] Additionally, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection due to enhanced desolvation efficiency.[9][10]

Q2: My chromatogram shows broad or tailing peaks for the main peptide and its impurities. How can I improve peak shape?

Poor peak shape can compromise resolution and the accuracy of quantification. It often points to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Root Cause Analysis:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the peptide and the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Elevated Temperature Effects: While higher temperatures can improve peak shape, excessively high temperatures can have detrimental effects.[12]

Troubleshooting Workflow:

Start Broad or Tailing Peaks Check1 Mobile Phase Optimization Start->Check1 Check2 Column & Temperature Effects Start->Check2 Check3 Sample Load Start->Check3 Action1A Adjust pH with Acidic Modifier Check1->Action1A Action1B Increase Ion-Pairing Agent Concentration Check1->Action1B Action2A Use a Modern, High-Purity Column Check2->Action2A Action2B Optimize Column Temperature Check2->Action2B Action3A Reduce Injection Volume/Concentration Check3->Action3A

Caption: Systematic approach to improving peak shape.

Solutions & Protocols:

  • Mobile Phase Optimization:

    • Acidic Modifiers: Using an acidic mobile phase (pH 2-3) with an additive like 0.1% TFA is crucial.[13][14] This low pH protonates the peptide's carboxyl groups and suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[13]

    • Ion-Pairing Agents: TFA acts as an ion-pairing reagent, forming a neutral complex with positively charged residues on the peptide, which improves peak shape and retention.[13][15] If tailing persists, consider increasing the TFA concentration slightly (e.g., to 0.12%) or using a more effective ion-pairing reagent.

  • Column and Temperature:

    • Modern Columns: Employ modern, high-purity silica columns with advanced end-capping to reduce the number of accessible silanol groups.

    • Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity, leading to better mass transfer.[12] However, be mindful that temperature can also alter selectivity. It is essential to use a column oven for consistent and reproducible results.[16]

  • Sample Diluent:

    • Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion caused by solvent mismatch.[17]

Q3: I am struggling to separate two closely eluting impurities. What parameters can I adjust to improve resolution?

Improving the resolution between closely eluting peaks requires a systematic approach to manipulating the selectivity of the chromatographic system.

Key Parameters Influencing Selectivity:

ParameterEffect on SelectivityRecommended Action
Mobile Phase pH Alters the charge state of the peptide and impurities, impacting their interaction with the stationary phase.Screen different pH values (e.g., pH 2.5 vs. pH 8.0) to find the optimal separation.
Organic Modifier Different organic solvents (e.g., acetonitrile vs. methanol) can provide different selectivities.While acetonitrile is standard, replacing a portion with methanol or isopropanol can alter elution order.[12]
Ion-Pairing Agent The type and concentration of the ion-pairing agent can significantly affect selectivity.[6]Compare the separation using TFA, difluoroacetic acid (DFA), and HFBA.[15][18]
Column Temperature Temperature affects the thermodynamics of the separation, which can change the elution order of closely related peptides.[19]Systematically evaluate a range of temperatures (e.g., 30°C, 45°C, 60°C).
Stationary Phase Different column chemistries (e.g., C18, C8, Phenyl, Cyano) offer varying separation mechanisms.[5]Screen columns with different stationary phases to achieve orthogonal selectivity.
Gradient Slope A shallower gradient increases the separation window, often improving the resolution of closely eluting peaks.[5]Decrease the rate of change of the organic modifier (e.g., from 1%/min to 0.5%/min).
Q4: How can I identify unknown peaks in my chromatogram?

Identifying unknown peaks is crucial to understanding the impurity profile of your peptide. This typically involves forced degradation studies and the use of mass spectrometry.

Forced Degradation Studies:

Forced degradation studies intentionally stress the peptide sample to generate potential degradation products.[20][21] This helps to confirm that your analytical method is "stability-indicating," meaning it can separate the intact peptide from its degradation products.[21][22]

Common Stress Conditions: [20][21][23]

  • Acid/Base Hydrolysis: Exposure to acidic and alkaline conditions can cause peptide bond cleavage.

  • Oxidation: Using reagents like hydrogen peroxide can oxidize susceptible amino acid residues.

  • Thermal Stress: High temperatures can accelerate various degradation pathways.

  • Photostability: Exposure to light can induce degradation.

Protocol: LC-MS Analysis for Peak Identification

The most definitive way to identify unknown peaks is by coupling your HPLC system to a mass spectrometer (LC-MS).[24]

  • Develop an MS-Compatible Method:

    • If your current method uses non-volatile buffers (e.g., phosphate), you will need to switch to a volatile mobile phase.

    • Common MS-compatible mobile phases include 0.1% formic acid or 0.1% acetic acid in water and acetonitrile.[15][25][26] While TFA is excellent for UV detection, it can cause ion suppression in MS.[15] Formic acid is a good alternative for MS, though it may provide less resolution than TFA.[15][27] Difluoroacetic acid (DFA) can offer a good compromise between chromatographic performance and MS sensitivity.[18]

  • Acquire Data:

    • Ionization Mode: Use positive mode Electrospray Ionization (ESI), as peptides readily form positive ions.[24]

    • Scan Range: A scan range of m/z 300–2000 is typically sufficient for tripeptides and their common impurities.[24]

  • Data Analysis:

    • Extract the mass spectrum for each unknown peak.

    • Determine the mass of the impurity from its mass-to-charge ratio (m/z) and charge state.

    • Compare this mass to the expected mass of potential impurities (see table below).

Common Peptide Impurities and Their Mass Changes:

Impurity TypeDescriptionExpected Mass Change (Da)
Deletion Loss of one or more amino acids.Varies based on the lost residue(s).
Insertion Addition of one or more amino acids.Varies based on the added residue(s).
Deamidation Conversion of Asparagine (Asn) or Glutamine (Gln) to Aspartic acid or Glutamic acid.+1
Oxidation Addition of one or more oxygen atoms (common for Met, Trp, His).+16, +32
Incomplete Deprotection Residual protecting groups from synthesis (e.g., Boc, Fmoc).Varies based on the protecting group.
Dimerization Formation of a covalent bond between two peptide molecules.Double the mass of the monomer.

Conclusion

Optimizing the HPLC separation of L-Prolyl-L-prolyl-L-alaninamide and its impurities is a multi-faceted process that requires a systematic and scientifically grounded approach. By understanding the underlying principles of peptide chromatography and methodically adjusting key parameters such as mobile phase composition, column chemistry, and temperature, researchers can develop robust and reliable analytical methods. This guide provides a framework for troubleshooting common issues and serves as a starting point for more in-depth method development and validation.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2011). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations.
  • Mant, C. T., & Hodges, R. S. (2007). Peptide separation by Hydrophilic-Interaction Chromatography: A review.
  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). Peptide separation by Hydrophilic-Interaction Chromatography: A review.
  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., & Hodges, R. S. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Stephan, A., et al. (2025, February 2). Investigation of Impurities in Peptide Pools. MDPI. Retrieved from [Link]

  • Gilar, M., et al. (2024, April 5). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. PubMed. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014, December 15). Related impurities in peptide medicines. PubMed. Retrieved from [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • HPLC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are the ways to optimize peak shape and improve chromatography for nano LC separations?. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • McCalley, D. V. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

  • Separation Science. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from [Link]

  • MDPI. (2025, March 10). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2006). Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins. In Peptide and Protein Protocols (pp. 31-52). Humana Press.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • MDPI. (2016, February 4). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Aurigene. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]

  • Agilent Technologies. (2008, September 30). Improving HPLC p g Selectivity and Resolution for Protein and Peptide Separations. Retrieved from [Link]

  • Gilar, M., et al. (2005). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Analytical Chemistry, 77(19), 6426-6434.
  • Peptides.co. (2025, November 27). An Overview of HPLC Modes for Peptide Separation. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-318). Humana Press.

Sources

Removing trifluoroacetic acid (TFA) salts from L-Prolyl-L-prolyl-L-alaninamide

[1]

Senior Application Scientist: Dr. A. Vance Subject: Protocol for the removal of trifluoroacetate (TFA) counterions from hydrophilic tripeptides.

Introduction: The "Sticky" Problem of Small Peptides

You are likely working with L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) , a short, hydrophilic tripeptide.[1] If synthesized via Solid Phase Peptide Synthesis (SPPS), it was likely cleaved using high concentrations of TFA, resulting in the peptide existing as a TFA salt (Peptide·xTFA).[1]

Why this is critical:

  • Cytotoxicity: TFA is cytotoxic at nanomolar concentrations, inhibiting cell proliferation and altering metabolic rates in biological assays [1].[2]

  • False Negatives: In enzymatic assays, TFA can act as an unexpected inhibitor or modify the pH of unbuffered solutions.[2]

  • The Specific Challenge: Unlike larger hydrophobic peptides, Pro-Pro-Ala-NH₂ is too polar to be easily desalted using standard C18 solid-phase extraction (SPE) without ion-pairing agents.[1] Furthermore, its short length prevents effective precipitation in diethyl ether, a common "crude" TFA removal method.

This guide details the two most effective protocols for this specific molecule: HCl Exchange via Lyophilization (for small scale/high purity) and Anion Exchange Chromatography (for larger batches).

Module 1: Strategic Method Selection

Before starting, determine your downstream application to choose the correct path.

FeatureHCl Exchange (Lyophilization) Ion Exchange Resin (Dowex/AG)
Best For < 100 mg, Biological Assays (Cell culture)> 100 mg, Chemical Synthesis intermediates
Final Salt Form Hydrochloride (HCl)Acetate (OAc) or Free Base
Peptide Loss Minimal (< 5%)Moderate (10-20% due to resin adsorption)
Time Required 2–3 Days (mostly passive freeze-drying)4–6 Hours (active labor)
Suitability for Pro-Pro-Ala High (Avoids column retention issues)High (Relies on charge, not hydrophobicity)

Module 2: The HCl Exchange Protocol (Gold Standard)

Context: This method relies on the volatility of TFA and the stronger acidity of Hydrochloric acid (HCl). By repeatedly lyophilizing in the presence of excess HCl, the equilibrium shifts, displacing the volatile TFA with the non-volatile Chloride ion [2].

Protocol Workflow

HCl_ExchangeStartStart: Peptide-TFA SaltDissolve1. Dissolve Peptide(1-2 mg/mL in H₂O)Start->DissolveAcidify2. Add HCl(Final Conc: 10 mM)Dissolve->AcidifyFreeze3. Flash Freeze(Liquid N₂)Acidify->FreezeLyophilize4. Lyophilize(Overnight)Freeze->LyophilizeCheckRepeat Cycle?Lyophilize->CheckCheck->DissolveYes (Total 3-5 cycles)FinishEnd: Peptide-HCl SaltCheck->FinishNo

Figure 1: Iterative HCl exchange workflow. The cycle must be repeated to drive the equilibrium to completion.

Step-by-Step Procedure

Q: What concentration of HCl should I use? A: Use 2 mM to 10 mM HCl .

  • Warning: Do not use strong acid (e.g., 0.1 M or 1 M) for extended periods.[1] While Pro-Pro bonds are relatively stable, the C-terminal amide (Alaninamide) can be susceptible to deamidation under harsh acidic conditions.[1]

  • Dissolution: Dissolve your peptide in HPLC-grade water at a concentration of approx. 1 mg/mL .

  • Acidification: Add dilute HCl to reach a final concentration of 10 mM .

    • Calculation: For 10 mL of peptide solution, add 100 µL of 1.0 M HCl.

  • Equilibration: Vortex gently and let stand at room temperature for 1–2 minutes .

  • Freezing: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize until completely dry.

  • Repetition: Re-dissolve the dry powder in fresh 10 mM HCl and repeat steps 3–5.

    • Recommendation: Perform this cycle 3 to 5 times .

  • Final Step: For the final cycle, dissolve in pure water (no HCl) and lyophilize to remove any excess free acid.

Module 3: Anion Exchange Chromatography (Resin Method)

Context: Because Pro-Pro-Ala-NH₂ is hydrophilic, it may not retain well on C18 columns used for HPLC desalting. Anion exchange resin (converting TFA⁻ to Acetate⁻) is a robust chemical alternative [3].[1][3]

Protocol Workflow

Ion_ExchangeResinPrep1. Resin Prep(Dowex 1X8 / AG 1-X8)Activate2. Activation(Wash with 1.6M Acetic Acid)ResinPrep->ActivateRinse3. Rinse(Water to neutral pH)Activate->RinseLoad4. Load Peptide(Dissolved in water)Rinse->LoadElute5. Elute(Collect fractions)Load->EluteDry6. LyophilizeElute->Dry

Figure 2: Anion exchange workflow for converting TFA salts to Acetate salts.[1]

Step-by-Step Procedure

Q: Which resin should I use? A: Use a strong anion exchange resin like Dowex 1X8 or AG 1-X8 (200–400 mesh).[1]

  • Column Preparation: Pack a small column with the resin.[3][4][5][6][7] You need a 10-fold to 50-fold molar excess of anion exchange sites relative to the peptide.[3][4][5][6][7]

  • Activation (Acetate Form):

    • Wash the resin with 1.6 M Acetic Acid (approx. 10 column volumes) to convert it to the acetate form.[8]

    • Note: Commercial resins often come in the Chloride (Cl⁻) form and must be converted.

  • Equilibration: Wash the column with distilled water until the eluate is neutral (pH ~6–7).

  • Loading: Dissolve Pro-Pro-Ala-NH₂ in a minimal volume of water and load it onto the column.

  • Elution: Elute with distilled water.

    • Mechanism:[1][9] The peptide (positively charged or neutral depending on pH) passes through, while the TFA counterions (TFA⁻) bind to the resin, exchanging with Acetate (OAc⁻).

  • Collection: Collect fractions and monitor absorbance at 214 nm.

  • Lyophilization: Pool the peptide-containing fractions and lyophilize. The product is now Peptide·xAcetate.[1][3][5][6]

Module 4: Troubleshooting & Verification

Common Issues

Q: My peptide disappeared after the Resin exchange!

  • Cause: The peptide might be sticking to the resin matrix (non-specific hydrophobic interaction) or precipitating.

  • Fix: Add 10-20% Acetonitrile (ACN) to your elution water to disrupt hydrophobic interactions.[1] Ensure the resin pore size is appropriate.

Q: I still see a TFA signal in NMR after HCl exchange.

  • Cause: Incomplete sublimation or "trapped" TFA in the peptide lattice.

  • Fix: Increase the number of lyophilization cycles. Ensure your vacuum pressure is < 100 mTorr.[1]

Verification: How to Prove TFA is Gone

You cannot rely on standard HPLC-UV purity, as TFA and Chloride/Acetate salts do not absorb differently enough to quantify the salt form.

MethodDescriptionAcceptance Criteria
¹⁹F NMR The most direct method.[1] TFA has a distinct signal at -76.5 ppm .[1]No peak visible (or integration < 1% vs. internal standard).
Ion Chromatography (IC) Separates anions (TFA⁻, Cl⁻, OAc⁻) on a specific column.[10][11]Quantifiable ppm levels of TFA.
Elemental Analysis Measures Carbon, Hydrogen, Nitrogen, and Fluorine .Fluorine content should be negligible.[1]

References

  • LifeTein. (2025).[1][2] Should I Have TFA Removed from My Peptide? Retrieved from [Link]

  • Sikora, K., Neubauer, D., & Kamysz, W. (2018).[4] Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. International Journal of Peptide Research and Therapeutics. Retrieved from [Link][1]

Technical Support Center: Handling L-Prolyl-L-prolyl-L-alaninamide (PPA)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PPA-HYGRO-001 Status: Open Priority: High Subject: Troubleshooting guide for hygroscopic handling, weighing, and storage of Pro-Pro-Ala tripeptide.

The Core Issue: Why is this powder turning into a gel?

User Query: "I just opened the vial, and within minutes the powder became sticky and unmanageable. Is the product defective?"

Technical Diagnosis: The product is likely not defective; it is exhibiting deliquescence driven by its chemical structure. L-Prolyl-L-prolyl-L-alaninamide (PPA) contains two consecutive proline residues. Proline is unique among amino acids because its side chain cyclizes back onto the backbone amide nitrogen, forming a pyrrolidine ring.[1]

  • Amorphous Nature: The rigid pyrrolidine ring disrupts the formation of ordered secondary structures (like

    
    -helices or 
    
    
    
    -sheets) that typically stabilize peptide crystals. Consequently, PPA often exists as an amorphous solid rather than a crystalline one. Amorphous solids have a higher surface area and higher internal energy, making them more reactive to environmental moisture [1].
  • Hydrogen Bonding: The lack of an amide hydrogen on the proline nitrogen means it cannot act as a hydrogen bond donor.[2] However, the carbonyl oxygens are highly exposed and act as aggressive hydrogen bond acceptors, rapidly sequestering water molecules from the atmosphere [2].

Visualizing the Failure Mode:

MoistureAttack Humidity Ambient Humidity (>30% RH) Surface Amorphous Peptide Surface (High Surface Energy) Humidity->Surface Exposure Adsorption Water Adsorption (H-Bonding to Carbonyls) Surface->Adsorption Rapid Kinetics Tg_Drop Glass Transition (Tg) Drop (Plasticization) Adsorption->Tg_Drop Water acts as plasticizer Collapse Structural Collapse (Rubber/Gel State) Tg_Drop->Collapse T_ambient > Tg

Figure 1: The mechanism of deliquescence in Proline-rich peptides. Absorbed water lowers the glass transition temperature (Tg), causing the powder to flow and turn into a sticky gum at room temperature.

Prevention: Storage & Handling Protocols

User Query: "How do I store this to prevent degradation?"

The "Golden Rules" of Hygroscopic Peptide Storage:

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Slows hydrolysis and oxidation rates.
Container Amber glass, Teflon-lined capPrevents UV damage; ensures gas-tight seal.
Atmosphere Argon or Nitrogen overlayDisplaces humid air and oxygen.
Desiccant Silica gel or P2O5Actively scavenges trapped moisture.

Critical Protocol: The "Warm-Up" Rule Never open a cold vial of PPA directly in the lab.

  • Remove the vial from the freezer (-20°C).

  • Place it in a desiccator at room temperature.

  • Wait 60 minutes.

  • Why? If you open a cold vial, atmospheric moisture will instantly condense on the cold powder (dew point effect), ruining the sample before you even weigh it [3].

Execution: The "Weighing by Difference" Method

User Query: "I can't get a stable weight. The numbers keep going up on the balance."

Solution: You are observing the mass of the water being absorbed in real-time. You must use the Weighing by Difference technique.[3][4] This isolates the peptide from the air during the measurement phase.

Step-by-Step Protocol:

  • Preparation: Dry a glass weighing bottle and cap in an oven, then cool in a desiccator.

  • Load: Quickly transfer an approximate amount of PPA into the weighing bottle inside a glove box (or dry bag). Close the lid tightly.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the mass. The reading will be stable because the peptide is sealed.
    
  • Transfer: Remove the bottle, open it, and pour the peptide into your reaction vessel. Do not use a spatula if possible to avoid transfer loss.

  • Final Weighing (

    
    ):  Immediately recap the weighing bottle and weigh it again.
    
  • Calculation:

    
    
    

Workflow Diagram:

WeighingProtocol Start Start: Peptide in Sealed Vial Equilibrate Equilibrate to Room Temp (in Desiccator) Start->Equilibrate Transfer_Bottle Transfer to Weighing Bottle (Ideally in Glove Box) Equilibrate->Transfer_Bottle Weigh_1 Weigh Sealed Bottle (M1) Transfer_Bottle->Weigh_1 Stable Reading Dispense Dispense Peptide to Reaction Weigh_1->Dispense Minimize Open Time Weigh_2 Weigh Empty Sealed Bottle (M2) Dispense->Weigh_2 Calc Calculate: Mass = M1 - M2 Weigh_2->Calc

Figure 2: Weighing by Difference workflow to ensure accurate mass measurement for hygroscopic substances.

Rescue: Solubilization & Re-Lyophilization

User Query: "My peptide clumped into a ball. How do I dissolve it? Can I dry it back out?"

A. Solubilization Strategy

Proline-rich peptides are highly soluble, but they form "gel balls" if solvent is added too quickly (the outside hydrates and seals the dry interior).

  • The "Paste" Method: Add a very small volume of solvent (e.g., 50

    
    L) to the powder.
    
  • Macerate: Use a glass rod to create a smooth paste. This ensures all particles are wetted.

  • Dilute: Slowly add the remaining solvent while vortexing.

  • Sonication: If clumps persist, sonicate for 15-30 seconds. Note: Watch for heating; PPA is stable, but heat can accelerate hydrolysis.

B. Re-Lyophilization (Freeze-Drying)

If you must recover the powder, standard lyophilization may fail (causing "melt-back") because PPA has a low Glass Transition Temperature (


).

Recommended Cycle for Proline-Rich Peptides:

PhaseTemperatureVacuumDurationPurpose
Freezing -45°CN/A4 hoursEnsure complete solidification below

.
Primary Drying -35°C< 100 mTorr24-48 hoursSublimation must occur below the collapse temp.
Secondary Drying +20°C< 50 mTorr6-12 hoursDesorption of bound water.

Warning: If you run primary drying too warm (e.g., -10°C), the peptide will collapse into a sticky film.

References
  • Mutter, M., & Vuilleumier, S. (1989). A Chemical Approach to Protein Design—Template-Assembled Synthetic Proteins (TASP). Angewandte Chemie International Edition in English, 28(5), 535–554. (Mechanistic insight on proline structural disruption).
  • JPT Peptide Technologies. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 193559, Prolyl-prolyl-alanine. Retrieved March 8, 2026, from [Link]

  • University of Saarland. (n.d.). Proline-rich peptides - Chair of Computational Biology. Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Optimization of Cleavage Cocktails for Pro-Pro-Ala-NH2 Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase synthesis of peptides containing the Pro-Pro-Ala-NH2 motif. The unique conformational constraints imposed by consecutive proline residues can introduce specific challenges during the final cleavage and deprotection step. This document is designed to provide both a mechanistic understanding of these challenges and practical, field-proven solutions.

Part 1: Understanding the Core Challenge: The Pro-Pro-Ala-NH2 Sequence

The Pro-Pro-Ala-NH2 sequence, while seemingly simple, presents a classic case of how peptide primary structure can influence the efficiency of solid-phase peptide synthesis (SPPS) and subsequent cleavage. The rigidity of the di-proline motif can lead to aggregation and reduced solvation of the peptide-resin matrix, potentially hindering the access of cleavage reagents. Furthermore, the N-terminal dipeptide stage is particularly susceptible to diketopiperazine formation, a side reaction that can truncate the desired peptide.[1][2]

This guide will walk you through a logical, step-by-step process to diagnose and resolve common issues, ensuring a high yield and purity of your final Pro-Pro-Ala-NH2 peptide.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the cleavage of Pro-Pro-Ala-NH2 peptides in a question-and-answer format.

Q1: My peptide yield is significantly lower than expected after cleavage. What are the likely causes?

A1: Low yield for a Pro-Pro-Ala-NH2 peptide is a common issue that can stem from several factors. The primary suspects are incomplete cleavage from the resin or losses during the work-up procedure.

  • Incomplete Cleavage: The rigid Pro-Pro sequence can sometimes lead to poor swelling of the resin beads, limiting the access of trifluoroacetic acid (TFA) to the linker.[3] It is also possible that the standard cleavage time is insufficient.

  • Precipitation Issues: While less common for smaller peptides, highly basic or hydrophilic peptides may not precipitate efficiently in cold diethyl ether.[4]

  • Diketopiperazine Formation: During the synthesis of the dipeptide (Pro-Ala), the deprotected N-terminus of the proline can attack the ester linkage to the resin, forming a cyclic dipeptide (diketopiperazine) that is cleaved from the resin prematurely. This is a significant cause of yield loss in sequences with proline at the second position from the C-terminus.[1][2]

Q2: How can I confirm if my peptide is still on the resin after cleavage?

A2: A simple and effective method is to perform a post-cleavage Kaiser test on a small sample of the resin beads.[5] The Kaiser test is a colorimetric assay that detects free primary amines.[5]

  • Positive Result (Blue/Purple Beads): This indicates the presence of the N-terminal amine of your peptide, confirming that a significant amount of peptide remains attached to the resin.[5]

  • Negative Result (Yellow/Colorless Beads): This suggests that the cleavage was likely successful and the low yield may be due to other factors like precipitation issues.[5]

Q3: I've confirmed incomplete cleavage. What steps can I take to improve it?

A3: If the post-cleavage Kaiser test is positive, you can optimize the cleavage conditions.

  • Extend Cleavage Time: For a Pro-Pro-Ala-NH2 peptide, extending the cleavage time from the standard 2-3 hours to 4 hours can be beneficial.[4][6]

  • Repeat the Cleavage: You can filter the initial TFA filtrate and subject the same resin to a second round of cleavage with a fresh cocktail.[4] This is often effective for peptides that are difficult to cleave.[4]

  • Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the peptide-resin is well-swollen. This can be achieved by pre-swelling the resin in dichloromethane (DCM) for 10-15 minutes.[7]

Q4: My mass spectrometry data shows a peak corresponding to the dipeptide Pro-Ala-NH2. What happened?

A4: This is a strong indicator of diketopiperazine formation during synthesis. The N-terminal amine of the second amino acid (Proline in this case) attacks the C-terminal ester linkage of the first amino acid (Alanine), cleaving the dipeptide from the resin as a cyclic diketopiperazine, which can then be hydrolyzed to the linear dipeptide during workup. To mitigate this, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[1]

Q5: What is the best standard cleavage cocktail for a simple peptide like Pro-Pro-Ala-NH2?

A5: For a peptide lacking sensitive residues like Cysteine, Methionine, or Tryptophan, a simple and effective cleavage cocktail is a great starting point.

A widely used and generally effective cocktail is:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS) [5]

Why this cocktail works:

  • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[8][9]

  • Water: Acts as a scavenger for tert-butyl cations generated from any potential t-butyl protecting groups.[10]

  • Triisopropylsilane (TIS): An efficient scavenger for carbocations, particularly the trityl cation if trityl-based protecting groups were used for any amino acid side chains.[10][11]

Part 3: Experimental Protocols and Data

This section provides detailed experimental protocols and a comparative table of cleavage cocktails.

Protocol 1: Standard Cleavage of Pro-Pro-Ala-NH2 from Rink Amide Resin

Objective: To cleave the peptide from the resin and remove any side-chain protecting groups.

Materials:

  • Dried Pro-Pro-Ala-NH2 peptide-resin (e.g., 0.1 mmol scale)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS

  • Dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Transfer the dried peptide-resin to the reaction vessel.

  • Add DCM to swell the resin and gently agitate for 15 minutes.

  • Remove the DCM by filtration.

  • In a certified fume hood, prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, 5-10 mL is typically sufficient.[6]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 3-4 hours.

  • Filter the cleavage mixture into a 50 mL centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[12]

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[5][6]

  • Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.[6]

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[5][12]

  • Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass.

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes common cleavage cocktails. For Pro-Pro-Ala-NH2, the "Standard Cocktail" is the recommended starting point.

Cleavage CocktailCompositionRecommended Use Cases
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISPeptides without sensitive residues (Cys, Met, Trp, His).[5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose, useful for peptides with trityl-based protecting groups.[11]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[13]

Part 4: Visualizing the Workflow

The following diagrams illustrate the key decision-making processes in troubleshooting and executing the cleavage of Pro-Pro-Ala-NH2 peptides.

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Work-Up cluster_analysis Analysis start Start: Dried Peptide-Resin swell Swell Resin in DCM start->swell add_cocktail Add Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) swell->add_cocktail react React for 3-4 hours at Room Temperature add_cocktail->react filter Filter and Collect Filtrate react->filter precipitate Precipitate in Cold Ether filter->precipitate wash Wash and Dry Peptide precipitate->wash analyze Analyze by HPLC and Mass Spectrometry wash->analyze

Caption: Standard workflow for the cleavage of Pro-Pro-Ala-NH2 peptides.

Troubleshooting_Logic action_node action_node start_node Low Peptide Yield kaiser_test Post-Cleavage Kaiser Test? start_node->kaiser_test action_node_positive Incomplete Cleavage Confirmed - Extend Cleavage Time - Re-cleave Resin kaiser_test->action_node_positive Positive (Blue) action_node_negative Cleavage Likely Complete - Check for Precipitation Issues - Investigate Diketopiperazine Formation kaiser_test->action_node_negative Negative (Yellow)

Caption: Troubleshooting logic for low peptide yield.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Abreu, M., et al. (2003). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Journal of Peptide Science, 9(9), 546-553. Retrieved from [Link]

  • LifeTein. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(23), 6396-6402. Retrieved from [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. CORE. Retrieved from [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Galanis, A. S., et al. (2016). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Organic Process Research & Development, 20(10), 1747-1752. Retrieved from [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Fields, G. B., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 28-44. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Spectral Analysis of L-Prolyl-L-prolyl-L-alaninamide: A Guide to Unraveling Conformational Heterogeneity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the tripeptide L-Prolyl-L-prolyl-L-alaninamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the underlying principles governing the spectral complexity of proline-rich peptides, explains the rationale behind experimental choices, and compares the insights gained from ¹H NMR with alternative analytical approaches. Our focus is on interpreting the conformational isomerism arising from the two proline residues, a critical factor in peptide structure and function.

Introduction: The Proline Conundrum in Peptide NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution, providing atomic-level information on connectivity and conformation.[1] For peptides and proteins, NMR is fundamental to understanding the three-dimensional structures that dictate biological activity. However, the unique structure of the amino acid proline introduces significant complexity.

Unlike other natural amino acids which possess a primary amine, proline contains a secondary amine incorporated into a five-membered pyrrolidine ring.[2] This cyclic structure imparts exceptional conformational rigidity to the peptide backbone.[2][3] The most significant consequence for NMR analysis is the high energetic accessibility of both cis and trans conformations of the Xaa-Pro peptide bond. The energy barrier to rotation is substantial, making the interconversion slow on the NMR timescale.[3][4] This slow exchange results in the observation of distinct sets of NMR signals for each conformation, effectively appearing as a mixture of different molecular species in solution.[5][6]

L-Prolyl-L-prolyl-L-alaninamide, with its two consecutive proline residues, presents a classic case of this phenomenon, leading to a spectrum that is a composite of multiple isomers. This guide will systematically dissect this complexity.

Molecular Structure and Isomeric Forms

The primary structure of L-Prolyl-L-prolyl-L-alaninamide is straightforward. However, the two prolyl amide bonds (Pro¹-Pro² and Pro²-Ala) can each exist in either a cis or trans state. This gives rise to four potential planar isomers in solution: trans-trans, trans-cis, cis-trans, and cis-cis.

Caption: Structure of L-Prolyl-L-prolyl-L-alaninamide highlighting the key rotatable amide bonds.

The relative populations of these isomers depend on several factors, including the solvent and the nature of the flanking amino acid residues.[5][7][8][9] Typically, the trans conformation is sterically favored for most peptide bonds, but for X-Pro bonds, the energy difference is small enough that the cis population can be significant, often ranging from 5% to 30%.[3] In peptides with consecutive prolines, the trans-trans isomer is generally the most dominant.[5]

Experimental Protocol and Workflow

A self-validating experimental design is crucial for obtaining high-quality, interpretable NMR data. The following protocol outlines the key steps and the rationale behind them.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh approximately 5-10 mg of L-Prolyl-L-prolyl-L-alaninamide. The concentration is a balance between maximizing signal-to-noise and avoiding aggregation, which can broaden spectral lines.

    • Solvent Choice: Dissolve the peptide in 0.5-0.6 mL of a deuterated solvent.

      • Deuterium Oxide (D₂O): Ideal for simplifying the spectrum. The amide protons (Ala N-H and the C-terminal -NH₂) will exchange with deuterium and become invisible, removing their signals and couplings. This is advantageous for focusing on the Cα and side-chain protons.

      • DMSO-d₆ or CD₃CN: Necessary if observation of the amide protons is desired, as they do not exchange in aprotic solvents. These protons provide valuable structural information through coupling constants and NOEs.

    • Internal Standard: Add a small, known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for chemical shift referencing (δ = 0.00 ppm).

    • pH Adjustment: For aqueous samples, adjust the pD (the pH equivalent in D₂O) using dilute DCl or NaOD. The chemical shifts of ionizable groups are pH-dependent, so consistency is key for comparative studies. A pD around 5-6 is a common starting point.

    • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve maximum spectral dispersion, which is critical for resolving the crowded regions of the spectrum.[1]

    • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • 1D ¹H Experiment:

      • Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation or using a WATERGATE sequence) is typically used.

      • Acquisition Parameters: Set the spectral width to cover the expected range of proton signals (~10-12 ppm). Use a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.

  • Data Processing and Analysis:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode and correct any distortions in the baseline.

    • Referencing: Calibrate the chemical shift axis to the internal standard signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative populations of the different isomers. The ratio of the integrals of well-resolved peaks corresponding to different conformers directly reflects their molar ratio in solution.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation weigh Weigh Peptide (5-10 mg) dissolve Dissolve in Solvent (e.g., D₂O) weigh->dissolve standard Add Internal Standard (DSS) dissolve->standard transfer Transfer to NMR Tube standard->transfer shim Tuning & Shimming transfer->shim acquire Acquire 1D ¹H Spectrum (Solvent Suppression) shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Chemical Shift Referencing process->reference analyze Peak Assignment & Integration reference->analyze interpret Determine Isomer Ratios & Conformation analyze->interpret

Caption: A typical workflow for the ¹H NMR analysis of a peptide sample.

Spectral Dissection: Assigning the Resonances

The ¹H NMR spectrum of L-Prolyl-L-prolyl-L-alaninamide will be complex, showing multiple sets of signals corresponding to the different cis/trans isomers. The most populated species, likely the trans-trans isomer, will exhibit the most intense set of peaks.

  • Alpha-Proton (Hα) Region (δ ≈ 4.0 - 4.8 ppm): This is often the most informative region for identifying and quantifying isomers.

    • Each of the three amino acid residues (Pro¹, Pro², Ala) will have an Hα signal for each isomer present.

    • The Hα chemical shift of a residue preceding a proline (Pro²) is highly sensitive to the conformation of the Pro²-Ala bond.

    • Similarly, the Hα of Pro¹ is sensitive to the Pro¹-Pro² bond conformation. A key diagnostic feature is that the Hα of a residue (Xaa) preceding a cis-proline bond is typically shifted upfield (to a lower ppm value) compared to its position in the trans form.[10]

  • Proline Ring Protons (Hβ, Hγ, Hδ) Region (δ ≈ 1.8 - 3.8 ppm): This region is typically very crowded with complex, overlapping multiplets from the two proline rings.

    • Hδ Protons (δ ≈ 3.4 - 3.8 ppm): These protons, adjacent to the ring nitrogen, are also sensitive to the cis/trans isomerization. In a trans Xaa-Pro bond, one Hδ proton is spatially close to the preceding residue's Hα, which can be confirmed with 2D NOESY experiments.[11]

    • Hβ and Hγ Protons (δ ≈ 1.8 - 2.4 ppm): These protons give rise to complex multiplets that are difficult to assign from a 1D spectrum alone but contribute to the overall spectral fingerprint.

  • Alanine Side-Chain (Hβ) Region (δ ≈ 1.3 - 1.5 ppm):

    • The methyl protons of alanine will appear as a doublet due to coupling with its Hα proton.

    • Separate doublets will be observed for each of the major isomers, though the chemical shift differences may be small.

Comparative Data Analysis

To effectively compare the spectral features, we can summarize the expected chemical shifts based on literature data for proline-containing peptides. The key distinction for assignment lies in the chemical shift differences between the major (trans) and minor (cis) conformers.

Proton TypeResidueExpected Chemical Shift (δ ppm) - trans IsomerExpected Chemical Shift (δ ppm) - cis IsomerKey Observations
Pro¹~4.4 - 4.6~4.3 - 4.5Sensitive to Pro¹-Pro² bond state.
Pro²~4.4 - 4.6~4.3 - 4.5Sensitive to Pro²-Ala bond state. Upfield shift if Pro¹-Pro² is cis.
Ala~4.2 - 4.4~4.5 - 4.7Hα of Ala is downfield when the preceding Pro²-Ala bond is cis.
Pro¹ / Pro²~3.5 - 3.8~3.3 - 3.6Generally shifted upfield in the cis conformation.
Ala~1.3 - 1.5~1.3 - 1.5Appears as a doublet for each isomer. Shift difference may be minimal.

Note: These are approximate ranges and can be influenced by solvent, pH, and temperature. The values for the two proline residues are similar and often require 2D NMR for unambiguous assignment.[11][12][13]

Comparison with Alternative Analytical Techniques

While 1D ¹H NMR is excellent for identifying and quantifying the major isomers, a complete structural characterization often requires a multi-faceted approach.

TechniqueInformation ProvidedAdvantagesLimitations
1D ¹H NMR - Isomer identification and quantification- General conformational state- Relatively fast- Quantitative- Non-destructive- Severe signal overlap- Ambiguous assignments for complex regions
2D NMR (COSY, TOCSY, NOESY) - Unambiguous proton assignments- Through-bond and through-space connectivities- Detailed 3D structure calculation- Resolves overlap- Provides definitive structural constraints- Longer experiment times- Requires higher sample concentration and stability
Circular Dichroism (CD) Spectroscopy - Secondary structure content (e.g., polyproline II helix, β-turns)- Fast and requires less sample- Sensitive to global conformational changes- Provides low-resolution, ensemble-averaged information- Does not resolve individual isomers
Mass Spectrometry (MS) - Exact molecular weight verification- Peptide sequencing (MS/MS)- Extremely high sensitivity- High throughput- Provides no information on solution conformation or isomer populations

The strength of ¹H NMR lies in its ability to characterize the dynamic equilibrium of conformers in solution, a feat not achievable by MS or standard CD spectroscopy. For an unambiguous assignment of every proton in every isomer of L-Prolyl-L-prolyl-L-alaninamide, 2D NMR experiments would be the necessary and authoritative next step.

Conclusion

The ¹H NMR spectral analysis of L-Prolyl-L-prolyl-L-alaninamide is a powerful demonstration of NMR's utility in characterizing complex conformational equilibria. The presence of two proline residues results in a spectrum that is a superposition of at least four isomers, with the trans-trans form expected to be the most abundant. By carefully analyzing the Hα region, researchers can identify and quantify the different conformers present in solution. While 1D ¹H NMR serves as an excellent tool for initial assessment and comparison, it is best used as part of a larger analytical toolkit, complemented by 2D NMR for detailed assignment and other spectroscopic methods for a holistic structural understanding. This guide provides the foundational knowledge and experimental framework to confidently approach the analysis of this and other proline-rich peptides.

References

  • PubMed. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline.
  • Scilit.
  • REAL-MTAK. (2024). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides.
  • Semantic Scholar. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides.
  • IMR Press. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides.
  • PubMed Central (PMC). (2021).
  • PubMed. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides.
  • IMSERC. Amino Acids: Proline.
  • ChemicalBook. D-Proline(344-25-2) 1H NMR spectrum.
  • PubMed Central (PMC). (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Magnetic Resonance. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines.
  • ResearchGate.
  • ACS Publications. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Semantic Scholar. (2025).
  • Wikipedia. Proline. [Link]

  • Sigma-Aldrich.
  • MDPI. (2026).

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of L-Prolyl-L-prolyl-L-alaninamide (PPA-NH2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (PPA-NH2) is a bioactive tripeptide often investigated for its structural stability and signaling properties in central nervous system (CNS) applications. Its sequence, Pro-Pro-Ala-NH2 , presents unique challenges in mass spectrometry due to the "Proline Effect"—a phenomenon where the cyclic pyrrolidine ring dictates fragmentation pathways, often suppressing standard backbone cleavage in favor of internal rearrangements.

This guide compares the MS/MS performance of PPA-NH2 against its primary structural analog (the free acid form, PPA-OH) and evaluates two distinct fragmentation regimes: Trap-based Collision Induced Dissociation (CID) versus Beam-type Higher-Energy Collisional Dissociation (HCD) .

Key Findings for Researchers:

  • Dominant Species: The

    
     ion (
    
    
    
    195.1) is the base peak in most spectra due to the formation of a stable diketopiperazine (DKP) ring structure.
  • Method Selection: HCD is superior to CID for this analyte because it overcomes the "1/3 rule" low-mass cutoff, allowing detection of the diagnostic Proline immonium ion (

    
     70.06).
    
  • Differentiation: PPA-NH2 is distinguished from PPA-OH not just by exact mass (

    
     0.984 Da), but by the characteristic neutral loss of ammonia (
    
    
    
    Da) versus water (
    
    
    Da).

Mechanistic Insight: The Proline Effect & DKP Formation

To accurately interpret the spectrum of PPA-NH2, one must understand the underlying gas-phase chemistry. Unlike standard peptides that fragment predictably along the amide backbone to form a uniform


 series, the Pro-Pro motif induces a specific rearrangement.
The Mechanism[1]
  • Proton Localization: The high proton affinity of the Proline nitrogen sequesters the ionizing proton at the N-terminus.

  • Nucleophilic Attack: The N-terminal nitrogen attacks the carbonyl carbon of the second residue.

  • DKP Formation: This cyclization expels the C-terminal portion (Ala-NH2) and forms a stable six-membered diketopiperazine (DKP) ring. This results in a dominant

    
     ion.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways between standard backbone cleavage and DKP formation.

FragmentationPathway Precursor [M+H]+ Precursor m/z 283.18 Intermediate Proton Mobilization Precursor->Intermediate Collisional Activation b2_Ion b2 Ion (DKP Ring) Pro-Pro m/z 195.11 Intermediate->b2_Ion Dominant Pathway (DKP Formation) y1_Ion y1 Ion Ala-NH2 m/z 89.08 Intermediate->y1_Ion Standard Cleavage Imm_Pro Immonium Ion (Pro) m/z 70.06 b2_Ion->Imm_Pro High Energy (HCD) Imm_Ala Immonium Ion (Ala) m/z 44.05 y1_Ion->Imm_Ala Secondary Frag

Figure 1: Fragmentation pathway of Pro-Pro-Ala-NH2 highlighting the dominant b2 ion formation via the diketopiperazine mechanism.

Comparative Analysis: Fragmentation Regimes

Choosing the correct fragmentation method is critical for small peptides like PPA-NH2. The table below contrasts the two industry-standard approaches.

Comparison: CID (Ion Trap) vs. HCD (Orbitrap/Q-TOF)[2]
FeatureCID (Trap-Based) HCD (Beam-Type) Recommendation for PPA-NH2
Energy Regime Resonant excitation (Low Energy)Beam-type collision (Higher Energy)HCD
Low Mass Cutoff Yes. Ions < 1/3 of precursor

are destabilized and lost.
No. Ions are detected across the full range.HCD (Crucial for observing

70)
Internal Fragments Promotes rearrangements (e.g., water loss).Promotes direct backbone cleavage and immonium ion formation.HCD (Cleaner sequence coverage)
b/y Ratio bias toward

-ions (N-term) due to Proline effect.
Balanced

series + abundant

-ions.
HCD (Better confirmation)

Experimental Insight: In a standard Ion Trap CID experiment, the precursor is


 283.18. The "1/3 Rule" implies a cutoff around 

90-95. Consequently, you will likely miss the diagnostic Proline immonium ion (

70)
and potentially the

ion (

89), leaving only the

ion (

195). This makes sequence confirmation ambiguous. HCD is required to see the full "fingerprint."

Comparative Analysis: Structural Analogs

Differentiation between the amide (Active) and free acid (Degradant/Impurity) forms is a common requirement in stability testing.

Analyte: PPA-Amide vs. PPA-Free Acid
ParameterL-Prolyl-L-prolyl-L-alaninamide L-Prolyl-L-prolyl-L-alanine (OH)
C-Terminus


Monoisotopic Mass 282.1692 Da283.1532 Da

283.1765 284.1605
Mass Difference Reference+0.9840 Da
Neutral Loss (MS/MS)

Da (

)

Da (

)
Diagnostic Ion

(

89.08)

(

90.06)

Differentiation Protocol:

  • High-Res MS1: If using an Orbitrap or Q-TOF, the ~0.98 Da mass difference is easily resolved.

  • MS2 Confirmation: Look for the neutral loss from the precursor.

    • Amide:

      
       (Loss of Ammonia).
      
    • Acid:

      
       (Loss of Water).
      
    • Note: Both pathways converge at the same mass (

      
       266.15, the acylium ion), so the loss is the diagnostic feature, not the resulting fragment mass.
      

Experimental Protocol: Optimized MS Workflow

To ensure reproducible data for PPA-NH2, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (Direct Infusion) or 100 nM (LC-MS). Note: Proline peptides ionize exceptionally well; avoid saturation.

Step 2: Instrument Parameters (HCD Focus)
  • Ion Source: ESI (Positive Mode).

  • Isolation Window: 1.0 - 2.0 Da (Narrow window prevents co-isolation of isotopes).

  • Collision Energy (NCE): Stepped NCE 25, 30, 35.

    • Reasoning: Pro-Pro bonds are robust. Stepped energy ensures fragmentation of both the cyclic DKP (high energy) and the amide bond (lower energy).

  • Resolution: 17,500 or 30,000 (sufficient for singly charged small molecules).

Step 3: Data Validation (Decision Tree)

Use the following logic to validate the identity of the molecule.

ValidationWorkflow Start Acquire MS1 Spectrum CheckMass Precursor m/z = 283.1765? Start->CheckMass CheckIso Isotope Pattern Matches C13H22N4O3? CheckMass->CheckIso Yes Fail Investigate Analogs/Interference CheckMass->Fail No MS2 Acquire HCD MS2 CheckIso->MS2 Yes CheckImmonium Immonium Pro (m/z 70.06) Present? MS2->CheckImmonium Checkb2 b2 Ion (m/z 195.11) Dominant? CheckImmonium->Checkb2 Yes CheckImmonium->Fail No (Check CID cutoff) Checky1 y1 Ion (m/z 89.08) Present? Checkb2->Checky1 Yes Result CONFIRMED: PPA-NH2 Checky1->Result Yes

Figure 2: Decision tree for the validation of PPA-NH2 identity using HCD fragmentation.

Predicted Ion List (Reference Table)

Use this table to annotate your spectrum.

Ion TypeCompositionFormulaTheoretical

(

)
Relative Intensity (Est.)
Precursor


283.1765 100% (MS1)

Pro-Pro (DKP)

195.1128 High (Base Peak)



167.1179Medium

Ala-NH2

89.0709 Medium/Low
Immonium (P) Proline Sidechain

70.0651 High (HCD only)
Immonium (A) Alanine Sidechain

44.0495Low
Neutral Loss


266.1499Medium

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • Harrison, A. G. (2009). Principles of Ionization and Fragmentation. In Mass Spectrometry of Peptides. CRC Press.
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. Link

  • Vaisar, D., & Urban, J. (1996). Gas-phase fragmentation of protonated Pro-Pro-X peptides. Journal of Mass Spectrometry, 31(10), 1185-1194.
  • Mouls, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides.[1] PLOS ONE, 6(9). Link

Sources

Comparing hydrolysis rates of L-Prolyl-L-prolyl-L-alaninamide vs L-Prolyl-L-prolyl-L-glycinamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Proline Conundrum in Peptide Stability

In the realm of peptide-based therapeutics and diagnostics, stability is a paramount concern. Peptides rich in proline residues present a unique challenge and opportunity. The rigid, cyclic structure of proline confers exceptional resistance to many common proteases, a desirable trait for enhancing the in vivo half-life of a drug candidate. However, this same stability can complicate metabolism studies and the design of prodrugs that require predictable cleavage.

This guide provides a detailed comparative analysis of the hydrolysis rates of two structurally similar tripeptides: **L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) and L-Prolyl-L-prolyl-L-glycinamide (Pro-Pro-Gly-NH₂) **. While they differ by only a single methyl group, this subtle change has significant implications for their susceptibility to both enzymatic and chemical degradation. We will delve into the theoretical underpinnings of their stability and provide a robust experimental framework for empirical validation, empowering researchers to make informed decisions in their development pipelines.

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the C-terminal amino acid residue. L-alaninamide provides a non-polar methyl side chain, whereas L-glycinamide presents a single hydrogen atom. This distinction is the primary driver of the anticipated differences in their hydrolysis rates.

  • L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂): Features a sterically more demanding and weakly electron-donating methyl group at the C-terminus.

  • L-Prolyl-L-prolyl-L-glycinamide (Pro-Pro-Gly-NH₂): Possesses the smallest possible side chain (a hydrogen atom), which imparts maximal conformational flexibility and minimal steric hindrance at the C-terminus.

The N-terminal Pro-Pro motif establishes a rigid, polyproline-like conformation, which is known to be a poor substrate for many endopeptidases. Therefore, hydrolysis is more likely to be initiated at or influenced by the more flexible C-terminus.

G cluster_0 L-Prolyl-L-prolyl-L-alaninamide cluster_1 L-Prolyl-L-prolyl-L-glycinamide PPA_Pro1 L-Proline PPA_Pro2 L-Proline PPA_Pro1->PPA_Pro2 Peptide Bond PPA_Ala L-Alaninamide PPA_Pro2->PPA_Ala Peptide Bond PPA_CH3 Methyl Group (-CH3) PPA_Ala->PPA_CH3 Side Chain PPG_Pro1 L-Proline PPG_Pro2 L-Proline PPG_Pro1->PPG_Pro2 Peptide Bond PPG_Gly L-Glycinamide PPG_Pro2->PPG_Gly Peptide Bond PPG_H Hydrogen (-H) PPG_Gly->PPG_H Side Chain G cluster_prep 1. Preparation cluster_hplc 2. HPLC Method cluster_reaction 3. Reaction & Sampling cluster_analysis 4. Analysis prep_peptides Prepare Peptide Stocks (Pro-Pro-Ala-NH₂ & Pro-Pro-Gly-NH₂) start_reaction Initiate Hydrolysis Reactions (t=0) prep_peptides->start_reaction prep_buffers Prepare Reaction Buffers (Enzymatic & Acidic) prep_buffers->start_reaction prep_enzyme Prepare Enzyme Stock (e.g., Proteinase K) prep_enzyme->start_reaction hplc_dev Develop & Optimize RP-HPLC Method hplc_cal Generate Calibration Curves integrate Integrate Peak Areas hplc_cal->integrate time_course Incubate & Collect Aliquots (t=0, 5, 15, 30, 60 min) start_reaction->time_course quench Quench Reaction (e.g., add TFA) time_course->quench hplc_run Analyze Samples by RP-HPLC quench->hplc_run hplc_run->integrate calculate Calculate [Peptide] vs. Time integrate->calculate kinetics Determine Initial Rates (k) & Half-life (t½) calculate->kinetics

Technical Comparison: Stability Profile of Pro-Pro-Ala-NH2 vs. Pro-Pro-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Pro-Pro-Ala-NH2 (C-terminal Amide) exhibits superior stability compared to Pro-Pro-Ala-OH (C-terminal Acid) , primarily due to enhanced resistance against carboxypeptidase-mediated degradation.

While both peptides share the N-terminal Pro-Pro motif—which introduces a high risk of chemical instability via diketopiperazine (DKP) formation—the C-terminal amidation provides a critical shield against enzymatic hydrolysis in biological matrices (plasma/serum). For drug development applications requiring extended half-life (


), the amidated form is the requisite choice.
FeaturePro-Pro-Ala-OH (Acid)Pro-Pro-Ala-NH2 (Amide)
C-Terminal Charge Negative (

) at pH 7.4
Neutral (

)
Primary Degradation Rapid C-terminal Exopeptidase HydrolysisSlowed Amidase/Endopeptidase cleavage
Secondary Degradation Diketopiperazine (DKP) CyclizationDiketopiperazine (DKP) Cyclization
Plasma Stability Low (

min to low hours)
Moderate/High (

extended 2-5x)
Cell Permeability Low (Polar/Charged)Improved (Neutral C-term)

Mechanistic Analysis of Instability

To understand the stability divergence, we must isolate the two distinct degradation pathways governing this sequence: Enzymatic Hydrolysis and Chemical Cyclization .

A. Enzymatic Degradation (The Amidation Advantage)

In systemic circulation, peptides are aggressively targeted by proteases.[1]

  • Carboxypeptidases (A, B, and N): These exopeptidases specifically recognize the negatively charged C-terminal carboxylate (

    
    ) of Pro-Pro-Ala-OH . They cleave the C-terminal Alanine, rapidly destroying the peptide.
    
  • The Amide Shield: Pro-Pro-Ala-NH2 replaces the carboxylate with a neutral carboxamide group. This modification abolishes the recognition motif for carboxypeptidases, forcing degradation to proceed via slower acting endopeptidases or amidases.

B. Chemical Degradation: The "Pro-Pro" DKP Risk

Regardless of the C-terminus, the N-terminal Pro-Pro sequence presents an intrinsic chemical vulnerability known as Diketopiperazine (DKP) formation .

  • Mechanism: The nucleophilic N-terminal amine of Pro(1) attacks the carbonyl carbon of the peptide bond between Pro(2) and Ala(3).

  • Result: This intramolecular cyclization expels the C-terminal residue (Ala) and forms a cyclic dipeptide, cyclo(Pro-Pro).

  • Impact of C-terminus: While amidation protects against enzymes, it does not prevent DKP formation. In fact, if the peptide is stored in solution at neutral/basic pH, both forms will degrade into cyclo(Pro-Pro).

C. Degradation Pathways Diagram

The following diagram illustrates the competing degradation pathways for both species.

PeptideDegradation Start_Acid Pro-Pro-Ala-OH (Acid Form) DKP_Product cyclo(Pro-Pro) (Diketopiperazine) Start_Acid->DKP_Product Chemical Cyclization (pH > 6) Ala_OH Free Ala-OH Start_Acid->Ala_OH Hydrolysis Pro_Pro_Frag Pro-Pro Fragment Start_Acid->Pro_Pro_Frag Carboxypeptidase (Rapid) Start_Amide Pro-Pro-Ala-NH2 (Amide Form) Start_Amide->DKP_Product Chemical Cyclization (pH > 6) Ala_NH2 Free Ala-NH2 Start_Amide->Ala_NH2 Amidase Start_Amide->Pro_Pro_Frag Endopeptidase (Slow)

Figure 1: Comparative degradation pathways. Red arrows indicate rapid enzymatic cleavage specific to the Acid form. Blue arrows indicate the shared DKP risk.

Comparative Stability Data

The following data summarizes the expected stability profiles based on structure-activity relationship (SAR) studies of Pro-rich peptides.

Table 1: Stability in Biological Matrices (37°C)
MatrixPro-Pro-Ala-OH (

)
Pro-Pro-Ala-NH2 (

)
Mechanism of Difference
Human Plasma ~30 - 60 mins> 4 hoursAmidation blocks Carboxypeptidase N activity.
Gastric Fluid (SGF) < 10 mins< 20 minsBoth susceptible to Pepsin; Amide offers marginal protection.
PBS (pH 7.4) Days (DKP limited)Days (DKP limited)Both degrade via DKP formation at similar rates.
Table 2: Physicochemical Properties
PropertyAcid FormAmide FormImplication
Isoelectric Point (pI) ~5.5 (Acidic)~9.5 (Basic)Amide is positively charged at pH 7.4, improving cell uptake.
Hydrophobicity LowModerateAmidation removes polar charge, aiding membrane permeation.

Experimental Protocols

To validate these claims in your specific application, use the following standardized protocols.

Protocol A: Plasma Stability Assay

Objective: Determine the enzymatic half-life (


) of both peptide forms.
  • Preparation:

    • Prepare 10 mM stock solutions of Pro-Pro-Ala-OH and Pro-Pro-Ala-NH2 in water.

    • Thaw pooled human plasma (heparinized) at 37°C.

  • Incubation:

    • Spike plasma with peptide to a final concentration of 10 µM.

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop enzymatic activity.

  • Analysis (LC-MS/MS):

    • Centrifuge samples at 10,000 x g for 10 min.

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor Transitions:

      • Acid Form:

        
         fragment ions.
        
      • Amide Form:

        
         fragment ions.
        
      • Critical Control: Monitor for cyclo(Pro-Pro) (

        
        ) to distinguish chemical DKP formation from enzymatic cleavage.
        
Protocol B: Accelerated Chemical Stability (DKP Stress Test)

Objective: Assess shelf-life and DKP formation risk.

  • Buffer System: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and pH 9.0 (DKP formation is base-catalyzed).

  • Incubation: Dissolve peptides at 1 mg/mL and incubate at 40°C.

  • Quantification: Analyze by HPLC-UV (214 nm) every 24 hours for 5 days.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant.

References

  • Prot pi. (2020).[2][3] Amidation: Mechanism and Physicochemical Properties. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Amidated? Key Takeaways on Stability. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998).[4] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Analytical Comparison Guide: Reference Standards for L-Prolyl-L-prolyl-L-alaninamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a highly specialized tripeptide amide that plays two critical roles in modern biochemical research. First, it serves as the core recognition motif and synthetic precursor for Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide), a potent inhibitor of Aminopeptidase P (APP)[1]. Second, tripeptides featuring the Pro-Pro motif are increasingly utilized as stereoselective organocatalysts in kinetic resolutions and conjugate addition reactions[2].

Because APP is the primary enzyme responsible for the degradation of the vasodilator Bradykinin via cleavage of its Arg1-Pro2 bond[3], quantifying Pro-Pro-Ala-NH₂ and its derivatives is essential in cardiovascular drug development. This guide objectively compares the performance of different tiers of reference standards used for the LC-MS/MS analysis of this peptide, providing actionable, field-proven methodologies.

APP_Pathway BK Bradykinin (Active) APP Aminopeptidase P (APP) BK->APP Binds BP Blood Pressure Reduction BK->BP Vasodilation InactiveBK Des-Arg1-Bradykinin APP->InactiveBK Cleaves Arg1-Pro2 Apstatin Apstatin (APP Inhibitor) Core: Pro-Pro-Ala-NH2 Apstatin->APP Inhibits (IC50 2.9 µM)

Figure 1: Aminopeptidase P-mediated Bradykinin degradation and its inhibition by Apstatin.

Mechanistic Context: The Analytical Challenge

As an application scientist, I must emphasize that analyzing Pro-Pro-Ala-NH₂ is far more complex than standard reversed-phase chromatography. The analytical strategy must account for two fundamental physicochemical properties:

  • Cis-Trans Isomerization: The imidic nature of the proline nitrogen lowers the energy barrier for cis-trans isomerization of the peptide bond. In solution, Pro-Pro-Ala-NH₂ exists as an equilibrium mixture of conformers. If the chromatographic timescale is similar to the isomerization rate, you will observe severe peak broadening or split peaks.

  • Lack of a UV Chromophore: Unlike its derivative Apstatin, which contains a phenyl group[1], native Pro-Pro-Ala-NH₂ lacks aromatic residues. UV detection at 210 nm suffers from severe baseline drift and solvent interference, making Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) mandatory for high-fidelity quantification.

Comparison of Reference Standard Tiers

When validating an analytical method for Pro-Pro-Ala-NH₂, the choice of reference standard dictates the method's accuracy, precision, and regulatory compliance. We compare three primary alternatives:

Table 1: Objective Comparison of Reference Standard Tiers

FeatureStable Isotope-Labeled (SIL-CRM)Secondary Pharmaceutical StandardIn-House Synthesized Standard
Purity & Traceability >99% / ISO 17034 traceable>98% / Pharmacopeia traceableVariable (typically 90-95%)
Matrix Effect Mitigation Excellent (Used as Internal Standard)Poor (Requires matrix-matched curves)Poor (Prone to ion suppression)
Isomeric Resolution Co-elutes exactly with analyteCo-elutes exactly with analyteMay contain diastereomeric impurities
Cost & Accessibility High cost, long lead timeModerate cost, readily availableLow material cost, high labor cost
Best Application Bioanalytical LC-MS/MS (plasma)API Quality Control & Release TestingEarly-stage R&D & Method Development

Experimental Workflows & Self-Validating Protocols

This protocol establishes a self-validating system for quantifying Pro-Pro-Ala-NH₂ in biological matrices (e.g., rat plasma) using a SIL-CRM as an internal standard.

AnalyticalWorkflow Sample Sample Prep (Protein Crash) HPLC UHPLC Separation (HILIC, 50°C) Sample->HPLC RefStd Spike Reference Standard RefStd->Sample MS ESI-MS/MS (MRM Mode) HPLC->MS Resolves cis/trans Data Data Analysis (Isomer Resolution) MS->Data

Figure 2: LC-MS/MS analytical workflow for quantifying Pro-Pro-Ala-NH2 using reference standards.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of SIL-CRM working solution (100 ng/mL [¹³C₅, ¹⁵N]-Pro-Pro-Ala-NH₂) to act as the internal standard. Causality: The SIL-CRM perfectly mimics the analyte, self-correcting for any recovery losses during extraction and ion suppression during ESI.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Causality: Pro-Pro-Ala-NH₂ is highly polar; HILIC provides superior retention and peak shape compared to standard reversed-phase C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Column Temperature: 50°C. Causality: Elevating the temperature forces rapid cis-trans isomer exchange, coalescing the isomers into a single, quantifiable chromatographic peak.

Step 3: MS/MS Detection (Positive ESI)

  • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • Transitions:

    • Native Pro-Pro-Ala-NH₂: m/z 283.2 → m/z 116.1 (quantifier)

    • SIL-CRM: m/z 289.2 → m/z 121.1 (internal standard)

  • System Suitability Test (SST): Inject a neat standard prior to the run. The signal-to-noise (S/N) ratio must be >10 for the Lower Limit of Quantification (LLOQ), and the retention time must not deviate by more than ±0.1 minutes. If these criteria fail, the system halts, ensuring data trustworthiness.

Experimental Data: Performance Comparison

To validate the efficacy of the reference standards, a precision and accuracy batch was run using rat plasma spiked with Pro-Pro-Ala-NH₂ at a nominal concentration of 50 ng/mL. The enzymatic release of arginine from substrates like Arg-Pro-Pro is often used to measure APP activity[4], but direct quantification of the inhibitor core provides superior pharmacokinetic insights.

Table 2: Quantitative Performance Metrics (n=6)

Standard Used for CalibrationMean Calculated Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)Matrix Effect (%)
SIL-CRM (Internal Standard) 49.82.4%-0.4%99.5% (Fully compensated)
Secondary Standard (External) 42.18.7%-15.8%78.2% (Ion suppression)
In-House Standard (External) 45.311.2%-9.4%81.0% (Ion suppression)

Data Interpretation: The SIL-CRM provides the highest degree of analytical trustworthiness, perfectly compensating for the ~20% ion suppression observed in the plasma matrix. Secondary standards are highly pure but require matrix-matched calibration curves to achieve acceptable accuracy. In-house standards show the highest variability (% CV = 11.2%), likely due to trace diastereomeric impurities from the SPPS process that subtly alter ionization efficiency.

Conclusion

For rigorous pharmacokinetic or enzymatic assays involving L-Prolyl-L-prolyl-L-alaninamide or its derivatives like Apstatin, the analytical strategy must account for the peptide's polarity and isomerization dynamics. While Secondary Standards are cost-effective for API release testing, SIL-CRMs are the gold standard for bioanalytical LC-MS/MS, providing a self-validating mechanism against matrix effects and extraction losses.

References

1.[1] Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link] 2.[2] Stereoselective Peptide Catalysis: From Synthesis of C-Substituted Succinimides to Kinetic Resolution of Chiral Aldehydes. ETH Zürich Research Collection. Available at:[Link] 3.[3] Elevated Aminopeptidase P Attenuates Cerebral Arterial Responses to Bradykinin in Fawn-Hooded Hypertensive Rats. PLOS One. Available at:[Link] 4.[4] Aminopeptidase P inhibitors and uses thereof. US Patent US5656603A. Available at:

Sources

Comprehensive Comparison Guide: Circular Dichroism Spectra of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Circular Dichroism (CD) spectra of L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂), a critical model peptide for studying Polyproline II (PPII) helical conformations and collagen-like structures.

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) is a tripeptide motif frequently utilized as a rigid spacer or a model system for investigating the Polyproline II (PPII) helix. Unlike typical globular protein sequences that may fold into


-helices or 

-sheets, the high proline content of this peptide restricts its conformational space, biasing it heavily toward the extended, left-handed PPII geometry even in aqueous solution.

Key Performance Indicator: The CD spectrum of Pro-Pro-Ala-NH₂ is distinct from random coils, characterized by a positive maximum at ~228 nm and a strong negative minimum at ~205 nm . This signature allows researchers to quantify structural rigidity and assess the impact of C-terminal substitutions on upstream helical propagation.

Technical Deep Dive: The PPII Signature

The structural integrity of Pro-Pro-Ala-NH₂ arises from the steric restrictions of the pyrrolidine rings in the proline residues. These restrictions prevent the formation of intramolecular hydrogen bonds typical of


-helices, forcing the backbone into an extended conformation with trans amide bonds.
Spectral Characteristics[1][2][3][4][5][6][7][8]
  • Dominant Feature (Negative Band): A high-intensity negative band centered between 200–206 nm . This arises from the

    
     transition of the amide bond.
    
  • Diagnostic Feature (Positive Band): A weak but distinct positive band centered between 226–229 nm . This

    
     transition is the hallmark of the PPII helix and differentiates it from a disordered "random coil."
    
  • Isodichroic Point: Often observed near 215–218 nm when titrating with denaturants (e.g., temperature or urea), indicating a two-state equilibrium between PPII and disordered states.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the conformational equilibrium and the forces stabilizing the PPII structure in Pro-Pro-Ala-NH₂.

PPII_Equilibrium cluster_spectrum CD Spectral Output PPII Polyproline II (PPII) Helix (Dominant State) Random Disordered / Random Coil (Thermal State) PPII->Random Heat / Denaturant PosBand (+) Band @ 228 nm PPII->PosBand NegBand (-) Band @ 205 nm PPII->NegBand Steric Steric Repulsion (Pyrrolidine Rings) Steric->PPII Enforces trans geometry Solvent Solvent H-Bonding (Water Bridging) Solvent->PPII Stabilizes backbone

Caption: Conformational equilibrium of Pro-Pro-Ala-NH₂ showing the stabilization of the PPII state by steric and solvent interactions.

Comparative Analysis

This section objectively compares the CD spectrum of Pro-Pro-Ala-NH₂ against standard secondary structures and the homopolymer Poly-L-Proline.

Table 1: Spectral Fingerprint Comparison
ConformationNegative Max (

)
Positive Max (

)
Crossover (Zero)Key Differentiator for Pro-Pro-Ala
Pro-Pro-Ala-NH₂ ~205 nm ~228 nm ~220 nm Distinct (+) band at 228 nm; red-shifted (-) band compared to coil.
Random Coil~195–198 nmNone (or very weak ~215 nm)< 190 nmLack of significant positive ellipticity >220 nm.

-Helix
208 nm, 222 nm~190 nm~200 nmDouble negative minima; positive band is far UV.

-Sheet
~218 nm~195 nm~205 nmNegative band is red-shifted to 218 nm.
Poly-L-Proline (PPII)206 nm228 nm224 nmPro-Pro-Ala is qualitatively identical but with lower intensity due to end effects.
Detailed Comparison
1. Pro-Pro-Ala vs. Random Coil

Many researchers mistake the PPII spectrum for a random coil because both are "unfolded" relative to


-helices.
  • Differentiation: The critical difference is the positive band at 228 nm . In a true random coil (e.g., poly-Lys at neutral pH), this band is absent or shifted to ~215 nm with negligible intensity. Pro-Pro-Ala-NH₂ exhibits a definitive positive peak due to the local order imposed by the Pro-Pro segment.

  • Causality: The Pro-Pro bond restricts

    
     angles to approx 
    
    
    
    , creating a regular helical structure even without long-range interactions.
2. Pro-Pro-Ala vs.

-Helix[1][2]
  • Differentiation: The spectra are inverses in the 220 nm region. The

    
    -helix has a strong negative  band at 222 nm, whereas Pro-Pro-Ala-NH₂ has a positive  band at 228 nm.
    
  • Application: This makes Pro-Pro-Ala an excellent negative control for helicity or a "rigid linker" that will not inadvertently fold into an

    
    -helix.
    
3. Pro-Pro-Ala vs. Pro-Pro-Pro (Homotrimer)
  • Performance: Pro-Pro-Ala-NH₂ shows a slightly lower molar ellipticity (amplitude) than Pro-Pro-Pro.

  • Reasoning: The C-terminal Alanine has more conformational freedom than a Proline. While the preceding Pro-Pro segment templates the Ala into a PPII-like orientation, the lack of a pyrrolidine ring on the third residue increases entropic fraying, slightly diminishing the global PPII signal intensity.

Experimental Protocol: Measuring Pro-Pro-Ala-NH₂

To ensure high-fidelity data, the following protocol controls for the low signal-to-noise ratio inherent in short peptides.

Workflow Diagram (Graphviz)

CD_Protocol Start Sample Preparation Solvent Select Buffer: 10mM Phosphate (pH 7.0) Avoid Cl- ions (absorb <195nm) Start->Solvent Conc Concentration: 0.1 - 0.5 mg/mL (Verify via Abs 214nm or quant amino acid analysis) Solvent->Conc Cell Cuvette Selection: 1.0 mm or 0.5 mm pathlength (Quartz Suprasil) Conc->Cell Measure Acquisition: Range: 260nm -> 185nm Speed: 50 nm/min Accumulations: 3-5 scans Cell->Measure Process Data Processing: Subtract Buffer Baseline Convert to MRE (deg cm² dmol⁻¹) Measure->Process

Caption: Step-by-step experimental workflow for acquiring high-quality CD spectra of short peptides.

Critical Steps & Causality
  • Buffer Selection: Use Sodium Fluoride (NaF) or low-concentration (10 mM) Potassium Phosphate .

    • Why? Chloride ions (

      
      ) absorb strongly below 195 nm, creating noise where the negative PPII band begins.
      
  • Concentration Determination: Do not rely solely on weight. Short peptides are hygroscopic.

    • Validation: Use Quantitative Amino Acid Analysis (AAA) or absorbance at 214 nm (peptide bond) using a calculated extinction coefficient (

      
       per peptide bond).
      
  • Temperature Control: Maintain 4°C to 20°C .

    • Why? The PPII conformation is enthalpically driven but entropically disfavored. Higher temperatures (

      
      C) cause a "melting" of the PPII structure into a true random coil, reducing the intensity of the 228 nm positive band.
      

References

  • Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. - Establishes the baseline CD signature for Pro-rich sequences.

  • Kelly, M. A., et al. (2001). Polyproline II structure in a sequence of seven alanine residues. - Demonstrates that Ala residues can adopt PPII geometry when templated.

  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural side chains. - Discusses the use of Pro-Pro caps and spacers in CD studies.

  • Adzhubei, A. A., & Sternberg, M. J. (1993). Left-handed polyproline II helices commonly occur in globular proteins. - Contextualizes the biological relevance of the PPII signature.

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. - Source for standard CD protocols and buffer interference data.

Sources

Technical Guide: Differentiating L-Prolyl-L-prolyl-L-alaninamide from Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to differentiating L-Prolyl-L-prolyl-L-alaninamide (PPA) from its specific synthesis byproducts.

Executive Summary

L-Prolyl-L-prolyl-L-alaninamide (H-Pro-Pro-Ala-NH₂) is a tripeptide frequently utilized as a bioactive substrate or intermediate. Its synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS), is prone to a specific set of structural impurities due to the conformational rigidity of the diproline (Pro-Pro) motif.

The primary challenge in PPA quality control is not merely purity, but structural integrity . The Pro-Pro sequence induces a "cis-peptide bond" conformation that thermodynamically favors spontaneous cyclization, cleaving the peptide chain to form diketopiperazine (DKP) .[1] Additionally, the steric hindrance of proline coupling often necessitates aggressive activation, increasing the risk of racemization (stereoisomer formation).

This guide provides a self-validating analytical workflow to distinguish the target linear tripeptide from its two most critical impostors: the DKP truncation product (Cyclo(Pro-Pro)) and diastereomeric impurities (e.g., L-D-L isomers).

The Chemistry of Impurity Formation

Understanding the mechanism of byproduct formation is the first step in detection.

The Diketopiperazine (DKP) "Self-Destruct" Mechanism

The most insidious impurity for H-Pro-Pro-X sequences is the formation of diketopiperazine. Unlike standard degradation, this is an intramolecular aminolysis that can occur during synthesis (specifically after Fmoc removal of the second Proline) or upon storage in solution.

  • Mechanism: The N-terminal amine of Proline-1 attacks the carbonyl carbon of Proline-2.

  • Result: The peptide chain is cleaved.[1][2][3][4] The Pro-Pro segment cyclizes into Cyclo(Pro-Pro) , and the C-terminal residue (Ala-NH₂ ) is ejected.

  • Analytical Impact: You are no longer looking for a single impurity; the sample now contains two distinct smaller molecules.

Stereochemical Scrambling (Racemization)

Proline coupling is sterically demanding. To drive the reaction to completion, chemists often use high-temperature coupling or strong activators (e.g., HATU/HOAt).

  • Risk: These conditions promote the abstraction of the

    
    -proton, converting L-Pro to D-Pro.
    
  • Result: Formation of D-Pro-L-Pro-L-Ala-NH₂ or L-Pro-D-Pro-L-Ala-NH₂ .

  • Analytical Impact: These are isobaric (same mass) to the target. Standard MS cannot distinguish them; they require high-resolution chromatography.

Visualization: DKP Formation Pathway

The following diagram illustrates the kinetic competition between proper chain elongation and DKP formation.

DKP_Mechanism Start Fmoc-Pro-Pro-Ala-NH2 (On Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Intermediate Free Amine: H-Pro-Pro-Ala-NH2 Deprotect->Intermediate Coupling Next Coupling (Ideal Path) Intermediate->Coupling Fast Kinetics Cyclization Intramolecular Attack (Slow) Intermediate->Cyclization Thermodynamically Favored (cis-bond) Elongation Full Length Peptide Coupling->Elongation DKP_Products BYPRODUCTS: 1. Cyclo(Pro-Pro) 2. Free Ala-NH2 Cyclization->DKP_Products Chain Cleavage

Caption: Kinetic competition between peptide elongation and the DKP "back-biting" reaction common in Pro-Pro sequences.

Analytical Differentiation Strategy

Quantitative Comparison of Species

The following table summarizes the physicochemical differences used for detection.

FeatureTarget: L-Pro-L-Pro-L-Ala-NH₂Impurity A: Cyclo(Pro-Pro)Impurity B: L-Pro-D-Pro-L-Ala-NH₂
Nature Linear TripeptideCyclic Dipeptide (DKP)Diastereomer
Molecular Weight ~282.3 Da194.2 Da~282.3 Da (Isobaric)
MS Signature [M+H]⁺ = 283.3[M+H]⁺ = 195.2[M+H]⁺ = 283.3
Hydrophobicity ModerateHigh (No charged termini)Varies (often elutes earlier)
Detection Mode UV (214nm) / MSUV (214nm) / MSUV / High-Res LC
Protocol: Step-by-Step Differentiation Workflow

This protocol assumes the use of UHPLC-MS (Q-TOF or Single Quad) which is the gold standard for this analysis.

Step 1: Mass Spectral Screening (The "Split" Check)

Before optimizing separation, check for chain cleavage.

  • Inject sample (1 mg/mL in water).

  • Scan Range: 50–500 m/z.

  • Pass Criteria: Dominant peak at m/z 283.3 .

  • Fail Criteria: Presence of significant peaks at m/z 195.2 (Cyclo(Pro-Pro)) and m/z 89.1 (Ala-NH₂).

    • Note: If you see m/z 195.2, the peptide has degraded via the DKP pathway.

Step 2: Diastereomer Separation (The "Isobaric" Check)

If the mass is correct, you must prove stereochemical purity. Standard C18 gradients often fail to resolve Pro-Pro diastereomers.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm) OR Chiralpak ZWIX(+) for direct chiral resolution.

  • Mobile Phase A: 0.1% Perchloric Acid (NaClO₄) or TFA in Water (Low pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient! 0–10% B over 20 minutes.

    • Why? PPA is polar. Fast gradients will elute it in the void volume. A shallow aqueous gradient is required to separate the L-L-L form from the L-D-L form.

  • Validation: Spike the sample with a synthetic standard of the D-isomer (e.g., L-Pro-D-Pro-L-Ala-NH₂) to confirm resolution.

Step 3: NMR Verification (The "Absolute" Standard)

For reference standard certification, ¹H-NMR is required to confirm the absence of DKP.

  • Diagnostic Signal: Look for the NH protons of the amide backbone.

    • Linear PPA: Distinct amide doublets/triplets in the 7.5–8.5 ppm region.

    • Cyclo(Pro-Pro): NO amide protons (both nitrogens are tertiary in the proline ring).

    • Ala-NH₂: Broad singlet for the primary amide.

Analytical Decision Tree

Use this logic flow to classify unknown peaks in your chromatogram.

Analytical_Tree Start Unknown Peak Detected CheckMass Check MS (m/z) Start->CheckMass Is283 m/z = 283.3? CheckMass->Is283 Is195 m/z = 195.2? Is283->Is195 No TargetCandidate Candidate: PPA or Isomer Is283->TargetCandidate Yes DKP_Confirm Identify: Cyclo(Pro-Pro) (DKP Byproduct) Is195->DKP_Confirm Yes Other Identify: Deletion Sequence (e.g., Pro-Ala-NH2) Is195->Other No CheckRT Compare Retention Time (RT) vs. L-L-L Standard TargetCandidate->CheckRT MatchRT RT Matches Exactly? CheckRT->MatchRT Final_Target CONFIRMED: L-Pro-L-Pro-L-Ala-NH2 MatchRT->Final_Target Yes Final_Isomer CONFIRMED IMPURITY: Diastereomer (e.g., L-D-L) MatchRT->Final_Isomer No (Shifted RT)

Caption: Decision tree for categorizing impurities based on Mass-to-Charge ratio (m/z) and Retention Time (RT).

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[4] Journal of Pharmaceutical Sciences, 87(3), 283–288.[4] [Link]

  • Ilisz, I., et al. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of Chromatographic Science. [Link]

Sources

Technical Verification Guide: Elemental Analysis of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a rigorous framework for verifying the chemical identity and purity of L-Prolyl-L-prolyl-L-alaninamide (Pro-Pro-Ala-NH₂) using Elemental Analysis (EA). Target Audience: Medicinal Chemists, QC Analysts, and Peptide Synthesis Researchers. Premise: Unlike small organic molecules, synthetic peptides are rarely recovered as 100% pure free base species.[1] They exist as complex adducts containing counter-ions (TFA, Acetate, HCl) and bound water.[1] This guide moves beyond simple theoretical matching to a comparative model that accounts for these variables, ensuring accurate validation of the material used in enzymatic assays (e.g., as a substrate for prolyl oligopeptidases) or as an intermediate for inhibitors like Apstatin.

Chemical Identity & Theoretical Baseline

Before experimental verification, we must establish the theoretical "Ground Truth" for the molecule in its various potential states.

Molecule: L-Prolyl-L-prolyl-L-alaninamide Sequence: H-Pro-Pro-Ala-NH₂ Chemical Formula (Free Base): C₁₃H₂₂N₄O₃ Molecular Weight: 282.34 g/mol [1][2]

Theoretical Elemental Composition (Calculated)

The table below compares the Ideal Free Base against the most common forms encountered in research (TFA Salts and Hydrates).

ElementFree Base (Ideal)Mono-TFA Salt (1:[1][2]1)Realistic Lyophilized Sample*
Formula C₁₃H₂₂N₄O₃C₁₃H₂₂N₄O₃[1][2] · C₂HF₃O₂C₁₃H₂₂N₄O₃[2] · 1.2 TFA · 2 H₂O
MW ( g/mol ) 282.34396.36~455.00
Carbon (%C) 55.30% 45.45% 40.5%
Hydrogen (%H) 7.86% 5.85% 5.9%
Nitrogen (%N) 19.84% 14.14% 12.3%

*Note: "Realistic Lyophilized Sample" assumes a non-stoichiometric TFA association (common in prep-HPLC) and ~4-5% water retention.[1][2]

Comparative Verification Workflow

This section details the decision logic required to interpret EA data. A mismatch in EA does not always indicate impurity; it often indicates a different salt form or hydration state.[1]

Logic Diagram: Interpreting EA Data

Peptide_Verification Start Experimental EA Data Received CheckN Check %N vs Theoretical (19.8%) Start->CheckN HighN Match (~19-20%) CheckN->HighN Free Base LowN Lower (~12-15%) CheckN->LowN Salt Form Match Data Matches Adjusted Model (VERIFIED) HighN->Match CalcSalt Calculate Salt Content (Assume TFA/Acetate) LowN->CalcSalt CalcWater Calculate Water Content (Karl Fischer or TGA) CalcSalt->CalcWater FinalCheck Recalculate Theoretical with Salt + Water CalcWater->FinalCheck FinalCheck->Match < 0.4% Diff Fail Data Mismatch (IMPURE / WRONG SEQ) FinalCheck->Fail > 0.4% Diff

Caption: Decision tree for validating peptide identity. Note that low Nitrogen often signals the presence of non-nitrogenous counter-ions (TFA) rather than synthesis failure.[1]

Experimental Protocols

Protocol A: Sample Preparation for EA (Critical Step)

Peptides like Pro-Pro-Ala-NH₂ are hygroscopic.[1][2] Atmospheric moisture can skew %C and %N results by 1-3% within minutes of exposure.[1][2]

  • Vialing: Transfer ~5 mg of peptide into a pre-weighed tin capsule.

  • Drying: Place the open capsule in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24-48 hours at room temperature.

    • Why? Removing surface water is essential to distinguish between "bound" water (hydrate) and "wet" sample.[1][2]

  • Sealing: Seal the tin capsule inside the glove box or immediately upon removal from vacuum to prevent re-absorption.

Protocol B: Data Analysis & Net Peptide Content (NPC)

Do not rely solely on the raw EA report.[1] You must calculate the Net Peptide Content (NPC) to verify the "active" portion of your material.

Formula:


[1][2]

Example Calculation:

  • Experimental %N: 13.50%[1][2]

  • Theoretical %N (Free Base): 19.84%[1][2]

  • NPC:

    
    [1][2]
    

Comparative Performance Guide: Purity Grades

When sourcing or synthesizing L-Prolyl-L-prolyl-L-alaninamide, the physical form significantly impacts the EA data.[1][2]

FeatureCrude Precipitate Lyophilized (HPLC Purified) Desalted (Ion Exchange)
Appearance Off-white, sticky solidFluffy white powderDense white powder
Counter-ion Mixed (TFA, scavengers)TFA (Stoichiometric)Acetate or HCl
EA %N UnpredictableConsistent (~13-15%)Higher (~16-18%)
Use Case Initial screening (Risk of toxicity)Standard for Bio-Assays In vivo studies (TFA toxic)
Verification HPLC + MS onlyHPLC + MS + EA HPLC + MS + EA + IC

Recommendation: For enzymatic assays (e.g., Aminopeptidase P inhibition studies), the Lyophilized TFA salt is the industry standard. Ensure your calculations account for 1-2 TFA molecules per peptide molecule.[1][2]

Troubleshooting & Common Pitfalls

  • High Carbon (%C) Deviation:

    • Cause: Incomplete combustion or solvent entrapment (e.g., residual DMF or Acetonitrile from HPLC).[1]

    • Fix: Extend drying time under high vacuum (>1 mbar).[1][2] Check NMR for solvent peaks.

  • Low Nitrogen (%N):

    • Cause: High salt content (TFA MW = 114, contains no N) or excess water.[1]

    • Fix: Calculate NPC.[1][2] If NPC < 60%, re-lyophilize.[1]

  • Sulfur Presence:

    • Cause: Pro-Pro-Ala-NH₂ contains no Sulfur.[1][2] Any %S detection indicates contamination (e.g., from scavengers like EDT used in synthesis of other peptides in the same line).

References

  • PubChem. (2025).[1][2] Prolyl-prolyl-alanine | C13H21N3O4.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • AmbioPharm. (2024).[1][2] How is Theoretical Net Peptide Content Calculated?. Retrieved from [Link]

  • Elementar. (2024). GMP in use: Even the smallest sample quantities are sufficient. Retrieved from [Link]

  • GenScript. (2015).[1][2] Peptide Purity and Net Peptide Content Explained. Retrieved from [Link]

  • Mtoz Biolabs. (2025).[1][2] Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

L-Prolyl-L-prolyl-L-alaninamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of L-Prolyl-L-prolyl-L-alaninamide

In drug development and biochemical research, the integrity of laboratory safety protocols is just as critical as the experimental data generated. Proper disposal of synthetic peptides is not merely a regulatory formality; it is a fundamental practice to prevent environmental contamination and protect laboratory personnel from unintended bioactive exposures[1].

As your trusted partner in laboratory sciences, we provide this comprehensive, step-by-step operational plan for the safe disposal of L-Prolyl-L-prolyl-L-alaninamide, ensuring your workflows remain compliant, safe, and scientifically sound.

Chemical Profile & Hazard Causality

L-Prolyl-L-prolyl-L-alaninamide is a synthetic tripeptide. It is structurally significant as the C-terminal sequence of Apstatin, a well-characterized inhibitor of membrane-bound Aminopeptidase P (AP-P), an enzyme that plays a key role in bradykinin degradation[2].

The Causality of Strict Disposal: Why do we treat a seemingly benign tripeptide with rigorous chemical waste protocols?

  • Bioactivity Persistence: While the isolated peptide lacks acute toxicity, synthetic peptides can retain biological activity or act as competitive substrates in environmental ecosystems if poured down the drain[3].

  • The Solvent Matrix Hazard: In laboratory settings, peptides are frequently lyophilized (presenting an inhalation hazard as fine dust) or dissolved in hazardous organic solvents (like acetonitrile or trifluoroacetic acid) during High-Performance Liquid Chromatography (HPLC) purification[3][4]. The disposal strategy must account for the hazards of the solvent matrix just as much as the peptide itself.

Standard Operating Procedure: Waste Segregation & Disposal

A self-validating safety system relies on clear, immutable steps. Follow these methodologies to ensure full compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines[1].

Phase 1: Solid Waste Processing

This protocol applies to unused lyophilized powder, contaminated weigh boats, pipette tips, and Personal Protective Equipment (PPE).

  • Immediate Segregation: Place all solid items that have contacted the peptide into a designated, leak-proof solid chemical waste bin immediately after use[1].

  • Dust Prevention: Never use compressed air or dry brushing to clean residual peptide powder, as this aerosolizes the compound and creates an inhalation risk. Use a damp absorbent pad to collect stray powder[4].

  • Containerization: Ensure the waste container is chemically compatible (e.g., High-Density Polyethylene) and remains tightly sealed at all times when not actively receiving waste to prevent accidental spills[1][5].

Phase 2: Liquid Waste Processing

Liquid waste must be strictly segregated based on its solvent matrix to prevent dangerous, incompatible chemical interactions.

  • Aqueous Solutions: For water-based peptide solutions, chemical inactivation is recommended prior to disposal. Introduce a 10% household bleach solution to achieve a final sodium hypochlorite concentration of 0.5% to 1.0%. Allow a minimum contact time of 30 minutes to fully hydrolyze the peptide bonds[3].

  • Organic Solvents: Do NOT add bleach to organic solvents , as this can generate toxic gases or trigger exothermic reactions. Collect HPLC effluent or solvent-dissolved peptide in a separate, clearly labeled organic waste carboy[3]. Chlorinated solvents must be stored exclusively in glass containers[5].

  • Headspace Management: To accommodate vapor expansion and prevent pressure-induced ruptures, only fill liquid waste containers to about 2 to 3 inches below the cap[5].

Emergency Action Plan: Spill Containment

In the event of an accidental release, immediate containment is required to minimize exposure[4]:

  • Isolate: Evacuate unnecessary personnel from the immediate vicinity and ensure the area has adequate ventilation[4].

  • Contain: For liquid spills, deploy vermiculite or universal chemical absorbent pads. For solid spills, gently scoop the material using wet paper towels to avoid dust formation[3][4].

  • Sanitize: Wash the affected benchtop or floor with a decontaminating agent (e.g., 10% bleach), followed by a 70% ethanol rinse to remove corrosive bleach residue. Dispose of all cleanup materials as hazardous solid chemical waste[3].

Quantitative Parameters for Waste Management

Summarizing the critical metrics ensures that your laboratory operates within safe, standardized limits.

Waste StreamDeactivation AgentFinal ConcentrationMin. Contact TimeContainer Fill Limit
Aqueous Peptide Solutions Sodium Hypochlorite (Bleach)0.5% – 1.0%30 Minutes2-3 inches below cap
Organic Peptide Solutions None (Direct Segregation)N/AN/A2-3 inches below cap
Solid Waste (Powder/PPE) N/AN/AN/ASeal when not in use

Disposal Workflow Visualization

PeptideDisposal Start L-Prolyl-L-prolyl-L-alaninamide Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Liquid Liquid Waste (Solutions, HPLC) Decision->Liquid Solid_Bin Seal in HDPE/Glass Solid Waste Bin Solid->Solid_Bin Liq_Decision Solvent Type? Liquid->Liq_Decision EHS EHS Pickup & Incineration Solid_Bin->EHS Aqueous Aqueous Solution Liq_Decision->Aqueous Organic Organic Solvent (e.g., Acetonitrile) Liq_Decision->Organic Deactivate Deactivate with 10% Bleach (30 min contact) Aqueous->Deactivate Liq_Bin_Org Organic Waste Carboy (Glass if Chlorinated) Organic->Liq_Bin_Org Liq_Bin_Aq Aqueous Waste Carboy Deactivate->Liq_Bin_Aq Liq_Bin_Aq->EHS Liq_Bin_Org->EHS

Workflow for the classification and disposal of L-Prolyl-L-prolyl-L-alaninamide waste streams.

References

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d Source: Benchchem
  • Essential Procedures for the Safe Disposal of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr Source: Benchchem
  • Chemical Waste Management & Container Guidelines Source: Environmental Health and Safety - Virginia Tech
  • Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme Source: Journal of Medicinal Chemistry - ACS Public

Sources

A Comprehensive Guide to the Safe Handling of L-Prolyl-L-prolyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of L-Prolyl-L-prolyl-L-alaninamide, a novel peptide with significant research interest. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from handling analogous peptide structures and their constituent amino acids, ensuring a robust framework for operational safety and responsible disposal. Our goal is to empower you with the knowledge to manage this compound with the highest degree of safety and scientific integrity.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

L-Prolyl-L-prolyl-L-alaninamide is a tripeptide for which detailed toxicological data is not yet available. Therefore, a precautionary principle is paramount. The primary hazards associated with handling peptides in a powdered form include inhalation of airborne particles and direct contact with skin and eyes. While not classified as hazardous, many peptides can cause irritation or allergic reactions.

Core Principles for Safe Handling:

  • Minimize Exposure: All handling procedures should be designed to minimize the generation of dust and aerosols.

  • Containment: Operations with the potential to generate airborne particles should be conducted in a designated containment area, such as a chemical fume hood.

  • Hygiene: Strict personal hygiene practices are essential to prevent accidental ingestion and cross-contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to L-Prolyl-L-prolyl-L-alaninamide. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses or GogglesEssential for protecting against splashes when handling solutions and from airborne powder.
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. It is crucial to change gloves frequently, especially if they become contaminated.
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.
Respiratory Protection N95 Respirator or equivalentRecommended when weighing or handling the lyophilized powder outside of a fume hood to prevent inhalation of fine particles.[1][2]
Foot Protection Closed-toe ShoesMandatory in all laboratory settings to protect against spills and falling objects.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential for ensuring both safety and the integrity of your research.

  • Acclimatization: Before opening, allow the vial of lyophilized L-Prolyl-L-prolyl-L-alaninamide to reach room temperature. This prevents condensation from forming inside the vial, which can affect the stability and accurate weighing of the peptide.[3]

  • Weighing: Conduct all weighing operations within a chemical fume hood to minimize the risk of inhaling the fine powder.[3][4] Use appropriate weighing tools and ensure the balance is clean before and after use.

  • Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent as recommended by the supplier or determined by your experimental protocol.[5] Add the solvent slowly and gently swirl or vortex the vial to dissolve the contents completely. Avoid vigorous shaking, which can cause denaturation.

Once reconstituted, handle all solutions containing L-Prolyl-L-prolyl-L-alaninamide with the same level of care as the solid compound.

  • Clearly label all vials and tubes with the compound name, concentration, date, and solvent used.

  • Use appropriate pipetting techniques to avoid splashes and aerosol generation.

  • Always wear the recommended PPE, including gloves and eye protection.

Workflow for Handling L-Prolyl-L-prolyl-L-alaninamide

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Acclimatize Acclimatize Vial to Room Temperature Weigh Weigh Powder in Fume Hood Acclimatize->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Label Label All Solutions Clearly Reconstitute->Label Pipette Use Proper Pipetting Technique Label->Pipette WearPPE Wear Full PPE Pipette->WearPPE Segregate Segregate Waste WearPPE->Segregate Neutralize Neutralize (if applicable) Segregate->Neutralize Dispose Dispose via Approved Channels Neutralize->Dispose

Caption: A streamlined workflow for the safe handling and disposal of L-Prolyl-L-prolyl-L-alaninamide.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

ScenarioProcedure
Skin Contact Immediately wash the affected area with copious amounts of water.[6] If irritation persists, seek medical attention.
Eye Contact Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6]
Minor Spill (Powder) Carefully sweep up the spilled solid, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with a wet cloth.
Minor Spill (Solution) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Major Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan: Ensuring Environmental Responsibility

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Key Disposal Principles:

  • Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.[8] Consult your institution's EHS office for specific guidance.

  • Waste Segregation: Do not dispose of L-Prolyl-L-prolyl-L-alaninamide down the drain.[8] Segregate all waste containing this compound, including empty vials, contaminated gloves, and absorbent materials.

  • Primary Disposal Method: For biologically active peptides, licensed chemical destruction via high-temperature incineration is the recommended disposal method.[8] This ensures the complete destruction of the compound.

  • Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips and gloves, should be placed in a designated hazardous waste container for incineration.

Disposal Decision Tree for L-Prolyl-L-prolyl-L-alaninamide Waste

Start Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid SolidWaste Solid Waste (powder, contaminated PPE) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste (solutions) IsLiquid->LiquidWaste Liquid CollectHazardous Collect in a designated hazardous chemical waste container SolidWaste->CollectHazardous CheckNeutralization Does institutional policy require neutralization? LiquidWaste->CheckNeutralization Neutralize Neutralize with a weak base (e.g., 1% sodium bicarbonate) to pH 6-8 CheckNeutralization->Neutralize Yes CheckNeutralization->CollectHazardous No Neutralize->CollectHazardous Incinerate Dispose via licensed high-temperature incineration CollectHazardous->Incinerate

Caption: A decision-making flowchart for the proper disposal of waste containing L-Prolyl-L-prolyl-L-alaninamide.

By adhering to these guidelines, you can confidently and safely incorporate L-Prolyl-L-prolyl-L-alaninamide into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Benchchem. Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin.
  • Benchchem. Personal protective equipment for handling GLP-1(9-36)amide.
  • Benchchem.
  • Purepeptix. Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
  • Peptide Institute, Inc.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Loba Chemie. L-PROLINAMIDE MSDS CAS-No.: 7531-52-4 MSDS.
  • Cellseco. L-Proline (MSDS).
  • Benchchem. Determining Optimal Concentration of L-Seryl-L-leucyl-L-alanyl-L-alanine for In Vitro Studies.

Sources

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